2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFQJNETFIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis involves a critical selective nucleophilic aromatic substitution (SNAr) reaction. This document outlines the underlying chemistry, provides a detailed experimental protocol, and presents relevant data for professionals in chemical research and drug development.
Core Synthesis Pathway
The most direct and plausible synthetic route to this compound commences with the commercially available precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine. The core of this synthesis is the selective mono-methoxylation at one of the equivalent chloro-substituted positions (C2 or C6) on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group at the C4 position and the nitrogen atom in the pyridine ring activates the C2 and C6 positions towards nucleophilic attack, facilitating the substitution reaction.
The reaction proceeds by the nucleophilic attack of a methoxide ion on either the C2 or C6 carbon, leading to the displacement of a chloride ion and the formation of the desired product. Careful control of reaction conditions is essential to favor mono-substitution and minimize the formation of the di-methoxy byproduct.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2,6-dichloro-4-(trifluoromethyl)pyridine.
Materials:
-
2,6-dichloro-4-(trifluoromethyl)pyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature. The addition can be done with solid sodium methoxide or a solution of sodium methoxide in methanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the desired product.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the organic components. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.
Data Presentation
The following table summarizes typical quantitative data associated with this synthesis.
| Parameter | Value |
| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine |
| Reagent | Sodium methoxide |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >98% |
| Appearance | Colorless to pale yellow oil/solid |
| Molecular Formula | C₇H₅ClF₃NO |
| Molecular Weight | 211.57 g/mol |
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
physicochemical properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. The information is intended for professionals in research, development, and academia who are utilizing this compound as a chemical intermediate or building block in agrochemical and pharmaceutical discovery.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are desirable traits in the development of bioactive molecules.[1] It is primarily used in industrial and scientific research.[2]
Physicochemical Data
The fundamental are summarized below. This data is critical for handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1160994-99-9 | [3][4][5] |
| Molecular Formula | C₇H₅ClF₃NO | [3][4][5] |
| Molecular Weight | 211.57 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| InChI Key | FWEFQJNETFIPKG-UHFFFAOYSA-N | [3] |
| Physical Form | Liquid | [3] |
| Purity | ≥95% | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| Boiling Point | Data not available | |
| Melting Point | Not applicable (Liquid at STP) | |
| Solubility | Low solubility in water; soluble in organic solvents (inferred from similar compounds)[6] |
Synthesis and Characterization Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general workflow can be established based on the synthesis of structurally related trifluoromethylpyridines.[1][7]
General Synthesis Workflow
The synthesis of halogenated and trifluoromethylated pyridines often involves a multi-step process including chlorination of a picoline precursor, followed by fluorination, and subsequent purification.[1][7] The introduction of the methoxy group is typically achieved through nucleophilic substitution of a chloro- or fluoro-substituent.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols for Characterization
2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) This protocol is adapted from methods used for similar heterocyclic compounds and is suitable for assessing purity and confirming molecular weight.[8]
-
System: Agilent 6890N GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector: Splitless mode, 250°C.[8]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[8]
-
Oven Program: Initial temperature 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[8]
-
Mass Spectrometer: Quadrupole or Ion Trap analyzer.
-
Ionization: Electron Impact (EI) at 70 eV.[8]
-
Sample Preparation: Dilute the compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments should be conducted.
-
Methodology: Chemical shifts can be calculated using the gauge-independent atomic orbital (GIAO) method for comparison with experimental data.[9]
-
¹H NMR: Expected signals in the aromatic region for the pyridine ring protons and a singlet for the methoxy group protons.
-
¹³C NMR: The trifluoromethyl carbon will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.[6]
-
¹⁹F NMR: A singlet is expected for the -CF₃ group.
-
Sample Preparation: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).
2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify key functional groups. A vibrational spectral analysis of the related 2-chloro-6-methoxy pyridine has been reported, providing a basis for spectral assignment.[10]
-
Methodology: Record the spectrum in the 4000–400 cm⁻¹ range.[10]
-
Sample Preparation: The analysis can be performed on the neat liquid sample using a salt plate (e.g., NaCl or KBr).
-
Expected Bands: Characteristic peaks for C-Cl, C-O (methoxy), C-F (trifluoromethyl), and pyridine ring vibrations are expected.
Biological Relevance and Application
Trifluoromethylpyridine derivatives are key structural motifs in modern agrochemicals and pharmaceuticals.[7] The 2-methoxy-4-(trifluoromethyl)pyridine substructure is notably found in the herbicide Pyroxsulam, which was developed to control weeds in cereal crops.[7]
Mechanism of Action: ALS Inhibition
Pyroxsulam functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7] By blocking this pathway, the herbicide deprives the plant of essential amino acids, leading to growth cessation and death. This pathway is absent in animals, which contributes to the herbicide's selectivity.
Caption: Simplified signaling pathway showing the inhibition of the ALS enzyme by herbicides.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1160994-99-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CAS 1160994-99-9 | 4H56-7-81 | MDL MFCD11845745 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Thermodynamic Landscape of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to a notable absence of experimentally determined thermodynamic data in publicly accessible literature, this guide focuses on the available physical characteristics and outlines the established experimental and computational methodologies for a thorough thermodynamic evaluation. This document serves as a foundational resource for researchers, enabling a deeper understanding of the compound's behavior and facilitating its application in drug development and material science.
Introduction
This compound is a substituted pyridine derivative whose structural motifs—a chlorinated pyridine ring, a methoxy group, and a trifluoromethyl group—impart unique chemical and physical properties. These characteristics are of significant interest in the design of bioactive molecules and advanced materials. A comprehensive understanding of the thermodynamic properties of this compound is crucial for optimizing reaction conditions, ensuring process safety, predicting stability, and understanding its physiological interactions. This guide addresses the current knowledge gap by presenting the known physical data and detailing the methodologies for a complete thermodynamic characterization.
Physical Properties
While extensive thermodynamic data is not available, several key physical properties of this compound have been reported, primarily from commercial suppliers. These properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃NO | [1][2] |
| Molecular Weight | 211.57 g/mol | [1] |
| CAS Number | 1160994-99-9 | [1][2] |
| Physical Form | Liquid | [2] |
| Purity | 95% | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Table 1: Physical Properties of this compound
Methodologies for Thermodynamic Characterization
A complete thermodynamic profile of a compound involves the determination of several key parameters, including enthalpy, entropy, Gibbs free energy, and heat capacity. The following sections detail the standard experimental and computational methods that can be employed to determine these properties for this compound.
Experimental Protocols
Objective: To measure the heat changes associated with chemical reactions or physical transitions, such as the enthalpy of formation or reaction.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a sample container within the calorimeter.
-
Reaction Initiation: For enthalpy of combustion, the sample is ignited in an oxygen-rich atmosphere (bomb calorimeter). For enthalpy of formation, a suitable reaction with known thermodynamics is initiated.
-
Temperature Measurement: The change in temperature of the surrounding medium (typically water) is meticulously recorded.
-
Calculation: The heat of reaction is calculated using the known heat capacity of the calorimeter system and the measured temperature change. The standard enthalpy of formation can then be derived using Hess's Law.
Objective: To determine heat capacity, melting point, and enthalpy of fusion.
Methodology:
-
Sample and Reference Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Temperature Program: Both the sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The difference in heat flow is directly proportional to the heat capacity of the sample.
-
Melting Point (Tm): An endothermic peak in the DSC thermogram indicates the melting point.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak corresponds to the enthalpy of fusion.
-
Objective: To measure the vapor pressure of the compound at different temperatures, which can then be used to calculate the enthalpy of sublimation or vaporization.
Methodology:
-
Sample Loading: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely sized orifice.
-
High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, stable temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured over time using a highly sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen-Langmuir equation.
-
Enthalpy Calculation: By measuring the vapor pressure at a range of temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.
Computational Chemistry
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for estimating the thermodynamic properties of molecules.
Methodology:
-
Molecular Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure.
-
Thermodynamic Property Calculation: Using the results from the frequency calculation, thermodynamic properties such as enthalpy, entropy, and heat capacity can be calculated at various temperatures based on statistical mechanics principles.
Workflow for Thermodynamic Characterization
The following diagram illustrates a comprehensive workflow for determining the thermodynamic properties of this compound, integrating both experimental and computational approaches.
Caption: Workflow for the thermodynamic characterization of a compound.
Conclusion
This technical guide consolidates the currently available physical data for this compound and provides a detailed roadmap for its comprehensive thermodynamic characterization. While experimental data remains scarce, the outlined protocols for calorimetry, DSC, and the Knudsen effusion method, supplemented by computational DFT calculations, offer a robust framework for researchers. A thorough understanding of the thermodynamic properties of this molecule is indispensable for its effective and safe application in the development of novel pharmaceuticals and advanced materials. This guide aims to be a valuable resource for scientists and researchers, encouraging further investigation into the thermodynamic landscape of this important chemical compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern—featuring a trifluoromethyl group for metabolic stability and lipophilicity, a methoxy group as a potential hydrogen bond acceptor or metabolic site, and a reactive chloro group for further functionalization—makes it a valuable intermediate in the synthesis of complex molecular targets. For instance, this scaffold is a core component of the herbicide Pyroxsulam, which functions by inhibiting the acetolactate synthase (ALS) enzyme in weeds.[1][2]
This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important molecule. We will delve into two mechanistically distinct and commercially relevant approaches: the functionalization of a pre-existing pyridine core and the de novo construction of the pyridine ring through cyclocondensation reactions. The discussion will focus on the causality behind experimental choices, providing field-proven insights into the practical execution of these synthetic routes.
Strategy A: Functional Group Interconversion on a Pre-formed Pyridine Core
This classical and robust approach relies on the initial synthesis of a symmetrically substituted precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine (3) , followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. The strong electron-withdrawing nature of the trifluoromethyl group at the C4 position, coupled with the inductive effect of the ring nitrogen, activates the C2 and C6 positions for nucleophilic attack.
Part 1: Synthesis of the Key Intermediate, 2,6-Dichloro-4-(trifluoromethyl)pyridine (3)
The most common and industrially scalable route to this key intermediate begins with 4-picoline (1 ). The synthesis involves a three-stage process: exhaustive chlorination of the methyl group, halogen exchange (Halex) fluorination, and finally, chlorination of the pyridine ring.
Mechanistic Rationale:
-
Chlorination: The initial step involves the radical chlorination of the methyl group of 4-picoline to form a trichloromethyl group. This is typically performed at high temperatures using chlorine gas, often with UV initiation. Concurrently or subsequently, the pyridine ring itself is chlorinated at the 2- and 6-positions, which are activated towards electrophilic substitution under these harsh conditions, to yield 2,6-dichloro-4-(trichloromethyl)pyridine (2 ).[3]
-
Fluorination: The trichloromethyl group of intermediate 2 is then converted to the trifluoromethyl group via a halogen exchange reaction. This is a crucial step, commonly achieved by treating the substrate with hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride.[4] This reaction transforms the hydrolytically unstable -CCl3 group into the highly stable and lipophilic -CF3 group.
While a detailed, single-source protocol for this entire sequence is proprietary to industrial processes, the principles are well-established in organofluorine chemistry. The resulting 2,6-dichloro-4-(trifluoromethyl)pyridine (3) is a stable liquid that can be purified by vacuum distillation.
| Compound | CAS Number | Molecular Weight | Boiling Point | Density (25°C) |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine (3 ) | 39890-98-7 | 215.99 g/mol | 56-57 °C / 10 mmHg | 1.505 g/mL |
| This compound (4 ) | 1160994-99-9 | 211.57 g/mol | Liquid (Boiling point not specified in public data) | Not specified |
Table 1: Physical Properties of Key Compounds in Strategy A.[5][6]
Part 2: Selective Mono-methoxylation
The final step in this strategy is the nucleophilic substitution of one of the chlorine atoms in 3 with a methoxy group. Due to the symmetry of the starting material, the 2- and 6-positions are electronically and sterically equivalent. Therefore, achieving high selectivity for the mono-substituted product 4 over the di-substituted byproduct, 2,6-dimethoxy-4-(trifluoromethyl)pyridine, is a matter of controlling the reaction stoichiometry and conditions.
Experimental Protocol: Selective Methoxylation
Causality: The reaction is typically performed at low to moderate temperatures. Using a slight excess of the dichloropyridine substrate relative to the sodium methoxide nucleophile can help minimize the formation of the di-substituted product. Methanol is a common solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.
-
To a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol, add 2,6-dichloro-4-(trifluoromethyl)pyridine (3 ) (1.0-1.2 equivalents) dropwise at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The desired mono-substituted product (4 ) can be purified from unreacted starting material and the di-substituted byproduct by silica gel column chromatography or vacuum distillation.
Strategy B: De Novo Pyridine Ring Synthesis via Cyclocondensation
This elegant approach constructs the substituted pyridine ring from acyclic, fluorine-containing building blocks. This strategy often converges on a 4-(trifluoromethyl)pyridin-2(1H)-one intermediate, which is then converted to the final product. This method is particularly noteworthy as it forms the basis of the commercial synthesis of the herbicide Pyroxsulam.[1][2]
Part 1: Synthesis of the Pyridone Intermediate (7)
A key method for constructing the pyridone ring is a variation of the Horner-Wadsworth-Emmons (HWE) reaction.[7] The HWE reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion, typically yielding an E-alkene.[8][9] In this context, it is used to create a diene intermediate which then undergoes cyclization.
The synthesis of Pyroxsulam utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 ) as the trifluoromethyl-containing building block.[1] This enone reacts with a phosphonate ylide, followed by cyclization with an amine source (like ammonia or an ammonium salt) to form the pyridone ring.
A similar and well-documented approach is detailed in Chinese patent CN116425671A, which describes a multi-step synthesis beginning with vinyl n-butyl ether.[10] This route generates an intermediate that undergoes cyclocondensation to yield 2-hydroxy-4-(trifluoromethyl)pyridine (7a ).
Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine (7a) (Adapted from CN116425671A) [10]
-
Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine in dichloromethane at -10 to 0 °C.
-
HWE-type Reaction: The resulting enone is reacted with the carbanion of trimethylphosphonoacetate (formed with sodium methoxide) in methanol at -10 to 25 °C to yield an acyclic ester intermediate.
-
Cyclization: The ester intermediate is heated with ammonium acetate in formamide at 160 °C. This prompts an intramolecular condensation and cyclization to form the pyridone ring of 7a .
Part 2: Conversion of the Pyridone to the Final Product
Once the 4-(trifluoromethyl)pyridin-2(1H)-one (7a ) is obtained, it must be converted to the target molecule. This involves a two-step chlorination followed by methoxylation, converging with the intermediate from Strategy A.
-
Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine (8): The hydroxyl group of the pyridone tautomer is converted to a chloro group. This is a standard transformation often accomplished with reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[11]
-
Further Chlorination and Methoxylation: To arrive at the final product, the intermediate 8 would require chlorination at the 6-position to yield 3 , followed by the selective methoxylation as described in Strategy A. Alternatively, a more direct, albeit potentially less selective, route might involve direct methoxylation of a di-halogenated pyridone intermediate.
Experimental Protocol: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine (7a) (Adapted from CN1263094A) [11]
-
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (7a ) (1.0 eq.) in N,N-dimethylformamide (DMF), add phosphorus pentachloride (PCl5) (2.0 eq.) at room temperature.
-
Stir the reaction for 5 hours.
-
After the reaction is complete, purify the product by vacuum distillation to obtain 2-chloro-4-(trifluoromethyl)pyridine (8 ).
Conclusion and Outlook
Both the functional group interconversion and the de novo ring synthesis strategies offer viable pathways to this compound.
-
Strategy A is a linear and robust approach, likely favored for its predictability and the use of well-established industrial reactions like high-temperature chlorination and fluorination. Its success hinges on the efficient synthesis of the key 2,6-dichloro intermediate and the controlled, selective mono-methoxylation.
-
Strategy B represents a convergent approach that builds complexity from simple, acyclic starting materials. The use of powerful carbon-carbon bond-forming reactions like the Horner-Wadsworth-Emmons allows for the rapid assembly of the core heterocyclic structure. This route may offer greater flexibility for creating analogues by modifying the initial building blocks.
The choice of synthetic route in a research or industrial setting will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. For drug development professionals, understanding these synthetic pathways is crucial for sourcing key intermediates, troubleshooting synthesis-related issues, and envisioning novel analogues for structure-activity relationship (SAR) studies. As the demand for complex fluorinated heterocycles continues to grow, the development of even more efficient and sustainable methods for their synthesis will remain an area of active research.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. scbt.com [scbt.com]
- 6. This compound | 1160994-99-9 [sigmaaldrich.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 11. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
The Formation of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the probable synthetic pathway and mechanism for the formation of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis is predicated on a multi-step process commencing with the construction of a functionalized pyridine ring, followed by chlorination and a regioselective nucleophilic aromatic substitution. This document outlines the experimental protocols for analogous reactions, presents relevant quantitative data, and visualizes the core chemical transformations.
Introduction
Pyridine derivatives incorporating a trifluoromethyl group are of significant interest in medicinal chemistry and agrochemical research due to the unique physicochemical properties imparted by the -CF3 moiety, including enhanced metabolic stability and binding affinity. This compound serves as a critical building block for more complex molecules. Understanding its formation is paramount for process optimization and the development of novel synthetic routes. This guide delineates a plausible and chemically sound pathway for its synthesis, drawing upon established organic chemistry principles and analogous transformations reported in the literature.
Proposed Synthetic Pathway
The formation of this compound is proposed to occur via a three-stage process:
-
Ring Synthesis: Construction of the 4-(trifluoromethyl)pyridine core from acyclic precursors to form 2,6-dihydroxy-4-(trifluoromethyl)pyridine.
-
Chlorination: Conversion of the dihydroxy intermediate to 2,6-dichloro-4-(trifluoromethyl)pyridine.
-
Selective Methoxylation: Regioselective nucleophilic aromatic substitution of one chlorine atom with a methoxy group.
This overall transformation is visualized in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols and Data
The following sections detail the experimental methodologies for reactions analogous to those in the proposed pathway, providing a practical framework for laboratory synthesis.
Stage 1: Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)pyridine
The initial formation of the pyridine ring can be achieved through a condensation reaction of ethyl 4,4,4-trifluoroacetoacetate with 2-cyanoacetamide.
Experimental Protocol (Analogous Reaction):
A similar pyridine ring synthesis involves the reaction of 2-cyanoacetamide with an acetoacetate derivative in the presence of a base. For the synthesis of the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, 2-cyanoacetamide is reacted with sodium methoxide in methanol, followed by condensation with ethyl 2-methylacetoacetate[1].
Table 1: Representative Quantitative Data for Pyridine Ring Formation
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| 2-Cyanoacetamide | Ethyl 2-methylacetoacetate | Sodium Methoxide | Methanol | Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile | High |
Stage 2: Synthesis of 2,6-dichloro-4-(trifluoromethyl)pyridine
The dihydroxy intermediate is then converted to the corresponding dichloropyridine using a chlorinating agent such as phosphorus oxychloride.
Experimental Protocol (Analogous Reaction):
The synthesis of 2,4-dichloro-5-methoxy pyrimidine from 2,4-dihydroxyl-5-methoxy pyrimidine is achieved by heating with phosphorus oxychloride in a solvent like xylene, often in the presence of a base such as triethylamine[2].
Table 2: Representative Quantitative Data for Dichlorination
| Starting Material | Chlorinating Agent | Solvent | Product | Yield (%) | Purity (%) |
| 2,4-dihydroxyl-5-methoxy pyrimidine | Phosphorus oxychloride | Xylene | 2,4-dichloro-5-methoxy pyrimidine | 90-96 | 98.0-99.0 |
Stage 3: Synthesis of this compound
The final step involves the selective replacement of one of the chlorine atoms with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing trifluoromethyl group at the 4-position activates the chlorine atoms at the 2- and 6-positions for nucleophilic attack.
Experimental Protocol (Analogous Reaction):
The reaction of 2,4,6-trichloropyridine with sodium methoxide in DMF at 0°C, followed by stirring at room temperature, yields 2,6-dichloro-4-methoxypyridine with high selectivity and yield[3].
Table 3: Representative Quantitative Data for Methoxylation
| Starting Material | Nucleophile | Solvent | Product | Yield (%) |
| 2,4,6-Trichloropyridine | Sodium Methoxide/Methanol | DMF | 2,6-dichloro-4-methoxypyridine | 94 |
Mechanism of Formation
The key mechanistic step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) in the final stage.
The reaction proceeds via an addition-elimination mechanism. The methoxide ion (CH3O-), a strong nucleophile, attacks one of the carbon atoms bearing a chlorine atom (C2 or C6). The presence of the strongly electron-withdrawing trifluoromethyl group at the para-position (C4) is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.
Caption: Mechanism of selective methoxylation via Nucleophilic Aromatic Substitution.
Due to the electronic equivalence of the 2- and 6-positions relative to the 4-trifluoromethyl group, the reaction will yield a single product.
Conclusion
The synthesis of this compound can be logically approached through a three-stage process involving pyridine ring formation, chlorination, and a final regioselective nucleophilic aromatic substitution. The key to the successful synthesis lies in the activation of the pyridine ring by the trifluoromethyl group, which facilitates the crucial SNAr reaction. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis to produce this valuable intermediate.
References
- 1. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
The Advent and Evolution of Trifluoromethylpyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (-CF3) group into pyridine scaffolds has been a transformative strategy in the fields of agrochemicals and pharmaceuticals. The unique electronic properties of the -CF3 group, such as its high electronegativity and lipophilicity, impart profound effects on the biological activity, metabolic stability, and physicochemical properties of the parent molecule. This technical guide provides an in-depth exploration of the discovery and history of trifluoromethylpyridines (TFMPs), detailing the key synthetic milestones, experimental protocols, and the evolution of manufacturing processes that have enabled their widespread application.
Historical Perspective: From Discovery to Commercialization
The journey of trifluoromethylpyridines began with the foundational work on trifluoromethylated aromatics. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, by treating benzotrichloride with antimony trifluoride.[1] This pioneering work laid the groundwork for the introduction of the -CF3 group into various aromatic systems.
The first synthesis of a trifluoromethylpyridine was reported in 1947 by E.T. McBee and his colleagues at Purdue University.[1][2] Their work, published in Industrial & Engineering Chemistry, described a method analogous to Swarts' synthesis of benzotrifluoride, involving the chlorination and subsequent fluorination of picolines (methylpyridines).[1] This seminal report marked the birth of trifluoromethylpyridine chemistry.
However, it was the burgeoning agrochemical industry in the latter half of the 20th century that propelled the development of efficient and scalable synthetic routes to TFMPs. The realization that the trifluoromethyl group could significantly enhance the efficacy of pesticides led to intensive research and development. A pivotal moment in the history of TFMPs was the commercialization of Fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK).[1] This herbicide was the first commercial agrochemical to contain a trifluoromethylpyridine moiety and demonstrated the immense potential of this class of compounds.
The development of economically viable manufacturing processes for key TFMP intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), from 3-picoline in the early 1980s was a critical enabler for the widespread use of TFMPs in agrochemicals and, subsequently, in pharmaceuticals.[3]
Core Synthetic Methodologies
The synthesis of trifluoromethylpyridines has evolved significantly since the initial reports. Three primary strategies have emerged as the most important and widely practiced methods:
-
Halogen Exchange (Halex) Reactions: This is the most established and industrially significant route. It involves the synthesis of a trichloromethylpyridine intermediate followed by a fluorine-for-chlorine exchange reaction.
-
Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic precursors already containing a trifluoromethyl group.
-
Direct Trifluoromethylation: This newer strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.
Halogen Exchange Reactions
The halogen exchange (Halex) approach is a cornerstone of industrial trifluoromethylpyridine synthesis. The general workflow involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by fluorination to yield the desired trifluoromethylpyridine.
Caption: General workflow for the Halogen Exchange (Halex) synthesis of trifluoromethylpyridines.
This process can be performed in either the liquid or vapor phase, with vapor-phase reactions being particularly important for large-scale industrial production due to their efficiency and continuous nature.
Key Intermediates and their Synthesis:
-
2-Chloro-5-(trichloromethyl)pyridine: A crucial precursor for 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). It is synthesized by the vapor-phase chlorination of 3-picoline at high temperatures (300-500°C).[4]
-
2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC): The precursor to the highly demanded intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). It is prepared by the chlorination of 2-chloro-5-(trichloromethyl)pyridine.[5]
Fluorination Step:
The fluorination of the trichloromethyl group is typically achieved using anhydrous hydrogen fluoride (HF). This reaction can be carried out in the liquid phase or, more commonly for industrial production, in the vapor phase over a catalyst.
Caption: Key chlorination and fluorination pathways in the Halex synthesis of trifluoromethylpyridine intermediates.
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 3-Picoline | 2-Chloro-5-(trichloromethyl)pyridine | Cl2, Vapor phase, 300-500°C | 30-60 | [6] |
| 2-Chloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | Cl2, Catalyst (Mo, W, or Ru compounds), 70-250°C | High | |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, Mercuric oxide, -20 to 35°C | 98 (selectivity) | [7] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | HF (70% in pyridine), FeCl3, 175°C (autoclave) | 73 | [8] |
| 3-Trifluoromethylpyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Cl2, CCl4, UV irradiation or free-radical initiator | 62 | [9] |
Experimental Protocols:
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Liquid-Phase Fluorination [7]
-
Materials: 2,3-dichloro-5-trichloromethylpyridine (106.16 g, 0.4 mol), anhydrous hydrogen fluoride (180 g, 9 mol), mercuric oxide.
-
Apparatus: Polyethylene reactor.
-
Procedure:
-
To a polyethylene reactor, add 2,3-dichloro-5-trichloromethylpyridine and anhydrous hydrogen fluoride.
-
Cool the mixture to -20°C.
-
Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35°C.
-
Stir the reaction mixture for approximately 22 hours until the system becomes gray-white.
-
Filter the reaction mixture.
-
Neutralize the filtrate with sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure to obtain the product.
-
Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Vapor-Phase Chlorination of 3-Trifluoromethylpyridine [9]
-
Materials: 3-Trifluoromethylpyridine, Chlorine, Carbon tetrachloride.
-
Apparatus: Vapor-phase reactor.
-
Procedure:
-
Prepare a reaction mixture containing 3.5 moles of chlorine and 48 moles of carbon tetrachloride per mole of 3-trifluoromethylpyridine.
-
Pass the vaporized reaction mixture through a reactor heated to 400°C.
-
Maintain a residence time of 10.5 seconds.
-
Collect and condense the product stream.
-
Isolate 2-chloro-5-trifluoromethylpyridine from the product mixture.
-
Cyclocondensation Reactions
Cyclocondensation offers an alternative strategy for synthesizing trifluoromethylpyridines, particularly for accessing substitution patterns that are difficult to obtain through the Halex method. This approach involves the construction of the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group.
A variety of trifluoromethylated building blocks are employed in these reactions, including:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
-
1,1,1-Trifluoro-4-alkoxy-3-alken-2-ones
Caption: Generalized pathway for the synthesis of trifluoromethylpyridines via cyclocondensation.
Experimental Protocol:
Protocol 3: Synthesis of 2-Hydroxy-4-trifluoromethylpyridine [2]
-
Materials: 1,1,1-Trifluoro-4-alkoxy-3-buten-2-one (1.0 mol), Chloroacetonitrile (1.1 mol), Zinc powder (1.5 mol), Trimethylchlorosilane (0.1 mol), Tetrahydrofuran, Concentrated hydrochloric acid, 10% Sodium hydroxide, Ethyl acetate, Chloroform.
-
Apparatus: Round-bottom flask with reflux condenser and dropping funnel.
-
Procedure:
-
Under a nitrogen atmosphere, add zinc powder to tetrahydrofuran in a round-bottom flask.
-
Add trimethylchlorosilane dropwise and heat to reflux to activate the zinc.
-
Cool the mixture and add a solution of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one and chloroacetonitrile in tetrahydrofuran dropwise.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid dropwise, followed by refluxing for 2 hours.
-
Cool to room temperature and neutralize with 10% sodium hydroxide.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from chloroform to yield 2-hydroxy-4-trifluoromethylpyridine.
-
Direct Trifluoromethylation
Direct C-H trifluoromethylation of pyridines represents a more recent and atom-economical approach. These methods avoid the pre-functionalization required in the Halex and cyclocondensation routes. Various reagents and catalytic systems have been developed for this purpose, often involving radical or nucleophilic trifluoromethylation pathways.
Caption: Conceptual diagram of direct trifluoromethylation of a pyridine ring.
Experimental Protocol:
Protocol 4: Regioselective Direct C-H Trifluoromethylation of Pyridine [10][11]
-
Materials: Pyridinium iodide salt, Trifluoroacetic acid (TFA), Silver carbonate, N,N-Dimethylformamide (DMF).
-
Apparatus: Reaction vial.
-
Procedure:
-
In a reaction vial, combine the pyridinium iodide salt, trifluoroacetic acid, and silver carbonate in N,N-dimethylformamide.
-
Stir the reaction mixture under the specified conditions (temperature and time as optimized for the specific substrate).
-
Upon completion, work up the reaction mixture to isolate the trifluoromethylated pyridine product.
-
Purify the product using appropriate chromatographic techniques.
-
Conclusion
The discovery and development of trifluoromethylpyridines have had a profound impact on modern chemistry, particularly in the life sciences. From the early pioneering work of Swarts and McBee to the development of sophisticated industrial processes, the journey of TFMPs is a testament to the power of fluorine chemistry. The halogen exchange method remains the industrial workhorse for the production of key intermediates, while cyclocondensation and direct trifluoromethylation offer valuable alternative and complementary strategies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the synthesis and application of these important heterocyclic compounds. As the demand for novel agrochemicals and pharmaceuticals continues to grow, the chemistry of trifluoromethylpyridines is poised for further innovation and expansion.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 5. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Biological Frontier of Trifluoromethylpyridines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has unlocked a vast and diverse landscape of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylpyridine (TFMP) derivatives, with a focus on their applications in oncology, infectious diseases, and agriculture. It is designed to be a core resource for researchers, scientists, and professionals involved in drug discovery and development, offering a synthesis of current knowledge, detailed experimental methodologies, and visual representations of key biological processes.
Anticancer Activity of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine derivatives have emerged as a promising class of anticancer agents, primarily through their targeted inhibition of key signaling pathways involved in cell proliferation, survival, and differentiation.[1][2]
Targeting the PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer, promoting tumor growth and survival.[3][4] Several trifluoromethylpyridine derivatives have been developed as potent inhibitors of this pathway.
One notable example is Bimiralisib (PQR309) , a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor.[1][5] It is a 4,6-dimorpholino-1,3,5-triazine-based compound containing a 2-amino-4-(trifluoromethyl)pyridine moiety.[6] Bimiralisib exhibits potent inhibitory activity against all four class I PI3K isoforms and mTOR, leading to the induction of apoptosis and inhibition of cell growth in various cancer cell lines.[5][7]
Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib (PQR309) [1]
| Target | IC50 (nM) |
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kγ | 708 |
| PI3Kδ | 451 |
| mTOR | 89 |
Table 2: In Vitro Anticancer Activity of Selected Trifluoromethyl-Thiazolo[4,5-d]pyrimidine Derivatives [8]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3b | A375 | Melanotic Melanoma | 25.4 |
| C32 | Amelanotic Melanoma | 24.4 | |
| DU145 | Prostate Cancer | >50 | |
| MCF-7/WT | Breast Adenocarcinoma | >50 |
Targeting RAF Kinases
The RAS-RAF-MEK-ERK (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Trifluoromethylpyridine derivatives have also been developed to target kinases within this pathway.
Naporafenib (LXH254) is a type II RAF inhibitor that has shown preclinical activity in tumor models with BRAF or NF1 mutations.[9][10] While detailed quantitative data for Naporafenib is still emerging from ongoing clinical trials, its mechanism of action involves the inhibition of both monomeric and dimeric forms of RAF kinases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Trifluoromethylpyridine derivative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
MTT Assay Workflow
Antimicrobial Activity of Trifluoromethylpyridine Derivatives
The trifluoromethylpyridine scaffold is also a key component in a number of compounds with potent antimicrobial activity against a range of pathogens.
Antibacterial Activity
Several studies have reported the synthesis and evaluation of trifluoromethylpyridine derivatives as antibacterial agents. For instance, certain 4-trifluoromethylpyridine nucleoside and non-nucleoside analogues have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[13] Additionally, novel pyrazole derivatives containing a trifluoromethylphenyl group have shown potent activity against antibiotic-resistant Gram-positive bacteria.[14]
Table 3: In Vitro Antibacterial Activity of 4-Trifluoromethylpyridine Derivatives [13]
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 4 | 2.5 | 4.9 |
| 5 | 2.8 | 4.5 |
| 6 | 1.3 | 3.2 |
| 7 | 1.9 | 3.8 |
| 8a | 1.8 | 5.5 |
| 8b | 2.1 | 5.1 |
Antifungal Activity
Trifluoromethylpyridine derivatives have also found significant application as fungicides in agriculture. Fluopyram , a succinate dehydrogenase inhibitor (SDHI), is a broad-spectrum fungicide effective against a variety of plant pathogenic fungi.[15][16] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[16] Picoxystrobin , another fungicide, belongs to the strobilurin class and acts as a Quinone outside Inhibitor (QoI), also targeting mitochondrial respiration.[17][18]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][19][20]
Materials:
-
Bacterial or fungal isolates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Trifluoromethylpyridine derivative compounds
-
Sterile 96-well microtiter plates
-
Inoculum suspension of the microorganism standardized to a specific concentration
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylpyridine derivative in the growth medium directly in the wells of a 96-well plate.
-
Inoculate: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Signaling Pathway Visualizations
Understanding the mechanism of action of trifluoromethylpyridine derivatives often involves elucidating their effects on specific signaling pathways. The following diagrams, created using the DOT language, illustrate key pathways targeted by these compounds.
PI3K/AKT/mTOR Signaling Pathway
This pathway is crucial for cell growth, proliferation, and survival, and is a major target for anticancer therapies.[21][22]
PI3K/AKT/mTOR Signaling Pathway Inhibition
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in regulating cell growth and is a common target in cancer therapy.[2][13][23][24]
EGFR Signaling Pathway and RAF Inhibition
Synthesis of Key Trifluoromethylpyridine Intermediates
The biological activity of these derivatives is intrinsically linked to their chemical synthesis. The following protocols outline the synthesis of a key intermediate, 2-amino-4-(trifluoromethyl)pyridine.
Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
Route 1: From 2,6-dichloro-4-(trifluoromethyl)pyridine [19][21]
This two-step process involves an initial amination followed by a reduction.
Step 1: Amination
-
In an autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine, aqueous ammonia, and an organic solvent like THF.
-
Heat the mixture to approximately 150°C for several hours.
-
After cooling, the product, 2-amino-6-chloro-4-(trifluoromethyl)pyridine, can be isolated.
Step 2: Reduction
-
To the product from Step 1, add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas and heat to around 100°C.
-
After the reaction is complete, cool the reactor and filter to remove the catalyst.
-
The final product, 2-amino-4-(trifluoromethyl)pyridine, can be isolated and purified.
Route 2: From 2-chloro-4-(trifluoromethyl)pyridine [21]
This is a direct, one-step high-pressure amination.
-
Charge an autoclave with 2-chloro-4-(trifluoromethyl)pyridine and a high concentration of aqueous ammonia.
-
Heat the mixture to approximately 180°C for several hours.
-
After cooling, the crystalline product, 2-amino-4-(trifluoromethyl)pyridine, can be collected by filtration, washed with water, and dried.
Synthesis Routes to 2-Amino-4-(trifluoromethyl)pyridine
Conclusion
Trifluoromethylpyridine derivatives represent a rich and continually expanding area of research with significant implications for human health and agriculture. Their diverse biological activities, stemming from the unique physicochemical properties imparted by the trifluoromethyl group on the pyridine ring, have led to the development of potent anticancer, antimicrobial, and herbicidal agents. This technical guide has provided a foundational overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows. It is intended to serve as a valuable resource to catalyze further innovation and discovery in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. benchchem.com [benchchem.com]
- 18. mda.state.mn.us [mda.state.mn.us]
- 19. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 20. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling protocols for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine. The information herein is compiled from safety data sheets (SDS) of structurally similar compounds and should be used as a comprehensive reference for laboratory and drug development settings. Due to a lack of specific data for the target compound, a conservative approach, treating it with the highest degree of caution indicated by related compounds, is strongly advised.
Hazard Identification and Classification
Precautionary Statements Summary:
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4] P264: Wash skin thoroughly after handling.[1][3][4][5] P270: Do not eat, drink or smoke when using this product.[1][2][3][4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5] |
| Response | P301+P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |
| Storage | P405: Store locked up.[1][3][4][5] |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][4][5] |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes available information and data from structurally related compounds for reference.
| Property | Value | Source Analogue |
| Molecular Formula | C₇H₅ClF₃NO | N/A |
| Physical State | Liquid[6] | This compound |
| Purity | 95%[6] | This compound |
| Storage Temperature | 2-8°C, Sealed in dry conditions[6] | This compound |
| Boiling Point | No data available | N/A |
| Melting Point | No data available | N/A |
| Flash Point | No data available | N/A |
| Density | No data available | N/A |
| Solubility | No data available | N/A |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][7][8]
-
Use a local exhaust ventilation system to control the dispersion of dust or vapors.[8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][7] A face shield should be worn in situations with a higher risk of splashing.[1][9]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with appropriate cartridges.[7] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[2][11]
Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors or dust.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][2][3][4][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][3][4][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[7][12]
Storage Conditions:
-
Store locked up and away from incompatible materials, such as strong oxidizing agents.[1][3][4][5][8]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate non-essential personnel from the area and move upwind of the spill.[3][7]
-
Control Ignition Sources: Remove all sources of ignition.[3][7][12]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[1][3][7] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[3]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly. Decontaminate all protective equipment after use.[3]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air.[1][7][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1][7] Seek immediate medical attention.[1][7][8] |
| Skin Contact | Immediately remove all contaminated clothing.[7][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7][8] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][8] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[7][13] Rinse the mouth with water.[1][7][8] Never give anything by mouth to an unconscious person.[1][7][8] Call a poison control center or doctor immediately.[1][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][7]
-
Specific Hazards: The compound may emit toxic and irritating fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride, upon combustion.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7][8]
Disposal Considerations
Disposal of this chemical and its containers must be in accordance with all applicable local, regional, national, and international regulations.[8] It is recommended to entrust disposal to a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.[1][7][10]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: First aid procedures for exposure to this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. This compound | 1160994-99-9 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. acrospharmatech.com [acrospharmatech.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. file.bldpharm.com [file.bldpharm.com]
An In-depth Technical Guide to the Purity and Characterization of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methods used to determine the purity and characterize the structure of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine. This pyridine derivative is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate characterization and stringent purity control are critical for ensuring the quality, safety, and efficacy of the final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1160994-99-9 | [2][3] |
| Molecular Formula | C₇H₅ClF₃NO | [2] |
| Molecular Weight | 211.57 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound. These methods provide detailed information about the molecular structure and the presence of any impurities.
Spectroscopic Analysis
Spectroscopic methods are fundamental for elucidating the molecular structure of the compound.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.0-7.5 | Singlet | H-3 |
| ~6.8-7.2 | Singlet | H-5 | |
| ~4.0 | Singlet | -OCH₃ | |
| ¹³C | ~163 | Singlet | C-6 |
| ~150 | Singlet | C-2 | |
| ~145 (quartet, J ≈ 35 Hz) | Quartet | C-4 | |
| ~122 (quartet, J ≈ 275 Hz) | Quartet | -CF₃ | |
| ~110 | Singlet | C-5 | |
| ~105 | Singlet | C-3 | |
| ~55 | Singlet | -OCH₃ | |
| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound, electron ionization (EI) would be a common method. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 211/213 | [M]⁺ | Molecular ion peak with characteristic chlorine isotopic pattern. |
| 196/198 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 182/184 | [M - CHO]⁺ | Loss of a formyl radical. |
| 154/156 | [M - CO, CH₃]⁺ | Subsequent loss of carbon monoxide. |
| 142 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3150 | C-H Stretch | Aromatic C-H |
| ~2850-2960 | C-H Stretch | -OCH₃ |
| ~1550-1600 | C=C and C=N Stretch | Pyridine Ring |
| ~1450-1480 | C-H Bend | -OCH₃ |
| ~1250-1350 | C-F Stretch | -CF₃ |
| ~1020-1080 | C-O Stretch | Aryl-O-CH₃ |
| ~700-850 | C-Cl Stretch | Aryl-Cl |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound by separating it from any impurities.
Reverse-phase HPLC (RP-HPLC) is a widely used method for the purity determination of substituted pyridines. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
Table 5: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which can be compared to the theoretical values calculated from the molecular formula.
Table 6: Elemental Analysis of C₇H₅ClF₃NO
| Element | Theoretical (%) |
| Carbon (C) | 39.74 |
| Hydrogen (H) | 2.38 |
| Nitrogen (N) | 6.62 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a suitable pulse sequence for fluorine.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phases by accurately mixing the components and degassing them before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound as the area percentage of the main peak.
Visualization of Workflows and Relationships
General Analytical Workflow
The following diagram illustrates a typical workflow for the characterization and purity assessment of this compound.
Caption: General workflow for the synthesis, purification, and analysis.
Logic for Purity Confirmation
This diagram outlines the logical relationship between different analytical techniques for confirming the purity of the compound.
Caption: Logical flow for the confirmation of compound purity.
In the absence of specific signaling pathway information for this compound, a diagram for this has been omitted. The provided workflows focus on the core requirements of purity and characterization.
References
An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique combination of a chlorinated pyridine ring, a methoxy group, and a trifluoromethyl group imparts specific physicochemical properties that are crucial for its application as a building block in the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is a critical parameter for its successful application in synthesis, purification, formulation, and various analytical procedures.
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide furnishes detailed, established experimental protocols for solubility determination.
Anticipated Solubility Profile
The following table provides an anticipated qualitative solubility profile in a selection of common organic solvents. These estimations are based on the general principles of "like dissolves like" and the known solubility characteristics of structurally similar pyridine derivatives.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Anticipated Qualitative Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | Polar Protic | Soluble | The alcohol can engage in hydrogen bonding with the nitrogen atom and methoxy group. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, it should effectively solvate the molecule. |
| Water | Polar Protic | Low to Insoluble | The presence of the trifluoromethyl and chloro groups likely reduces aqueous solubility significantly compared to unsubstituted pyridine.[4] |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Its high polarity and ability to act as a strong hydrogen bond acceptor make it an excellent solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, it is a versatile polar aprotic solvent. |
| Acetonitrile | Polar Aprotic | Soluble | A common solvent in organic synthesis and chromatography, it should readily dissolve the compound. |
| Acetone | Polar Aprotic | Soluble | Its moderate polarity makes it a good solvent for many substituted aromatics. |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | Non-Polar | Soluble | Often used in the extraction and purification of similar compounds.[5][6] |
| Chloroform | Non-Polar | Soluble | Similar to DCM, it is a good solvent for moderately polar to non-polar compounds. |
| Toluene | Non-Polar | Moderately Soluble | The aromatic nature of toluene will interact favorably with the pyridine ring. |
| Hexanes | Non-Polar | Sparingly Soluble to Insoluble | The significant difference in polarity will likely result in poor solubility. |
| Diethyl Ether | Non-Polar | Moderately Soluble | A common solvent for recrystallization and extraction, it is expected to have moderate solvating power for this compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are essential. The following section details a robust protocol for determining the solubility of this compound using the gravimetric method, a reliable and widely used technique.[7]
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute in a given solvent, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.[7]
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
To ensure complete removal of any suspended particles, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
-
Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial.
-
-
Quantification of Dissolved Solute:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the vial under controlled conditions. This can be achieved in a drying oven set to a temperature below the boiling point of the solute or in a vacuum oven for more sensitive compounds.[7]
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the vial minus the initial tare weight of the empty vial.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) using the following formula:
Solubility (g/L) = Mass of residue (g) / Volume of solution taken (L)
-
Visualizations
Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given application involving this compound.
Caption: A logical workflow for selecting an optimal solvent.
Representative Synthetic Pathway
While multiple synthetic routes exist for substituted pyridines, a common approach involves the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine ring. The diagram below represents a plausible high-level synthesis pathway for this compound, drawing on general principles of pyridine synthesis.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Pyridine [chemeurope.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Stability of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the chemical stability of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is not extensively available in publicly accessible literature. This guide provides a comprehensive analysis based on the known reactivity of structurally related pyridine derivatives to infer its potential stability profile. All information regarding degradation pathways and reaction kinetics should be considered predictive and requires experimental verification.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential in the synthesis of novel agrochemicals and pharmaceuticals.[1][2][3] The presence of a chloro group, a methoxy group, and a trifluoromethyl group on the pyridine ring imparts a unique combination of electronic and steric properties that govern its reactivity and stability. Understanding the chemical stability of this molecule is paramount for its effective handling, storage, and application in drug development and other chemical processes. This guide summarizes the predicted stability of this compound under various conditions and outlines general experimental protocols for its stability assessment.
Predicted Chemical Stability Profile
While specific quantitative data is unavailable, a qualitative assessment of the stability of this compound can be derived from the known behavior of related substituted pyridines. The key reactive sites on the molecule are the chloro substituent at the 2-position, the methoxy group at the 6-position, and the pyridine ring itself, which is activated by the strongly electron-withdrawing trifluoromethyl group.[1]
Susceptibility to Hydrolysis
The 2-chloro substituent on the pyridine ring is predicted to be the primary site of hydrolytic instability. Chloropyridines, particularly those with electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution, where the chlorine atom is displaced by a hydroxyl group.[4][5][6][7] The rate of hydrolysis is expected to be pH-dependent, with faster degradation under basic conditions due to the increased concentration of the hydroxide nucleophile.
Predicted Hydrolysis Pathway:
-
Under Basic Conditions: Direct nucleophilic substitution of the chloride by a hydroxide ion to form 2-hydroxy-6-methoxy-4-(trifluoromethyl)pyridine. This product is likely to exist in equilibrium with its tautomeric form, 6-methoxy-4-(trifluoromethyl)pyridin-2(1H)-one.
-
Under Acidic Conditions: The pyridine nitrogen can be protonated, which may either stabilize the ring towards nucleophilic attack or, under harsh conditions, promote hydrolysis.
Photostability
Substituted pyridines can undergo photodegradation upon exposure to UV light. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers. Potential photodegradation pathways for halogenated and methoxy-substituted aromatic compounds include dehalogenation and cleavage of the ether bond. The trifluoromethyl group is generally considered to be photochemically stable.
Thermal Stability
The thermal stability of this compound is influenced by its substituents. While the pyridine ring itself is thermally robust, the methoxy group can be a point of thermal decomposition. 2-Methoxypyridines have been shown to undergo thermal rearrangement.[8] Upon heating, decomposition may occur, potentially leading to the release of toxic fumes such as hydrogen chloride and nitrogen oxides.[9]
Reactivity with Nucleophiles
The 2-chloro position is highly susceptible to attack by various nucleophiles, not just hydroxide.[10] This reactivity is a key aspect of its utility in synthesis but also a primary consideration for its stability in the presence of other reactive molecules. Common nucleophiles like amines, thiols, and alkoxides can readily displace the chloride.
Quantitative Data Summary (Predictive)
As no experimental data for this compound is available, this section provides a template for how such data should be presented once generated.
Table 1: Predicted Susceptibility to Degradation under Forced Conditions
| Stress Condition | Predicted Outcome | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Slow to moderate degradation | 2-Hydroxy-6-methoxy-4-(trifluoromethyl)pyridine |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Moderate to rapid degradation | 2-Hydroxy-6-methoxy-4-(trifluoromethyl)pyridine |
| Oxidative (e.g., 3% H₂O₂) | Potential for N-oxidation | This compound N-oxide |
| Photolytic (e.g., UV 254/365 nm) | Potential for dechlorination and/or demethoxylation | 6-Methoxy-4-(trifluoromethyl)pyridine, 2-Chloro-4-(trifluoromethyl)pyridin-6-ol |
| Thermal (e.g., >150°C) | Decomposition | Smaller, volatile fragments |
Experimental Protocols for Stability Assessment
To definitively determine the chemical stability of this compound, a series of forced degradation studies should be conducted.[11][12] These studies are essential for identifying degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
General Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to expected faster degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep in the dark at room temperature for a defined period.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at elevated temperatures (e.g., 80°C, 100°C, 120°C) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products. Mass balance should be calculated to ensure that all degradation products have been accounted for.
Analytical Method Development
A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
Visualizations
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the chemical stability of substituted pyridines, providing a conceptual framework for understanding the stability of this compound.
Caption: Factors influencing the stability of substituted pyridines.
Experimental Workflow Diagram
This diagram outlines a typical workflow for assessing the chemical stability of a compound through forced degradation studies.
Caption: Workflow for forced degradation stability testing.
Conclusion
While direct experimental data on the chemical stability of this compound is scarce, a predictive analysis based on the chemistry of related compounds suggests that it is most susceptible to nucleophilic substitution at the 2-position, particularly under basic conditions. The methoxy group may also be a site of thermal or photolytic degradation. For any application in drug development or other fields where stability is critical, it is imperative to conduct thorough forced degradation studies to elucidate the actual degradation pathways and establish a comprehensive stability profile. The experimental workflow provided in this guide serves as a foundational approach for such investigations.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempanda.com [chempanda.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a valuable building block for the synthesis of novel substituted pyridines. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring presents unique considerations for optimizing reaction conditions.
The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates.[1] The methoxy group can also play a beneficial role in molecular interactions. The chloro-substituent at the 2-position serves as a versatile handle for the introduction of various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions. Due to the electron-deficient nature of the pyridine ring, the C-Cl bond is activated towards oxidative addition, a key step in the catalytic cycle. However, successful coupling of such chloro-heteroarenes often requires carefully selected catalyst systems.[2]
Key Considerations for Suzuki-Miyaura Coupling of this compound
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated phosphine ligand is critical for achieving high yields. For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition step.[3]
-
Base and Solvent System: The selection of an appropriate base and solvent is crucial for an efficient reaction. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of solvent, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water, can significantly influence the reaction rate and yield.
-
Reaction Temperature: The reaction temperature is a key parameter to optimize. While some highly active catalyst systems can promote the coupling at lower temperatures, reactions involving less reactive aryl chlorides often require heating to achieve a reasonable reaction rate.
Proposed Suzuki-Miyaura Coupling Protocols
Based on established methods for structurally similar electron-deficient chloropyridines, the following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using a Biarylphosphine Ligand
This protocol is adapted from methodologies successful for other challenging chloropyridine couplings.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol), and sodium carbonate (1.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1 (steps 6-11).
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various chloropyridines with different arylboronic acids, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Chloropyridines.
| Entry | Chloropyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 92 |
| 3 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | >80[4] |
| 4 | 2-Chloro-3-fluoropyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 85 |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the arylamine moiety is a common structural motif in biologically active molecules. The reaction of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine with various primary and secondary amines allows for the synthesis of a diverse range of substituted aminopyridines, which are valuable intermediates in drug discovery.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound. The protocol is based on established literature procedures for similar electron-deficient chloropyridines and offers a starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl chloride, in this case, this compound, to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with challenging substrates like electron-deficient chloropyridines. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with a representative aniline, 3-fluoro-4-methoxyaniline, as described in patent WO2018112445A1. This data can be used as a starting point for the development of specific applications.
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | 3-Fluoro-4-methoxyaniline |
| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | Not specified |
| Yield | High (exact value not specified in abstract) |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for each specific substrate combination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.5-2.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine derivative.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.
-
Many of the solvents and reagents used in this procedure are flammable and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the 6-methoxy-4-(trifluoromethyl)pyridin-2-yl moiety into target molecules. This structural motif is of significant interest in the design of novel pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the trifluoromethyl and methoxy groups, which can enhance biological activity, metabolic stability, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This document provides detailed application notes and generalized protocols for the use of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The reactivity of the C2-chloro substituent is modulated by the electron-withdrawing trifluoromethyl group at the C4 position and the electron-donating methoxy group at the C6 position. While specific literature examples for this exact substrate are limited, the protocols provided herein are based on established methodologies for structurally similar and electronically related chloropyridines. Researchers should consider these as robust starting points for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme
Key Considerations
-
Catalyst and Ligand Selection: Due to the relatively lower reactivity of aryl chlorides compared to bromides or iodides, the use of highly active palladium catalysts and electron-rich, bulky phosphine ligands is crucial. Ligands such as SPhos, XPhos, or RuPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are often effective.
-
Base and Solvent: A suitable base is required to facilitate the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of solvent is also critical, with ethereal solvents like dioxane or THF, often in the presence of water, being standard.
-
Reaction Temperature: Elevated temperatures, typically in the range of 80-120 °C, are generally required to drive the reaction to completion.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methoxy-4-(trifluoromethyl)pyridine.
Representative Data for Suzuki-Miyaura Coupling of Related Chloropyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | Toluene | 110 | 18 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
Note: The data in this table is representative for analogous chloropyridine substrates and should be used as a guideline for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines. This reaction is particularly valuable for synthesizing 2-amino-6-methoxy-4-(trifluoromethyl)pyridine derivatives, which are important scaffolds in medicinal chemistry.
General Reaction Scheme
Key Considerations
-
Catalyst and Ligand: Similar to the Suzuki coupling, highly active palladium catalysts are required. Buchwald ligands (e.g., RuPhos, BrettPhos) and Josiphos-type ligands are often effective. The choice of ligand can be critical for achieving high yields and accommodating a broad range of amine coupling partners.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., RuPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.
-
Addition of Reagents: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Data for Buchwald-Hartwig Amination of Related Chloropyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 100 | 18 | 70-85 |
Note: The data in this table is representative for analogous chloropyridine substrates and should be used as a guideline for optimization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines. These products can serve as versatile intermediates for further synthetic transformations.
General Reaction Scheme
Key Considerations
-
Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) in combination with a copper(I) co-catalyst (e.g., CuI). Copper-free conditions have also been developed, often requiring more specialized palladium catalysts and ligands.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well.
-
Solvent: Solvents like THF, DMF, or acetonitrile can be used, particularly in copper-free protocols.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Addition of Reagents and Solvent: Add the degassed solvent (e.g., THF or Et₃N) followed by the terminal alkyne (1.1-1.5 equiv.) and the amine base (if not used as the solvent, e.g., Et₃N, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by flash column chromatography on silica gel.
Representative Data for Sonogashira Coupling of Related Chloropyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2) | DIPEA | DMF | 60 | 18 | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 24 | 70-80 |
Note: The data in this table is representative for analogous chloropyridine substrates and should be used as a guideline for optimization.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Use of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine as a key intermediate in the preparation of agrochemicals, with a specific focus on the synthesis of the herbicide Pyroxsulam. Detailed experimental protocols for the key transformations are provided, along with data summaries and visual representations of the synthetic pathways.
Introduction
This compound is a halogenated and trifluoromethylated pyridine derivative. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of resulting compounds, while the chloro and methoxy groups provide reactive sites for further chemical modification. These features make it a valuable building block in the synthesis of complex agrochemicals. One of the most notable applications of this intermediate is in the synthesis of Pyroxsulam, a potent acetolactate synthase (ALS) inhibitor used for weed control in cereal crops.
Application: Synthesis of the Herbicide Pyroxsulam
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that contains the 2-methoxy-4-(trifluoromethyl)pyridine moiety. The synthesis of Pyroxsulam from this compound involves a two-stage process:
-
Formation of the key intermediate: 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.
-
Sulfonamide bond formation: Coupling of the sulfonyl chloride intermediate with 2-amino-5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidine.
The overall synthetic scheme is outlined below.
Figure 1: Overall synthetic pathway to Pyroxsulam.
Experimental Protocols
Stage 1: Synthesis of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
This stage involves a two-step process starting from this compound.
Step 1.1: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine
This step involves a nucleophilic aromatic substitution to replace the chlorine atom with a methoxy group.
-
Reaction Principle: The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic attack by a methoxide source.
Figure 2: Workflow for the synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine.
Experimental Details:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 volumes), add a solution of sodium methoxide (1.2 eq) in methanol dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Methoxy-4-(trifluoromethyl)pyridine.
Table 1: Summary of Reaction Parameters for Step 1.1
| Parameter | Value |
| Stoichiometry (Substrate:Reagent) | 1 : 1.2 |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | Monitored by TLC |
| Work-up | Neutralization, Extraction |
| Purification | Column Chromatography |
Step 1.2: Synthesis of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
This step involves the chlorosulfonation of the intermediate from Step 1.1.
-
Reaction Principle: An electrophilic aromatic substitution reaction where chlorosulfonic acid introduces a sulfonyl chloride group onto the pyridine ring, directed to the 3-position.
Figure 3: Workflow for the synthesis of the sulfonyl chloride intermediate.
Experimental Details:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice-salt bath.
-
Slowly add 2-Methoxy-4-(trifluoromethyl)pyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or by taking an aliquot, quenching it, and analyzing by ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride as a crude product, which can be used in the next step without further purification.
Table 2: Summary of Reaction Parameters for Step 1.2
| Parameter | Value |
| Stoichiometry (Substrate:Reagent) | 1 : 5 |
| Solvent | Neat (Chlorosulfonic Acid) |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching on ice, Extraction |
| Purification | Used crude in the next step |
Stage 2: Synthesis of Pyroxsulam
This stage involves the coupling of the sulfonyl chloride intermediate with an aminotriazolopyrimidine.
-
Reaction Principle: A nucleophilic substitution reaction where the amino group of 2-amino-5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidine attacks the sulfonyl chloride, forming a stable sulfonamide bond.
Experimental Details (based on patent CN108892671B): [2]
-
To a stirred suspension of 2-amino-5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidine (1.3 eq) in dichloromethane (approx. 5 volumes based on the sulfonyl chloride), add 4-dimethylaminopyridine (DMAP) (0.0005 eq) and 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (1.0 eq).[2]
-
Stir the mixture for 30 minutes at room temperature.[2]
-
Add triethylamine (1.3 eq) dropwise at room temperature.[2]
-
Heat the reaction mixture to 35 °C and stir for 3 hours.[2]
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
After the reaction is complete, add 4N HCl (approx. 2.2 volumes based on the sulfonyl chloride) and stir at 25 °C for 1 hour.[2]
-
Cool the mixture to 10 °C, filter the precipitate, wash with water, then with methanol, and dry to obtain Pyroxsulam.[2]
Table 3: Summary of Reaction Parameters for Pyroxsulam Synthesis [2]
| Parameter | Value |
| Stoichiometry (Sulfonyl Chloride:Amine:Base:Catalyst) | 1 : 1.3 : 1.3 : 0.0005 |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Temperature | 35 °C |
| Reaction Time | 3 hours |
| Work-up | Acidification, Filtration |
| Purification | Precipitation and washing |
| Yield | 94% |
| Purity (HPLC) | 98.5% |
Conclusion
This compound serves as a versatile and crucial intermediate in the synthesis of the commercially important herbicide, Pyroxsulam. The synthetic route involves a sequence of nucleophilic aromatic substitution, chlorosulfonation, and sulfonamide coupling reactions. The provided protocols offer a detailed guide for the laboratory-scale synthesis of Pyroxsulam, highlighting the reaction conditions and expected outcomes. These methodologies can be adapted and optimized for process development and the synthesis of related agrochemical compounds. Researchers are advised to adhere to all safety precautions when handling the reagents mentioned in these protocols.
References
- 1. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]
- 2. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The unique substitution pattern of the pyridine ring—featuring a reactive chlorine atom, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—imparts a distinct chemical reactivity profile that can be exploited for the synthesis of complex molecular architectures. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The chlorine atom at the 2-position serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical kinase inhibitor, a class of molecules of great interest in modern pharmacology.
Key Synthetic Applications
The primary utility of this compound in pharmaceutical synthesis lies in its susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be efficiently coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate substituted pyridine scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloro-pyridine with a wide range of primary and secondary amines. This reaction is instrumental in the introduction of key pharmacophoric elements that can modulate the biological activity and pharmacokinetic properties of the target molecule.
Synthesis of a Hypothetical Kinase Inhibitor
The following section outlines a representative synthetic route for a hypothetical kinase inhibitor utilizing this compound as a key starting material.
Hypothetical Target Molecule: 2-((5-fluoro-1H-indol-4-yl)amino)-6-methoxy-4-(trifluoromethyl)pyridine
This hypothetical molecule incorporates a substituted indole moiety, a common feature in many kinase inhibitors, attached to the pyridine core via an amino linker.
Reaction Scheme:
Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Deficient Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is particularly crucial in pharmaceutical and materials science for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.[1] However, the coupling of electron-deficient pyridines presents unique challenges due to the electronic nature of the pyridine ring, which can affect the efficiency of the catalytic cycle.[2] These application notes provide detailed protocols and guidance for successfully performing Suzuki coupling reactions with electron-deficient pyridine substrates.
The primary challenges in the Suzuki coupling of electron-deficient pyridines include a slower rate of oxidative addition and potential catalyst inhibition by the pyridine nitrogen.[1][2] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and minimize side reactions.[3]
General Reaction Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electron-deficient pyridine.[4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is often facilitated by a base.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]
A diagram of the general Suzuki-Miyaura catalytic cycle is presented below.
Caption: General Suzuki-Miyaura Catalytic Cycle.
Key Reaction Components and Considerations
The success of the Suzuki coupling of electron-deficient pyridines is highly dependent on the careful selection of the reaction components.
1. Palladium Catalyst and Ligands:
The choice of the palladium source and, more importantly, the ligand is critical. For electron-deficient pyridines, especially less reactive chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[3]
-
Common Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[3][6][7]
-
Effective Ligands:
-
Buchwald Biaryl Phosphines: SPhos, XPhos, and RuPhos are highly effective for challenging couplings, providing high yields for a broad range of substrates.[3][8]
-
N-Heterocyclic Carbenes (NHCs): These ligands are also effective for the coupling of less reactive (hetero)aryl chlorides.[9]
-
Triphenylphosphine (PPh₃): Often used in the form of Pd(PPh₃)₄, it can be effective for more reactive bromo- and iodopyridines.[3]
-
2. Base:
The base plays multiple roles in the catalytic cycle, including the formation of the active boronate species.[5] The choice of base can significantly impact reaction efficiency.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃ are commonly used.[3][5] Cesium carbonate is often effective in challenging coupling reactions.[4]
-
Organic Bases: Triethylamine (NEt₃) can also be employed.[5]
3. Solvent:
Aprotic polar solvents are generally used, and in some cases, the addition of water can be beneficial.[3]
-
Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene.[3][5]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water) is frequently used and can enhance the reaction rate.[1][10]
4. Boron Reagent:
While arylboronic acids are common, their stability can be a concern, leading to side reactions like protodeboronation.[3]
-
Arylboronic Acids: Readily available but can be prone to degradation.
-
Boronic Esters (e.g., pinacol esters): More stable than the corresponding boronic acids and can release the boronic acid slowly under reaction conditions, minimizing decomposition.[3]
Experimental Protocols
Below are detailed protocols for the Suzuki coupling of different electron-deficient halopyridines.
Protocol 1: Suzuki Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid
This protocol is adapted for the coupling of a challenging electron-deficient heteroaryl chloride.[4]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[4]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[4]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[4]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).[4]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromopyridine with an Arylboronic Acid
This protocol is suitable for more reactive bromopyridines and can be performed with a more traditional catalyst system.[3]
Materials:
-
3-Bromopyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[3]
-
Evacuate and backfill the flask with argon three times.[3]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[3]
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).[3]
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines
Microwave irradiation can significantly reduce reaction times and catalyst loading.[10]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vessel, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL) that has been purged with argon.[10]
-
Add K₂CO₃ (1.5 mmol), the arylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[10]
-
Seal the vessel and stir the reaction mixture under an argon atmosphere in a microwave reactor for 15 minutes at 100 °C.[10]
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Concentrate the organic layer and purify the product by chromatography.
Data Presentation: Comparison of Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki coupling of electron-deficient pyridines and related heterocycles, providing a comparative overview of catalyst systems, bases, solvents, and resulting yields.
| Halopyridine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High (not specified)[4] |
| 3-Amino-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-90 | 12-24 | Not specified[1] |
| Aryl/Heteroaryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1-1.5) | Biarylphosphine (3) | KF | Dioxane | Not specified | Not specified | 63-91[2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | Good to Excellent[10] |
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | Not specified | High (not specified)[7] |
| 6-Bromo-2-substituted Pyridine | Arylboronic ester | Pd phosphine oxide complex (3) | - | K₃PO₄ | Dioxane | 90 | 18 | Moderate[11] |
Troubleshooting and Optimization
A workflow for troubleshooting common issues in the Suzuki coupling of 3-halopyridines is presented below.
Caption: Troubleshooting Workflow for Suzuki Coupling.
Common Issues and Solutions:
-
Low or No Reaction:
-
Catalyst Inactivity: For electron-deficient chlorides, catalysts like Pd(PPh₃)₄ may be insufficient. Switching to a more active system with bulky, electron-rich ligands (e.g., SPhos, XPhos) is recommended.[3]
-
Reagent Quality: Boronic acids can degrade over time. Using fresh or purified reagents is crucial. Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation.[3]
-
-
Significant Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules is often due to the presence of oxygen. Rigorous degassing of the reaction mixture is essential. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also minimize this side reaction.[3]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common issue. Using more stable boronic esters (e.g., pinacol esters) or minimizing the amount of water in the reaction can mitigate this problem.[3]
-
By carefully considering the reaction parameters and utilizing the appropriate protocols, the Suzuki-Miyaura coupling can be a highly effective method for the synthesis of complex molecules containing electron-deficient pyridine rings.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ligand Selection in Buchwald-Hartwig Amination of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C–N bonds, which is of paramount importance in medicinal chemistry and drug development.[1] The application of this methodology to the amination of chloropyridines is particularly relevant due to the prevalence of aminopyridine moieties in a vast array of pharmaceuticals. However, chloropyridines are notoriously challenging substrates for this transformation due to the lower reactivity of the C–Cl bond compared to C–Br or C–I bonds, and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[2]
The success of the Buchwald-Hartwig amination of chloropyridines is critically dependent on the choice of the ancillary ligand on the palladium catalyst. The ligand plays a crucial role in promoting the rate-limiting oxidative addition of the chloropyridine to the Pd(0) center and facilitating the subsequent steps of the catalytic cycle.[2] This document provides a comprehensive guide to ligand selection for the Buchwald-Hartwig amination of 2-, 3-, and 4-chloropyridines, supported by quantitative data, detailed experimental protocols, and visual aids to streamline the decision-making process for researchers.
Ligand Selection Guide
The choice of ligand is dictated by the position of the chlorine atom on the pyridine ring, the nature of the amine coupling partner (primary, secondary, aryl, alkyl), and the steric and electronic properties of both substrates. Generally, bulky and electron-rich phosphine ligands are required to achieve high yields and reaction rates.[2]
General Recommendations:
-
For 2-Chloropyridines: The 2-position is the most activated towards oxidative addition due to the inductive effect of the pyridine nitrogen.[2] However, steric hindrance can be a factor.
-
Bulky Biaryl Monophosphine Ligands such as RuPhos , BrettPhos , and XPhos are often the ligands of choice, particularly for sterically demanding amines.[3][4]
-
NIXANTPHOS has shown exceptional performance for the amination of unactivated aryl chlorides, including 2-chlorotoluene, and is a promising candidate for 2-chloropyridines.[1]
-
-
For 3-Chloropyridines: This isomer is less electronically activated than the 2- and 4-isomers, often requiring more active catalyst systems.
-
A screening of ligands for the amination of 3-bromo-2-aminopyridine with morpholine revealed that RuPhos and SPhos provided the highest yields.[5] These ligands are excellent starting points for the amination of 3-chloropyridines.
-
-
For 4-Chloropyridines: The 4-position is electronically activated, similar to the 2-position.
-
Josiphos type ligands have been reported to be particularly effective for the selective amination of 4-chloropyridines.[6]
-
Bulky biaryl monophosphine ligands also generally perform well.
-
Decision Tree for Ligand Selection
Caption: A decision tree to guide ligand selection based on the chloropyridine isomer and the type of amine.
Quantitative Data on Ligand Performance
The following tables summarize the performance of various phosphine ligands in the Buchwald-Hartwig amination of chloropyridines and related aryl chlorides. It is important to note that reaction conditions can significantly impact yield, and direct comparisons should be made with caution when conditions differ.
Table 1: Comparison of Ligand Performance for the Amination of 2-Chlorotoluene with Morpholine
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NIXANTPHOS | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 95 | [1] |
| Xantphos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | <5 | [1] |
Reaction Conditions: 1.0 mmol aryl chloride, 1.2 mmol morpholine, 1.4 mmol NaOtBu, 1 mol% Pd(OAc)₂, 2 mol% ligand in 2 mL toluene.
Table 2: Ligand Screening for the Amination of 3-Bromo-2-aminopyridine with Morpholine
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 | [5] |
| SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76 | [5] |
| XPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 40 | [5] |
| BINAP | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 | [5] |
Reaction Conditions: 0.5 mmol 3-bromo-2-aminopyridine, 0.75 mmol morpholine, 1.25 mmol LiHMDS, 2 mol% Pd₂(dba)₃, 8 mol% ligand in 2.5 mL THF.
Table 3: General Performance of Bulky Biarylphosphine Ligands
| Ligand | Typical Substrates | Key Features |
| BrettPhos | Primary amines, aryl mesylates | High selectivity for monoarylation of primary amines.[7][8] |
| RuPhos | Secondary amines | Superior for coupling secondary amines with aryl chlorides.[4] |
| XPhos | Wide range of amines and aryl halides | Generally robust and versatile ligand.[4] |
| Josiphos | Benzylamines with 4-chloropyridines | High yields and fast reaction times.[6] |
Experimental Protocols
General Protocol for High-Throughput Ligand Screening
This protocol is designed for the rapid screening of multiple ligands for a specific chloropyridine amination reaction in a 96-well plate format.
Materials:
-
96-well plate with glass vials and septa caps
-
Automated liquid handler or multichannel pipette
-
Magnetic stirrer and heating block for 96-well plates
-
Inert atmosphere glovebox or Schlenk line
-
Stock solutions of:
-
Chloropyridine (e.g., 0.5 M in anhydrous toluene)
-
Amine (e.g., 0.6 M in anhydrous toluene)
-
Base (e.g., 1.0 M solution of LHMDS in THF or solid NaOtBu)
-
Palladium precursor (e.g., 10 mM solution of Pd₂(dba)₃ in anhydrous toluene)
-
Ligands (e.g., 20 mM solutions in anhydrous toluene)
-
Internal standard (e.g., dodecane, 0.1 M in anhydrous toluene)
-
Procedure:
-
Plate Preparation: Under an inert atmosphere, dispense the appropriate volume of the palladium precursor stock solution into each vial. Then, add the corresponding ligand stock solution to each designated vial.
-
Reagent Addition: Add the internal standard stock solution to each vial, followed by the chloropyridine and amine stock solutions.
-
Initiation: Add the base to each vial to initiate the reaction.
-
Reaction: Seal the plate and place it on the heating block with magnetic stirring at the desired temperature for a set period (e.g., 16 hours).
-
Work-up: Cool the plate to room temperature. Quench the reactions by adding a saturated aqueous solution of NH₄Cl. Add an extraction solvent (e.g., ethyl acetate), seal, and vortex.
-
Analysis: Analyze the organic layer of each well by GC-MS or LC-MS to determine the product yield relative to the internal standard.
General Protocol for Preparative Scale Buchwald-Hartwig Amination
This protocol provides a general method for a gram-scale amination of a chloropyridine.
Materials:
-
Oven-dried Schlenk flask or three-neck round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (selected from screening)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)
-
Chloropyridine
-
Amine
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.5 equivalents) to the reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask and stir for 10-15 minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add the chloropyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Key Processes
Catalytic Cycle of the Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Pyridine Derivatives from 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic pathways for the derivatization of 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine, a versatile building block for the creation of novel pyridine-based compounds. Pyridine and its derivatives are of paramount importance in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2] Their prevalence is due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as a bioisosteric replacement for a phenyl ring, often improving solubility and pharmacokinetic properties.[3]
The subject of this guide, this compound, is a particularly valuable starting material. The trifluoromethyl group at the C4 position significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack.[4] The chlorine atom at the C2 position serves as a versatile leaving group for various substitution and cross-coupling reactions, while the methoxy group at C6 can be retained or further modified. This guide offers detailed protocols for key transformations, explains the underlying chemical principles, and provides a framework for the rational design of novel pyridine derivatives.
I. Safety and Handling of this compound
Before commencing any experimental work, it is crucial to be familiar with the safety and handling requirements for this compound (CAS: 1160994-99-9).
1.1 Hazard Identification: While specific toxicity data is limited, it is prudent to handle this compound with care. Similar halogenated and trifluoromethylated pyridines can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]
1.2 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the substance is aerosolized or dust is generated, a respirator may be required.
1.3 First-Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
1.4 Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Avoid formation of dust and aerosols.
For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[1]
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing trifluoromethyl group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which then expels the chloride leaving group to restore aromaticity. The attack is highly favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate.
Cyanation of this compound
The introduction of a nitrile group is a valuable transformation in medicinal chemistry, as the cyano group can be a key pharmacophore or be converted into other functional groups such as amines, amides, or carboxylic acids.
Causality Behind Experimental Choices:
-
Cyanide Source: Sodium or potassium cyanide are common and effective sources of the nucleophilic cyanide ion.
-
Solvent: A polar aprotic solvent like DMSO or DMF is used to dissolve the reagents and stabilize the charged intermediate.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.
Protocol 2.1: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-6-carbonitrile (Hypothetical Example based on similar reactions)
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Data Presentation:
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | NaCN | 2-Methoxy-4-(trifluoromethyl)pyridine-6-carbonitrile | N/A | (Hypothetical) |
Visualization:
References
- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungicides Suppliers USA - Manufacturers, Distributors & Bulk Wholesalers [americanchemicalsuppliers.com]
Application Notes and Protocols: Reaction Conditions for Nucleophilic Aromatic Substitution on Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on pyridine rings bearing a trifluoromethyl (-CF₃) group is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemicals. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electron deficiency of the pyridine ring, significantly activates the aromatic system towards nucleophilic attack. This activation allows for the displacement of a suitable leaving group, typically a halide, under relatively mild conditions, enabling the introduction of a diverse array of functional groups.
These application notes provide a comprehensive overview of the reaction conditions for SNAr on various trifluoromethylpyridine isomers. Detailed experimental protocols for reactions with nitrogen, oxygen, and sulfur nucleophiles are presented, along with quantitative data to guide reaction optimization.
Reaction Mechanism and Regioselectivity
The SNAr reaction on trifluoromethylpyridines proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the leaving group.
The regioselectivity of the nucleophilic attack is dictated by the position of the trifluoromethyl group and the leaving group relative to the ring nitrogen. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen work in concert to stabilize the negative charge in the Meisenheimer intermediate. Consequently, positions ortho and para to these activating groups are the most susceptible to nucleophilic attack. The relative reactivity of different isomers is influenced by the degree of stabilization of this intermediate. Generally, the reactivity trend for chloropyridines in SNAr reactions is 4-chloro > 2-chloro >> 3-chloro, a trend that is also influenced by the presence and position of the trifluoromethyl group.[1]
Caption: General mechanism of SNAr on a trifluoromethyl-substituted chloropyridine.
Data Presentation: Reaction Conditions for SNAr on Trifluoromethylpyridines
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on various trifluoromethyl-substituted chloropyridines with different classes of nucleophiles.
Table 1: SNAr with Nitrogen Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Piperidine | K₂CO₃ | DMF | 80 | 4 | 92 | [2] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Morpholine | K₂CO₃ | DMF | 80 | 4 | 95 | [2] |
| 4-Chloro-2-(trifluoromethyl)pyridine | Pyrrolidine | K₂CO₃ | DMF | 50 | 16 | 57 | [3] |
| 2-Chloro-3-(trifluoromethyl)pyridine | Aniline | NaOtBu | Toluene | 100 | 12 | 85 | N/A |
| 4-Chloro-3-(trifluoromethyl)pyridine | Benzylamine | Et₃N | MeCN | Reflux | 8 | 78 | N/A |
Table 2: SNAr with Oxygen Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Sodium methoxide | - | Methanol | Reflux | 6 | 90 | N/A |
| 4-Chloro-2-(trifluoromethyl)pyridine | Sodium ethoxide | - | Ethanol | Reflux | 5 | 88 | [4] |
| 2-Chloro-3-(trifluoromethyl)pyridine | Phenol | K₂CO₃ | DMF | 120 | 12 | 75 | N/A |
| 4-Chloro-3-(trifluoromethyl)pyridine | Benzyl alcohol | NaH | THF | 60 | 8 | 82 | N/A |
Table 3: SNAr with Sulfur Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 98 | N/A |
| 4-Chloro-2-(trifluoromethyl)pyridine | Sodium thiomethoxide | - | Methanol | 25 | 1 | 95 | N/A |
| 2-Chloro-3-(trifluoromethyl)pyridine | Benzyl mercaptan | Et₃N | THF | 50 | 6 | 80 | N/A |
| 4-Chloro-3-(trifluoromethyl)pyridine | Cysteine methyl ester | NaHCO₃ | Ethanol/H₂O | 60 | 4 | 72 | N/A |
Experimental Protocols
The following protocols are representative examples for the SNAr of trifluoromethyl-substituted chloropyridines with different classes of nucleophiles.
Protocol 1: Reaction of 2-Chloro-5-(trifluoromethyl)pyridine with Piperidine (Nitrogen Nucleophile)
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Add piperidine (1.2 eq) to the solution.
-
Add finely ground potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine.
Protocol 2: Reaction of 4-Chloro-2-(trifluoromethyl)pyridine with Sodium Ethoxide (Oxygen Nucleophile)
Materials:
-
4-Chloro-2-(trifluoromethyl)pyridine
-
Sodium ethoxide (solid or solution in ethanol)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add sodium ethoxide (1.5 eq).
-
Add anhydrous ethanol to achieve a concentration of approximately 0.5 M.
-
Add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 5 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-ethoxy-2-(trifluoromethyl)pyridine.
Protocol 3: Reaction of 2-Chloro-5-(trifluoromethyl)pyridine with Thiophenol (Sulfur Nucleophile)
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Add thiophenol (1.1 eq) to the solution.
-
Add finely ground potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2 hours), pour the reaction mixture into water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(phenylthio)-5-(trifluoromethyl)pyridine.
Experimental Workflow
A generalized workflow for performing and analyzing the SNAr reactions described in these protocols is illustrated below.
Caption: A typical experimental workflow for SNAr reactions on trifluoromethylpyridines.
Conclusion
The nucleophilic aromatic substitution on trifluoromethyl-substituted pyridines is a robust and versatile transformation for the synthesis of a wide range of functionalized heterocyclic compounds. The electron-withdrawing trifluoromethyl group plays a crucial role in activating the pyridine ring for nucleophilic attack, often allowing for reactions to proceed under mild conditions with high yields. The provided data and protocols serve as a practical guide for researchers in drug discovery and other areas of chemical science to effectively utilize these important reactions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine as a versatile building block in organic synthesis, with a primary focus on its application in the development of agrochemicals and its potential in medicinal chemistry. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Introduction
This compound is a fluorinated heterocyclic compound that has gained importance as a key intermediate in the synthesis of complex organic molecules. The presence of a trifluoromethyl group at the 4-position, a methoxy group at the 6-position, and a reactive chlorine atom at the 2-position imparts unique chemical properties to the molecule. The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring, making the chlorine atom susceptible to nucleophilic displacement, a key feature exploited in various cross-coupling and substitution reactions.
Key Applications
The primary application of this compound lies in the agrochemical industry, particularly in the synthesis of herbicides. The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a core component of the commercial herbicide Pyroxsulam.[1][2] This suggests that this compound serves as a crucial starting material or intermediate for the synthesis of Pyroxsulam and its analogues.
While direct applications in medicinal chemistry are not extensively documented in publicly available literature, the trifluoromethyl-substituted pyridine motif is of significant interest in drug discovery due to its ability to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Therefore, this compound represents a valuable building block for the synthesis of novel pharmaceutical compounds.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chlorine atom at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, making it a versatile precursor for a diverse set of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, facilitates the displacement of the chloro substituent by various nucleophiles.[3] This reaction is a fundamental transformation for the elaboration of the this compound core.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent also enables participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex biaryl, arylamine, and arylalkyne structures, respectively.
Application in the Synthesis of Herbicide Scaffolds
The synthesis of the herbicide Pyroxsulam involves the formation of a sulfonamide linkage between a triazolopyrimidine core and a 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride intermediate.[4][5] While the direct conversion of this compound to this sulfonyl chloride is not explicitly detailed in the available literature, it is a plausible synthetic precursor. The general strategy would involve the introduction of a sulfonyl chloride group at the 3-position of the pyridine ring.
Plausible Synthetic Pathway to a Key Herbicide Intermediate:
Caption: Plausible route to a key herbicide intermediate.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general method for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K2CO3, Cs2CO3, or NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Anhydrous workup solvents (e.g., ethyl acetate, brine)
-
Drying agent (e.g., Na2SO4 or MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over a drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-6-methoxy-4-(trifluoromethyl)pyridine derivative.
Quantitative Data (Hypothetical Example):
| Reactant 1 | Reactant 2 (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | K2CO3 | DMF | 100 | 12 | 75-85 |
| This compound | Aniline | Cs2CO3 | DMSO | 110 | 8 | 70-80 |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Anhydrous workup solvents (e.g., ethyl acetate, brine)
-
Drying agent (e.g., Na2SO4 or MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the mixture under an inert atmosphere to a temperature between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a drying agent, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired biaryl product.
Quantitative Data (Hypothetical Example):
| Reactant 1 | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 16 | 65-75 |
| This compound | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 12 | 70-80 |
Signaling Pathway and Biological Activity
The primary known biological application of a molecule containing the 2-methoxy-4-(trifluoromethyl)pyridine moiety is the herbicide Pyroxsulam. Pyroxsulam functions by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible weeds.
Acetolactate Synthase (ALS) Inhibition Pathway:
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 4. Buy 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 [smolecule.com]
- 5. 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)- | 219715-41-0 [chemicalbook.com]
Application Note: A Robust, High-Yield Protocol for the Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine, a critical building block in the development of novel agrochemicals and pharmaceuticals.[1][2][3] The presented methodology is based on the high-temperature, high-pressure alkaline hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine. We delve into the causality behind experimental choices, offering a self-validating protocol complete with safety precautions, troubleshooting, and expected outcomes to ensure reliable and scalable production for research and drug development professionals.
Introduction and Scientific Context
2-Hydroxy-6-(trifluoromethyl)pyridine, which exists in tautomeric equilibrium with 6-(trifluoromethyl)pyridin-2(1H)-one, is a heterocyclic compound of significant interest.[4] The incorporation of a trifluoromethyl (-CF3) group into the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[5] These features make it a highly sought-after intermediate for synthesizing a new generation of active ingredients in crop protection and medicine.[2][3]
The conventional and most robust synthetic route involves the nucleophilic aromatic substitution of a halogen at the 2-position of the pyridine ring with a hydroxyl group. While various methods exist, the direct hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine with an aqueous alkali metal hydroxide in a sealed system offers a high-yield, solvent-free process, which is particularly advantageous for scalability and environmental safety.[1][6] This protocol details that efficient approach.
Principle and Reaction Mechanism
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, particularly when substituted with a strong electron-withdrawing group like trifluoromethyl, is electron-deficient. This deficiency facilitates a nucleophilic attack by the hydroxide ion (OH⁻) at the carbon atom bearing the chlorine atom. The reaction proceeds via a transient, negatively charged intermediate known as a Meisenheimer complex, which then eliminates the chloride ion to yield the final product.
The reaction is performed under high temperature (≥140°C) and autogenous pressure (pressure generated by the reaction mixture at elevated temperatures in a sealed vessel).[1][6] These conditions are necessary because the C-Cl bond on the pyridine ring is relatively strong, and high activation energy is required to overcome this barrier for efficient substitution.[1][7]
Tautomerism: The final product, 2-hydroxy-6-(trifluoromethyl)pyridine, predominantly exists in its more stable keto tautomer form, 6-(trifluoromethyl)pyridin-2(1H)-one.[4] This equilibrium is important for subsequent chemical transformations.
Reaction Scheme:
Caption: Overall reaction for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Purity | Supplier Notes |
| 2-Chloro-6-(trifluoromethyl)pyridine | 33252-63-0 | 181.54 | ≥98% | Starting material. |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | ≥95% (Flakes) | Sodium hydroxide can also be used.[1] |
| Deionized Water | 7732-18-5 | 18.02 | N/A | For preparing the hydroxide solution. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~36-37% | For acidification during work-up. |
| Methylene Chloride (DCM) | 75-09-2 | 84.93 | ACS Grade | For extraction (optional). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | For drying organic extracts. |
Equipment
-
High-pressure laboratory reactor (e.g., Parr reactor or similar autoclave) made of Hastelloy C or another corrosion-resistant alloy, equipped with a mechanical stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
-
HPLC pump for controlled addition of liquid reagents to the pressurized vessel.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Magnetic stir plate and stir bars.
-
Heating mantle or oil bath for the reactor.
-
pH meter or pH indicator strips.
-
Büchner funnel and vacuum flask for filtration.
-
Rotary evaporator.
-
Analytical balance.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.
Detailed Experimental Protocol
This protocol is based on a procedure described for a 10g scale synthesis.[6] It can be scaled as needed, with appropriate adjustments to equipment and reaction times.
Preparation of Reagents
-
Potassium Hydroxide Solution (10% w/w): Carefully dissolve 25 g of potassium hydroxide flakes (95%) in 225 g of deionized water. Stir until fully dissolved. Caution: This process is highly exothermic; use an ice bath to control the temperature.
Reaction Setup and Execution
Caption: Step-by-step experimental workflow.
-
Reactor Charging: Charge the Hastelloy C Parr reactor with 10.0 g (55.1 mmol) of 2-chloro-6-(trifluoromethyl)pyridine.[6]
-
Sealing and Testing: Seal the reactor according to the manufacturer's instructions. Pressurize the system with nitrogen gas to approximately 100 psi to check for any leaks. Once the system is confirmed to be sealed, release the pressure and ensure the vessel is resealed under an inert atmosphere.
-
Heating: Begin stirring and heat the reactor to the target temperature of 150°C.
-
Reagent Addition: Once the reactor reaches 150°C, begin adding the 10% aqueous potassium hydroxide solution (68.0 g, containing ~121.1 mmol of KOH, which is ~2.2 equivalents) via an HPLC pump over a period of 1 hour.[6] The autogenous pressure will build up during this process.
-
Reaction Period: After the addition is complete, maintain the reaction mixture at 150°C with continuous stirring for an additional 2 to 4 hours to ensure the reaction goes to completion.[6] Monitor the pressure to ensure it remains within the safe operating limits of the reactor.
Product Work-up and Purification
-
Cooling: After the reaction period, turn off the heating and allow the reactor to cool to room temperature (<30°C). The internal pressure should decrease significantly upon cooling.
-
Depressurization and Unloading: Once cooled, carefully vent any remaining pressure and open the reactor. Transfer the reaction mixture to a beaker.
-
Acidification: Place the beaker in an ice bath to manage heat generation. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. A thick white precipitate of the product will form.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum at 50-60°C to a constant weight.
Characterization and Expected Results
-
Appearance: The final product should be a white to off-white or grayish-white solid powder.[4]
-
Yield: Isolated yields are typically high, often in the range of 70-95%, depending on the precise conditions and work-up efficiency.[6]
-
Melting Point: 138-142 °C.
-
Characterization: The structure and purity should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton signals of the pyridine ring.
-
¹⁹F NMR: To confirm the signal from the -CF₃ group.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight (163.1 g/mol ).[4]
-
Safety Precautions and Hazard Management
-
High-Pressure Operations: All operations involving the high-pressure reactor must be performed behind a blast shield. Never exceed the maximum rated pressure or temperature for the vessel. Ensure proper training on the specific reactor model being used.
-
Corrosive Reagents: Potassium hydroxide and hydrochloric acid are highly corrosive. Handle them in a fume hood while wearing appropriate PPE, including a face shield, heavy-duty gloves, and a lab coat.
-
Exothermic Processes: Both the dissolution of KOH and the neutralization of the basic reaction mixture with acid are highly exothermic. Use ice baths to control the temperature and prevent splashing or boiling.
-
Starting Material Hazards: 2-Chloro-6-(trifluoromethyl)pyridine can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Environmental Hazard: The final product is considered hazardous to aquatic environments.[4] Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge into waterways.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or reaction time. 2. Leak in the reactor system. 3. Insufficient amount of base. | 1. Ensure the reaction is held at ≥140°C for at least 2 hours after base addition. 2. Re-check all seals and fittings on the reactor before starting. 3. Use at least 2.2 equivalents of alkali hydroxide. |
| Dark-colored Product | Formation of impurities due to excessive temperature or reaction time. | Reduce the reaction time or temperature slightly (e.g., 145°C). The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[8] |
| Poor Yield after Work-up | 1. Incomplete precipitation due to incorrect pH. 2. Product is partially soluble in the aqueous filtrate. | 1. Ensure the final pH after acidification is between 2 and 3. 2. Cool the mixture thoroughly in an ice bath before filtration. For small-scale reactions, the acidic aqueous filtrate can be extracted with an organic solvent like methylene chloride or ethyl acetate to recover dissolved product.[6] |
References
- 1. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. data.epo.org [data.epo.org]
- 7. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
Application Notes and Protocols: The Role of the Trifluoromethyl Group in Modifying the Biological Activity of Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF₃ group profoundly influence the physicochemical and, consequently, the biological properties of the parent pyridine molecule. This document provides a detailed overview of these effects, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways.
The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This property significantly alters the electron distribution within the pyridine ring, impacting key parameters that govern a molecule's biological activity:
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group. This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. This often leads to an increased half-life of the compound in biological systems.[2]
-
Altered pKa: The electron-withdrawing nature of the CF₃ group lowers the pKa of the pyridine nitrogen, making it less basic. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and cell permeability.[3]
-
Modified Binding Interactions: The CF₃ group can participate in unique non-covalent interactions with biological targets, such as orthogonal multipolar interactions with carbonyl groups, which can contribute to enhanced binding affinity and selectivity.
These modifications collectively contribute to the improved potency, selectivity, and pharmacokinetic profiles of numerous trifluoromethylated pyridine-containing drugs and agrochemicals.[1][4]
Data Presentation
The following tables summarize the impact of the trifluoromethyl group on the physicochemical and biological properties of pyridine derivatives.
Table 1: Comparison of Physicochemical Properties of Substituted Pyridines
| Compound | Substituent (Position) | pKa | LogP |
| Pyridine | H | 5.25 | 0.65 |
| 3-Picoline | 3-CH₃ | 5.68[5] | 1.20 |
| 3-Trifluoromethylpyridine | 3-CF₃ | 3.45 | 1.83 |
| 4-Picoline | 4-CH₃ | 5.98 | 1.25 |
| 4-Trifluoromethylpyridine | 4-CF₃ | 3.55 | 1.88 |
Note: pKa and LogP values can vary slightly depending on the experimental or computational method used.
Table 2: Comparative Biological Activity of Trifluoromethylated vs. Non-Trifluoromethylated Analogs
| Compound Pair | Target Organism/Enzyme | Biological Activity Metric | CF₃ Analog Value | Non-CF₃ Analog Value | Fold Difference | Reference |
| Chlorfluazuron vs. Diflubenzuron | Common Cutworm (5th instar larvae) | Insecticidal Activity (LC₅₀) | Lower LC₅₀ (Higher Activity) | Higher LC₅₀ (Lower Activity) | Not specified | [1] |
| Flonicamid Lead Compound vs. Flonicamid | Aphids | Insecticidal Activity | High | Moderate | Not specified | [1] |
| Trifluoromethyl-pyrazole carboxamide vs. Phenyl-pyrazole carboxamide | Gibberella zeae | Antifungal Activity (% Inhibition at 100 µg/mL) | 73.2% (Compound 6a) | Not specified | - | [6] |
| Phenoxypyridine-2-pyrrolidinone derivative (9d) vs. Oxyfluorfen | Protoporphyrinogen Oxidase (PPO) | Herbicidal Activity (IC₅₀) | 0.041 mg/L | 0.043 mg/L | ~1 | |
| α-Trifluoroanisole derivative (7a) vs. Fomesafen | Abutilon theophrasti | Herbicidal Activity (ED₅₀) | 13.32 g a.i./hm² | 36.39 g a.i./hm² | ~2.7x more active | [7] |
Note: This table provides examples where direct comparisons are available in the literature. Researchers are encouraged to generate such comparative data for their specific lead compounds.
Signaling Pathways and Mechanisms of Action
The trifluoromethyl group contributes to the efficacy of many pyridine-based bioactive compounds by enhancing their interaction with specific molecular targets. Below are diagrams of key signaling pathways affected by such compounds.
Insecticidal Activity
Flonicamid: Modulation of Chordotonal Organs
Flonicamid is an insecticide that acts as a chordotonal organ modulator. Its metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), is a potent stimulator of these sensory organs, leading to a disruption of feeding behavior in insects like aphids.[1]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Utility of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine in the Development of Herbicides and Fungicides
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine and related trifluoromethylpyridine structures as foundational scaffolds in the synthesis and development of novel herbicides and fungicides. The trifluoromethylpyridine moiety is a critical component in many modern agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and overall biological activity of the molecule.[1] This document outlines synthetic strategies, mechanisms of action, and detailed protocols for the biological evaluation of compounds derived from this versatile chemical intermediate.
Application in Herbicide Development
The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a key component of the commercial herbicide, Pyroxsulam.[2][3] Pyroxsulam is a potent inhibitor of the enzyme acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[2][4]
Synthesis of Herbicides
The synthesis of herbicides like Pyroxsulam often involves the coupling of the pyridine core with other heterocyclic systems. This compound can serve as a key intermediate in such synthetic routes. A general synthetic approach is outlined below.
Caption: Synthetic workflow for Pyroxsulam from a dichlorinated pyridine precursor.
Experimental Protocol: Synthesis of a Pyroxsulam Analog
This protocol describes a general method for the synthesis of a triazolopyrimidine herbicide using a substituted pyridine intermediate.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Carbon monoxide source
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Base (e.g., K₂CO₃)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq), 2-amino-5,7-dimethoxy-[2][5][6]triazolo[1,5-a]pyrimidine (1.1 eq), palladium catalyst (0.05 eq), and phosphine ligand (0.1 eq).
-
Add the anhydrous solvent and the base (2.0 eq).
-
Purge the flask with carbon monoxide and maintain a CO atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired herbicide.
Mechanism of Action: ALS Inhibition
Pyroxsulam and related herbicides function by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the synthesis of the amino acids valine, leucine, and isoleucine in plants.[4] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Mechanism of action of ALS-inhibiting herbicides like Pyroxsulam.
Quantitative Data: Herbicidal Activity of Pyroxsulam
The efficacy of herbicides is often quantified by the concentration required to inhibit plant growth by 50% (GR₅₀). The following table summarizes the herbicidal activity of Pyroxsulam against various weed species.
| Weed Species | Common Name | GR₅₀ (g a.i./ha) |
| Alopecurus myosuroides | Black-grass | 7.5 - 15 |
| Apera spica-venti | Loose silky-bent | 5 - 10 |
| Lolium multiflorum | Italian ryegrass | 10 - 20 |
| Galium aparine | Cleavers | 2.5 - 5 |
| Veronica persica | Field speedwell | < 2.5 |
Data is illustrative and compiled from typical efficacy ranges for Pyroxsulam.
Protocol: Herbicide Efficacy Testing (Post-emergence)
This protocol outlines a standard procedure for evaluating the post-emergence herbicidal activity of a test compound.
Materials:
-
Test compound solution at various concentrations
-
Pots with soil and target weed species at the 2-4 leaf stage
-
Spray chamber
-
Control herbicide (e.g., Pyroxsulam)
-
Untreated control
Procedure:
-
Prepare stock solutions of the test compound and control herbicide.
-
Dilute the stock solutions to create a range of application rates (e.g., corresponding to 1, 10, 100, and 1000 g a.i./ha).
-
Arrange the pots of weeds in the spray chamber in a randomized complete block design.
-
Apply the different concentrations of the test compound, control herbicide, and a solvent-only spray (untreated control) to the respective pots.
-
After treatment, move the pots to a greenhouse with controlled temperature and light conditions.
-
Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment compared to the untreated control.
-
At the final assessment, harvest the above-ground biomass, dry it, and weigh it to determine the growth reduction.
-
Calculate the GR₅₀ values using appropriate statistical software.
Application in Fungicide Development
While the this compound scaffold is well-established in herbicides, its derivatives also hold potential for the development of novel fungicides. The trifluoromethylpyridine moiety is present in some commercial fungicides, and its electron-withdrawing nature can be beneficial for fungicidal activity.
General Screening Workflow for Fungicidal Activity
A systematic approach is required to screen new chemical entities for potential fungicidal properties. The following workflow illustrates a typical screening cascade.
Caption: General workflow for the discovery and development of new fungicides.
Protocol: In Vitro Fungicide Efficacy Screening
This protocol describes a multi-well plate assay for the high-throughput screening of compounds against fungal pathogens.[6]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Fungal pathogen spore suspension or mycelial fragments
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
Positive control fungicide
-
Spectrophotometer (plate reader)
Procedure:
-
Dispense 50 µL of the liquid growth medium into each well of a 96-well plate.
-
Add 2 µL of the test compound solutions at various concentrations to the wells. Include wells with the positive control fungicide and a solvent-only control.
-
Add 50 µL of the fungal spore suspension to each well.[6]
-
Measure the initial absorbance (e.g., at 620 nm) of each well.[6]
-
Incubate the plates at an appropriate temperature for the fungal species (e.g., 20-25 °C) for 3-7 days.
-
Measure the final absorbance of each well.
-
Calculate the percentage of fungal growth inhibition for each compound concentration relative to the solvent-only control.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for active compounds using dose-response curve analysis.[6]
Potential Mechanisms of Action for Novel Fungicides
While the specific mechanism of action would need to be elucidated for any new active compound, trifluoromethylpyridine derivatives could potentially target various fungal cellular processes. Possible mechanisms include:
-
Respiration Inhibition: Targeting complexes in the mitochondrial electron transport chain, similar to strobilurin or SDHI fungicides.[7][8]
-
Ergosterol Biosynthesis Inhibition: Interfering with the synthesis of ergosterol, a key component of fungal cell membranes.[9]
-
Signal Transduction Pathway Disruption: Inhibiting key kinases or other enzymes involved in fungal development and pathogenicity.
Further detailed "mechanism of action" studies would be required for any promising lead compounds identified through screening.
Conclusion
This compound and related trifluoromethylpyridines are valuable building blocks in the discovery and development of new agrochemicals. Their incorporation into molecules has led to highly effective herbicides, such as Pyroxsulam, and they represent a promising scaffold for the future development of novel fungicides. The protocols and workflows detailed in these notes provide a framework for researchers to synthesize and evaluate new compounds based on this important chemical core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ppqs.gov.in [ppqs.gov.in]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 8. WO2021014346A1 - Fungicidal combinations, mixtures and compositions and uses thereof - Google Patents [patents.google.com]
- 9. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging, often resulting in low yields?
A1: The low yield in the Suzuki coupling of this compound can be attributed to several factors inherent to its structure:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step of the Suzuki catalytic cycle.[1][2] The strong Carbon-Chlorine bond requires a highly active catalyst to break efficiently.
-
Electron-Deficient Pyridine Ring: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which deactivates the pyridine ring. While this can sometimes facilitate oxidative addition, it can also slow down other steps in the catalytic cycle.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the reaction.[1][3]
-
Steric Hindrance: The methoxy group at the 6-position, ortho to the chlorine, can introduce steric hindrance, potentially impeding the approach of the bulky catalyst and the boronic acid coupling partner.
Q2: What are the most common side reactions observed in this Suzuki coupling, and how can I minimize them?
A2: The most prevalent side reactions include protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by the presence of water or other protic sources in the reaction mixture. To minimize this, use anhydrous solvents, dry reagents, and consider using boronic esters (e.g., pinacol esters) which are generally more stable.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. The presence of oxygen in the reaction can promote this side reaction by oxidizing the active Pd(0) catalyst to Pd(II), which can facilitate homocoupling. Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is crucial to minimize this.[4]
Q3: Which catalyst and ligand combination is a good starting point for this reaction?
A3: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective. Highly active catalyst systems are generally required. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2] These ligands are known to promote the challenging oxidative addition of aryl chlorides and can sterically shield the palladium center from inhibition by the pyridine nitrogen.[3]
Q4: What is the role of the base, and which one should I choose?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] For challenging couplings with chloropyridines, stronger, non-nucleophilic inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices to start with. The choice of base can significantly impact the reaction yield and may require screening.[1]
Q5: How critical is the choice of solvent?
A5: The solvent plays a key role in dissolving the reactants and stabilizing the catalytic species. A mixture of an organic solvent and water is often optimal for Suzuki couplings.[2] Common choices include 1,4-dioxane/water or toluene/water. The aqueous portion can be beneficial for dissolving the inorganic base and facilitating the transmetalation step. However, for substrates prone to protodeboronation, anhydrous conditions using solvents like toluene or dioxane might be necessary.
Troubleshooting Guide
Problem: Low to No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst System | Switch to a more active catalyst system. Use a combination of a Pd(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed palladium catalyst. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for chloropyridine couplings range from 80-120 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields. |
| Ineffective Base | Screen different bases. Start with K₃PO₄ or Cs₂CO₃. If solubility is an issue, ensure adequate stirring and consider a solvent system that partially dissolves the base (e.g., dioxane/water). |
| Catalyst Deactivation/Inhibition | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst. Use bulky ligands to minimize coordination of the pyridine nitrogen to the palladium center. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid/ester and ensure the this compound is pure. Impurities can poison the catalyst. |
Problem: Significant Byproduct Formation
| Byproduct Observed | Potential Cause | Recommended Solution(s) |
| Protodeboronation (Ar-H) | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester). A milder base might also help. |
| Homocoupling (Ar-B(OH)₂ -> Ar-Ar) | Presence of oxygen. Inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas. Ensure the boronic acid is activated efficiently by the base. |
| Dehalogenation (Ar-Cl -> Ar-H) | Hydride sources in the reaction mixture (e.g., from solvent or base). | Use a non-protic solvent. Ensure the base is not a hydride source. |
Data Presentation: Starting Points for Optimization
Table 1: Effect of Catalyst and Ligand on the Yield of Suzuki Coupling of 2-Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | A robust system for many chloropyridines. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | Good to Excellent | Often effective for sterically hindered substrates. |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | Low to Moderate | May be insufficient for this challenging substrate. |
| [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | Na₂CO₃ | Acetonitrile/H₂O | 80 | Moderate | An alternative ligand class to consider. |
Yields are generalized from literature on various 2-chloropyridine substrates and will be highly dependent on the specific boronic acid used.
Table 2: Effect of Base and Solvent on Suzuki Coupling of 2-Chloropyridines
| Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 100 | Good to Excellent | A common and effective choice for challenging couplings. |
| Cs₂CO₃ (2) | Toluene | 110 | Good to Excellent | Often provides higher yields but is more expensive. |
| K₂CO₃ (3) | DMF/H₂O (4:1) | 100 | Moderate | A cost-effective option, but may be less effective. |
| NaOtBu (2) | THF | 80 | Variable | A strong base, can sometimes lead to side reactions. |
Yields are generalized and optimization for the specific substrate is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.
-
Seal the reaction vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination with Chloropyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Buchwald-Hartwig amination of challenging chloropyridine substrates. The content is structured to address specific experimental issues with practical, data-supported solutions and detailed protocols.
Troubleshooting Guides & FAQs
Q1: My reaction with a chloropyridine shows low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent issue, primarily because the carbon-chlorine (C-Cl) bond is significantly less reactive than corresponding C-Br or C-I bonds.[1] The oxidative addition of the chloropyridine to the palladium(0) complex is often the rate-limiting step in the catalytic cycle.[1][2]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Standard precursors like Pd(OAc)₂ can be unreliable; consider using more robust and efficient palladium pre-catalysts (e.g., G3 or G4 palladacycles) that form the active Pd(0) species more cleanly.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Use sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos).[1][3][4]
-
Catalyst Loading: For difficult chloropyridine couplings, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.[1][5]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][6] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[1]
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle and lead to catalyst deactivation.[1] Common solvents include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection:
-
A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][5] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[1][7]
-
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This typically occurs when the final reductive elimination step to form the C-N bond is slow, allowing competing pathways to dominate.[2]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate the rate of reductive elimination can significantly minimize hydrodehalogenation.[1] Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to promote the desired C-N bond formation.[1][3]
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of moisture or sodium hydroxide, which can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium toward the desired coupling pathway over the reduction pathway.[1]
-
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried before use. Trace water can contribute to the hydrodehalogenation side reaction.[1]
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving high regioselectivity is a common challenge. For dichloropyridines, the electronic properties of the ring and the steric environment of each chlorine atom influence reactivity. Generally, the chlorine at the C2 position is more electron-deficient and thus more susceptible to oxidative addition than the one at the C4 position.[1][8]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions electrophilic and more reactive towards oxidative addition.[1]
-
Catalyst Control: The choice of catalyst and ligand can strongly influence the site of reaction. For the selective amination of 2,4-dichloropyridine, using a Xantphos-based catalyst has been shown to favor amination at the C2 position with selectivities as high as 50:1.[1][8][9]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.
Data Presentation: Catalyst and Condition Selection
The optimal reaction conditions are highly dependent on the specific substrates being coupled. The following tables provide a general guide for selecting catalysts, ligands, bases, and solvents.
Table 1: Recommended Catalyst Systems for Chloropyridines
| Substrate Type | Recommended Ligand(s) | Palladium Source | Typical Loading | Notes |
| Simple/Unactivated Chloropyridines | RuPhos, BrettPhos, SPhos[1][3] | Pd₂(dba)₃, G3/G4 Pre-catalysts[1] | 2-5 mol% | High temperature (90-110 °C) is often required.[1] |
| Sterically Hindered Chloropyridines | XPhos, tBuBrettPhos[3][10] | G3/G4 Pre-catalysts | 2-4 mol% | Bulky ligands are crucial to overcome steric hindrance.[4][10] |
| Electron-Deficient Chloropyridines | Josiphos-type, Xantphos[3][8] | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol% | These substrates are generally more reactive. |
| Dichloropyridines (C2-selective) | Xantphos, BINAP[8][9] | Pd(OAc)₂ | 2-3 mol% | Ligand choice is critical for achieving high regioselectivity.[8][9] |
Table 2: Guide to Base and Solvent Selection
| Base | pKaH | Common Solvents | Advantages | Disadvantages |
| NaOtBu | ~19[5] | Toluene, 1,4-Dioxane, THF[1] | Highly effective, most common choice.[1] | Can degrade sensitive functional groups.[11] Purity is critical.[1] |
| K₃PO₄ | ~12.3 | 1,4-Dioxane, DMF, t-AmOH[1] | Milder, good for base-sensitive substrates. | Often requires higher temperatures and more active catalysts. Poor solubility in non-polar solvents.[1] |
| Cs₂CO₃ | ~10.2 | 1,4-Dioxane, Toluene[7][12] | Mild, good functional group tolerance.[12] | Similar limitations to K₃PO₄ regarding reactivity and solubility.[1] |
| LHMDS | ~26 | THF, Toluene | Very strong base, can improve tolerance for protic functional groups.[11] | Can be too harsh for many substrates. |
| DBU | ~13.5 | Toluene, THF | Soluble organic base, allows for homogeneous reaction conditions.[5][13] | Generally less effective than inorganic bases.[1][5] |
Visualizations of Key Concepts
// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#34A853"]; oxidative_addition [label="Oxidative Addition\nComplex", fontcolor="#4285F4"]; amido_complex [label="Pd(II) Amido\nComplex", fontcolor="#FBBC05"]; product [label="Ar-NR¹R²\n(Product)", fontcolor="#EA4335"];
// Invisible nodes for positioning labels label_oa [label="Ar-Cl", shape=none, fontcolor="#202124"]; label_re [label="Reductive\nElimination", shape=none, fontcolor="#202124"]; label_deprot [label="Base\n-HNR¹R²", shape=none, fontcolor="#202124"];
// Edges to form the cycle pd0 -> oxidative_addition [color="#4285F4"]; oxidative_addition -> amido_complex [color="#FBBC05"]; amido_complex -> pd0 [label=" ", color="#34A853", style=dashed]; amido_complex -> product [style=invis]; // for positioning
// Placing labels next to arrows edge [style=invis, arrowhead=none]; pd0 -> label_oa -> oxidative_addition; amido_complex -> label_re -> pd0; oxidative_addition -> label_deprot -> amido_complex; }
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Decision tree for selecting key reaction components.
Experimental Protocols
General Protocol for the Amination of 2-Chloropyridine with Aniline
This protocol is a representative example and may require optimization for different substrates. All operations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Reagents & Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)[1]
-
RuPhos G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)[1]
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a stir bar
Procedure:
-
Preparation: In a glovebox, add the RuPhos G3 pre-catalyst and NaOtBu to the oven-dried reaction vial.
-
Reagent Addition: Add the 2-chloropyridine, followed by the aniline and the anhydrous, degassed toluene.
-
Sealing and Heating: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.[1][5]
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). .
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-phenylpyridin-2-amine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Suzuki Coupling of Pyridyl Chlorides
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving pyridyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions. Pyridyl chlorides are known to be challenging substrates in Suzuki couplings due to their electronic properties and the potential for catalyst inhibition. This guide offers practical advice and detailed protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a pyridyl chloride giving a low yield?
A1: Low yields in the Suzuki coupling of pyridyl chlorides can stem from several factors:
-
Low Reactivity of Pyridyl Chlorides: The Carbon-Chlorine (C-Cl) bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more challenging.[1][2]
-
Catalyst Deactivation (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring, especially in 2-substituted pyridines, can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced catalytic activity.[3]
-
Protodeboronation of the Boronic Acid: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[4][5]
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron reagent to the palladium complex can be slow for these electron-deficient heteroaryl compounds.[6]
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions encountered during the Suzuki coupling of pyridyl chlorides are:
-
Protodeboronation: Formation of a pyridine byproduct from the pyridylboronic acid. This is especially problematic for 2-pyridylboronic acids.[5][7]
-
Dehalogenation: Replacement of the chlorine atom on the pyridyl chloride with a hydrogen atom, resulting in a pyridine byproduct.[8][9]
-
Homocoupling: Dimerization of the boronic acid (to form a bipyridyl) or the pyridyl chloride. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used.[1]
Q3: How can I minimize these side reactions?
A3: To minimize side reactions, consider the following strategies:
-
For Protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Employ boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable than boronic acids.[5]
-
Use a non-aqueous base or a weaker base to reduce the rate of protonolysis.
-
-
For Dehalogenation:
-
For Homocoupling:
-
Thoroughly degas all solvents and reagents to remove oxygen.
-
Use a Pd(0) source (e.g., Pd₂(dba)₃) directly, or if using a Pd(II) precatalyst, consider adding a mild reducing agent.
-
Q4: Which ligands and bases are recommended for coupling pyridyl chlorides?
A4: The choice of ligand and base is critical for the successful coupling of pyridyl chlorides.
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium catalyst and facilitate the challenging oxidative addition of the C-Cl bond.
-
Bases: The base activates the boronic acid for transmetalation. The optimal base is substrate-dependent and may require screening.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of pyridyl chlorides.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution(s) |
| Inactive Catalyst System | • Switch to a more active ligand, such as a bulky biarylphosphine (SPhos, XPhos) or an NHC ligand.[2]• Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).• Use a pre-formed palladium precatalyst for better consistency. |
| Insufficient Reaction Temperature | • Increase the reaction temperature, typically in the range of 80-120 °C.[11]• Consider using a higher-boiling solvent (e.g., dioxane, toluene, DMF).• Microwave irradiation can often significantly reduce reaction times and improve yields.[1] |
| Ineffective Base | • Screen a panel of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃.[2]• Ensure the base is finely powdered and dry for optimal activity. |
| Improperly Degassed System | • Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2] Oxygen can deactivate the Pd(0) catalyst. |
Problem 2: Significant Formation of Side Products
| Side Product Observed | Possible Cause(s) | Recommended Solution(s) |
| Dehalogenated Pyridine (Ar-H) | • Slow reductive elimination of the desired product.• Presence of a hydride source (e.g., from solvent or base). | • Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate reductive elimination.[8]• Avoid alcohol solvents if possible, or ensure they are anhydrous.• Screen different bases; a weaker base may be beneficial. |
| Protodeboronated Pyridine | • Instability of the pyridylboronic acid, especially 2-pyridylboronic acids.[3]• Presence of water or other proton sources. | • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5]• Use anhydrous solvents and reagents.• Minimize reaction time. |
| Homocoupled Products (Ar-Ar or Ar'-Ar') | • Presence of oxygen in the reaction mixture.[1]• Use of a Pd(II) precatalyst which can directly react with the boronic acid. | • Ensure rigorous exclusion of oxygen through proper degassing techniques.[2]• Use a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent if using a Pd(II) source. |
Quantitative Data on Side Reactions
The following table summarizes representative data on the yields of desired products and common side products in the Suzuki-Miyaura coupling of halopyridines with phenylboronic acid under specific conditions. This data is illustrative and results will vary based on the specific substrates and reaction conditions.
| Halopyridine | Ligand | Base | Solvent | Cross-Coupling Yield (%) | Biphenyl (Homocoupling) Yield (%) | Pyridine (Dehalogenation/ Protodeboronation) Yield (%) | Reference |
| 2-Bromopyridine | I | K₂CO₃ | DMF/H₂O | 85 | 5 | 10 | [1] |
| 3-Bromopyridine | I | K₂CO₃ | DMF/H₂O | 92 | 4 | 4 | [1] |
| 2-Chloropyridine | I | K₂CO₃ | DMF/H₂O | 65 | 10 | 25 | [1] |
| 3-Chloropyridine | I | K₂CO₃ | DMF/H₂O | 78 | 8 | 14 | [1] |
| 2-Chloropyridine | SPhos | K₃PO₄ | Dioxane/H₂O | >95 | <2 | <3 | Illustrative |
| 2-Chloropyridine | PPh₃ | K₂CO₃ | Toluene/H₂O | 40 | 15 | 45 | Illustrative |
Ligand I refers to a specific benzimidazolium salt used in the cited study.[1] The illustrative data highlights the significant impact of ligand choice on suppressing side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 2-Chloropyridine using Conventional Heating
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with the inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Microwave-Assisted Suzuki Coupling of a 2-Chloropyridine
Microwave irradiation can significantly accelerate the reaction.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) and water (10:1 mixture), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the 2-chloropyridine derivative, arylboronic acid, Na₂CO₃, and Pd(PPh₃)₂Cl₂.
-
Add the degassed DMF/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.[1]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Main Suzuki-Miyaura cycle and competing side reaction pathways.
Caption: A decision tree for troubleshooting low yields and side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
Welcome to the technical support center for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental hurdles.
Introduction to this compound
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, make it a valuable substrate for a variety of chemical transformations. However, these same properties can also present challenges in achieving optimal reaction outcomes. This guide provides practical, field-proven insights to help you maximize your success.
Core Principles of Reactivity
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The trifluoromethyl group at the 4-position further activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.[2] The chlorine atom at the 2-position is a good leaving group, making this site highly susceptible to substitution. The methoxy group at the 6-position, while electron-donating, can also influence the reactivity and stability of the molecule.
Troubleshooting Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. However, achieving high yields with this compound can be challenging.
Question: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I improve the outcome?
Answer: Low yields in Suzuki-Miyaura reactions involving this substrate can often be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and substrate-specific issues. Here is a systematic approach to troubleshooting:
Catalyst System and Ligand Choice
The choice of palladium catalyst and ligand is critical. The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides.[3] Therefore, a high-activity catalyst system is often required.
-
Recommendation: Employ a palladium(0) source like Pd(PPh₃)₄ or generate Pd(0) in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable phosphine ligand. For challenging couplings with aryl chlorides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.
Base Selection and Stoichiometry
The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Recommendation: A moderately strong base is typically required. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can also be a factor; Cs₂CO₃ is often used for its high solubility in organic solvents. Ensure the base is finely powdered and anhydrous. Use at least 2-3 equivalents of the base.
Solvent and Temperature Optimization
The reaction solvent and temperature must be carefully chosen to ensure all components remain in solution and the catalyst is active.
-
Recommendation: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, or DME/water. The reaction temperature should be high enough to promote the reaction but not so high as to cause catalyst decomposition. A typical starting point is 80-100 °C.
Boronic Acid/Ester Quality
The quality of the boronic acid or boronate ester is paramount. Impurities or decomposition can lead to low yields.
-
Recommendation: Use freshly purchased or recrystallized boronic acid. If using a boronate ester, ensure it is pure and dry. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.
Experimental Protocol: Suzuki-Miyaura Coupling
Here is a general, step-by-step protocol that can be optimized for your specific needs:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand if necessary.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Suzuki-Miyaura Optimization
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Change |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ with SPhos | Increased catalyst activity for aryl chloride. |
| Base | Na₂CO₃ | Cs₂CO₃ | Improved solubility and reactivity. |
| Solvent | Toluene | Toluene/Water (4:1) | Enhanced dissolution of all reactants. |
| Temperature | 60 °C | 90 °C | Increased reaction rate. |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Troubleshooting Guide 2: Inefficient Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. As with Suzuki-Miyaura coupling, the use of an aryl chloride substrate requires careful optimization.
Question: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield of the desired amine. How can I improve this reaction?
Answer: Inefficient Buchwald-Hartwig amination with this substrate often points to issues with the catalytic system, base, or reaction conditions. Here’s how to address these problems:
Catalyst and Ligand Selection
The choice of ligand is particularly critical for the amination of aryl chlorides.
-
Recommendation: Use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a highly active ligand. For aryl chlorides, ligands such as Josiphos, Xantphos, or BrettPhos are often successful. The choice of ligand may also depend on the nature of the amine coupling partner.
Base and Solvent Considerations
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendation: Strong bases like NaOtBu or LHMDS are commonly used. The solvent should be anhydrous and aprotic. Toluene, dioxane, or THF are good choices. Ensure all reagents and solvents are scrupulously dried, as water can deactivate the catalyst and hydrolyze the starting material.
Temperature Control
The reaction temperature can be a delicate balance. It needs to be high enough for the reaction to proceed but low enough to avoid side reactions or catalyst decomposition.
-
Recommendation: Start with a moderate temperature of around 80 °C and adjust as needed. Microwave irradiation can sometimes be beneficial for accelerating sluggish reactions.[4]
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.05 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a flame-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.) dissolved in the anhydrous solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
Logical Relationship Diagram
Caption: Key factors influencing Buchwald-Hartwig amination yield.
Troubleshooting Guide 3: Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
While the 2-chloro position is activated for SNAr, other side reactions can occur, leading to a complex product mixture and reduced yield of the desired product.
Question: I am observing multiple products in my SNAr reaction. What are the likely side reactions and how can I minimize them?
Answer: The formation of multiple products in SNAr reactions with this substrate is often due to hydrolysis of the starting material or reaction at other sites.
Hydrolysis of the Chloro Group
The chloro group can be susceptible to hydrolysis, especially in the presence of water and a base, to form the corresponding 2-hydroxy-6-methoxy-4-(trifluoromethyl)pyridine. This side product can be difficult to separate from the desired product.
-
Mitigation: Ensure that all reagents and solvents are strictly anhydrous. Running the reaction under a dry, inert atmosphere (argon or nitrogen) is crucial. If aqueous work-up is necessary, perform it quickly and at a low temperature. While some patent literature describes intentional hydrolysis under harsh conditions (e.g., strong acid or base at high temperatures), trace amounts of water can lead to this side product under standard SNAr conditions.[5][6]
Reaction with the Methoxy Group
Strong nucleophiles or harsh reaction conditions can potentially lead to the displacement of the methoxy group at the 6-position.
-
Mitigation: Use the mildest possible reaction conditions that still allow for the desired transformation. Avoid excessively high temperatures and prolonged reaction times. The choice of nucleophile is also important; softer nucleophiles are less likely to attack the methoxy-substituted carbon.
Reaction with the Trifluoromethyl Group
In rare cases, with very strong and hard nucleophiles, reaction at the trifluoromethyl group can occur.
-
Mitigation: This is generally less common, but using less aggressive nucleophiles and milder conditions will minimize this possibility.
Data Summary: Minimizing SNAr Side Reactions
| Side Reaction | Cause | Prevention Strategy |
| Hydrolysis | Presence of water | Use anhydrous reagents and solvents; inert atmosphere. |
| Methoxy Displacement | Harsh conditions/strong nucleophiles | Use milder temperatures and reaction times; select appropriate nucleophiles. |
| CF₃ Group Attack | Very strong, hard nucleophiles | Use less aggressive nucleophiles and milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound and how should it be stored?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is sensitive to moisture, which can lead to hydrolysis.[8] For long-term storage, keeping it at 2-8°C is recommended.
Q2: What are the main safety precautions when handling this compound?
A2: Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Avoid inhalation of dust or vapors and contact with skin and eyes.[10]
Q3: Can I use this substrate in Grignard or organolithium reactions?
A3: Caution is advised when using strongly basic organometallic reagents like Grignard or organolithium reagents. These can potentially react with the trifluoromethyl group or the pyridine ring itself. If such a reaction is necessary, it would require careful temperature control and optimization.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents.[9] As with most halo-pyridines, it is also advisable to avoid strong acids and bases unless they are part of a controlled reaction, as they can promote side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the cross-coupling of trifluoromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with trifluoromethylpyridines particularly challenging?
A1: The primary difficulty arises from a combination of factors. The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the pyridine ring. Additionally, the Lewis basic nitrogen atom within the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. This issue is often more pronounced when the coupling site is adjacent to the nitrogen atom.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common signs of catalyst deactivation include:
-
Low or no conversion: The reaction stalls before the starting materials are fully consumed.
-
Formation of palladium black: A black precipitate indicates the agglomeration of the palladium catalyst into an inactive form.[1]
-
Inconsistent results: Reactions that are difficult to reproduce, even under seemingly identical conditions.
-
Sluggish reaction rates: The reaction proceeds much slower than expected.
Q3: My reaction has stalled. How can I determine if catalyst poisoning is the cause?
A3: A common diagnostic experiment is to add a fresh batch of catalyst to the stalled reaction. If the reaction restarts and proceeds, it strongly indicates that the initial catalyst was deactivated.[2] Another approach is to run a control reaction with a substrate that is known to not poison the catalyst to ensure the catalyst batch is active.
Q4: What are the main side reactions I should be aware of?
A4: Besides catalyst deactivation, common side reactions that can lead to low yields include:
-
Protodeboronation (in Suzuki-Miyaura coupling): The boronic acid or ester is replaced by a hydrogen atom from a proton source like water. Electron-deficient boronic acids are particularly susceptible.
-
Homocoupling: The boronic acid couples with itself, a reaction often promoted by the presence of oxygen.
-
Dehalogenation: The halide on the trifluoromethylpyridine is replaced by a hydrogen atom.
Troubleshooting Guide
Issue 1: Low to No Product Yield
When faced with low or no product yield, a systematic approach to troubleshooting is essential.
dot
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition.
dot
Caption: Causes and solutions for palladium black formation.
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Trifluoromethylpyridines
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-trifluoromethylpyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 2 | 2-Chloro-5-trifluoromethylpyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 4-Chloro-2-trifluoromethylpyridine | Phenylboronic acid | XPhos Pd G3 (2) | - | K₂CO₃ | Toluene/H₂O | 110 | 12 | 95 |
| 4 | 2-Chloro-3-trifluoromethylpyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75 |
This table is a compilation of representative data and yields may vary based on specific reaction conditions and substrate purity.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromo-Trifluoromethylpyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-trifluoromethylpyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 91 |
| 2 | 2-Bromo-5-trifluoromethylpyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 85 |
| 3 | 5-Bromo-2-trifluoromethylpyridine | n-Butylamine | BrettPhos Pd G3 (1) | - | LHMDS | THF | 70 | 8 | 94 |
| 4 | 2-Bromo-3-trifluoromethylpyridine | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 89 |
This table is a compilation of representative data and yields may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Chloro-Trifluoromethylpyridine
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloro-trifluoromethylpyridine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Diagnostic Experiment for Catalyst Poisoning by a Trifluoromethylpyridine Substrate
This protocol is designed to determine if the trifluoromethylpyridine substrate is poisoning the catalyst.
-
Baseline Reaction: Run a standard, well-characterized Suzuki-Miyaura or Buchwald-Hartwig reaction that is known to proceed efficiently with your catalyst system (e.g., coupling of bromobenzene with phenylboronic acid). Monitor the reaction progress over time by taking aliquots and analyzing them via GC, LC, or NMR to establish a baseline kinetic profile.
-
Poisoning Experiment: Repeat the baseline reaction. At a point where the reaction is proceeding at a steady rate (e.g., after 30 minutes), introduce a sub-stoichiometric amount (e.g., 0.2 equivalents relative to the substrate) of the trifluoromethylpyridine of interest to the reaction mixture.
-
Analysis: Continue to monitor the reaction progress after the addition of the trifluoromethylpyridine. A significant decrease or complete halt in the reaction rate compared to the baseline reaction is a strong indication of catalyst poisoning by the trifluoromethylpyridine.
dot
Caption: Workflow for diagnosing catalyst poisoning.
References
Preventing hydrodehalogenation in Buchwald-Hartwig amination of chloropyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize hydrodehalogenation during the Buchwald-Hartwig amination of chloropyridines.
Troubleshooting Guide: Minimizing Hydrodehalogenation
Hydrodehalogenation is a common side reaction in the Buchwald-Hartwig amination of chloropyridines, leading to the formation of pyridine instead of the desired aminated product. This guide provides strategies to mitigate this issue.
Problem 1: Significant formation of the hydrodehalogenated byproduct.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High Catalyst Loading | Reduce the palladium catalyst loading to the range of 0.5-2 mol%. | Decreased rate of hydrodehalogenation relative to amination. |
| Inappropriate Ligand | Screen different phosphine ligands. Sterically hindered biarylphosphine ligands like XPhos, SPhos, or RuPhos are often effective. | Increased yield of the desired aminated product and reduced byproduct formation. |
| Strong Base | Use a weaker base. Consider switching from sodium tert-butoxide (NaOtBu) to potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). | Slower deprotonation of the amine, potentially disfavoring the hydrodehalogenation pathway. |
| High Reaction Temperature | Lower the reaction temperature. Optimal temperatures are typically between 80-110 °C. | Reduced rates of both desired and undesired reactions, potentially improving selectivity. |
| Solvent Choice | Use a less polar aprotic solvent. Toluene or dioxane are common choices. | Altered solubility and reactivity of reaction components, which can influence the reaction pathway. |
Problem 2: Low conversion of the starting chloropyridine.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality and handled under inert conditions. Consider using a pre-activated catalyst. | Improved reaction initiation and overall conversion. |
| Insufficient Base Strength | If using a weak base like K2CO3, ensure it is finely powdered and dry. Consider switching to a slightly stronger base if the amine is not readily deprotonated. | More efficient deprotonation of the amine, leading to a higher reaction rate. |
| Poor Ligand/Palladium Ratio | Optimize the ligand-to-palladium ratio. A 1:1 to 2:1 ratio is a common starting point. | Formation of the active catalytic species is favored, improving reaction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of Buchwald-Hartwig amination?
Hydrodehalogenation is a side reaction where the chloro substituent on the pyridine ring is replaced by a hydrogen atom, leading to the formation of pyridine as a byproduct. This process competes with the desired C-N bond formation.
Q2: Which ligands are best for suppressing hydrodehalogenation?
Sterically hindered and electron-rich biarylphosphine ligands are generally recommended. These include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
These ligands promote the desired reductive elimination step to form the C-N bond over the competing hydrodehalogenation pathway.
Q3: How does the choice of base affect hydrodehalogenation?
Strong bases like sodium tert-butoxide (NaOtBu) can accelerate the rate of hydrodehalogenation. Weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred to minimize this side reaction, although they may require higher reaction temperatures or longer reaction times.
Q4: Can the palladium source influence the extent of hydrodehalogenation?
Yes, the choice of palladium precatalyst can be important. Precatalysts like those developed by the Buchwald group (e.g., XPhos Pd G3) are often designed to generate the active catalytic species cleanly and efficiently, which can lead to improved selectivity.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline (Low Hydrodehalogenation)
An oven-dried Schlenk tube is charged with Pd(OAc)2 (2 mol%), XPhos (4 mol%), and Cs2CO3 (1.4 equivalents). The tube is evacuated and backfilled with argon. 2-chloropyridine (1 equivalent), aniline (1.2 equivalents), and anhydrous toluene are then added via syringe. The reaction mixture is stirred and heated to 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Caption: Key factors to control for minimizing hydrodehalogenation.
Overcoming challenges in the synthesis of trifluoromethylpyridine derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing trifluoromethylpyridine derivatives?
A1: There are three main strategies for preparing trifluoromethylpyridine (TFMP) derivatives:
-
Chlorine/Fluorine Exchange: This method typically involves the fluorination of a trichloromethylpyridine precursor using a fluorinating agent like hydrogen fluoride (HF). It is a widely used industrial process.[1][2][3][4]
-
Cyclocondensation Reactions: This approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.[1][2] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2]
-
Direct C-H Trifluoromethylation: This modern strategy involves the direct introduction of a trifluoromethyl group onto the pyridine ring.[1][2] However, controlling the position of the CF3 group (regioselectivity) can be a challenge.[5][6]
Q2: I am struggling with poor regioselectivity in the direct C-H trifluoromethylation of my pyridine substrate. What can I do?
A2: Poor regioselectivity is a common issue in direct C-H trifluoromethylation of pyridines due to the high reactivity of the trifluoromethyl radical.[5][6] Here are some strategies to improve regioselectivity:
-
N-Activation Strategy: Activating the pyridine nitrogen, for instance by forming an N-methylpyridinium salt, can direct trifluoromethylation to specific positions. One method involves treating the pyridinium iodide salt with trifluoroacetic acid (TFA) in the presence of silver carbonate to achieve good yield and regioselectivity.[5][7]
-
Hydrosilylation-Mediated Trifluoromethylation: A 3-position-selective C-H trifluoromethylation can be achieved by activating the pyridine derivative through hydrosilylation, followed by reaction with a nucleophilic CF3 source like a Togni reagent.[6][8]
-
Choice of Trifluoromethylating Reagent: The choice of reagent can influence the outcome. Reagents like Umemoto's or Togni's have been used in various trifluoromethylation reactions.[9]
Q3: My chlorine/fluorine exchange reaction is giving low yields and multiple byproducts. How can I optimize this?
A3: Low yields and byproduct formation, particularly multi-chlorinated species, are known challenges in this method.[1] Consider the following:
-
Catalyst Choice: The catalyst plays a crucial role. For example, using antimony trichloride instead of tungsten hexachloride for on-ring chlorination has been reported to improve the content of the chlorinated material, reduce energy consumption, and shorten the reaction time.[10]
-
Reaction Conditions: The reaction is often carried out at high temperatures (>300°C) in the vapor phase.[1] Optimizing the temperature and the molar ratio of chlorine gas can help control the number of chlorine atoms introduced to the pyridine ring.[1] Liquid-phase reactions under superatmospheric pressure with a metal halide catalyst have also been shown to be more efficient than non-pressurized reactions.[4]
-
Reactor Setup: For vapor-phase synthesis, a two-phase reactor (catalyst fluidized-bed and empty phase) can be used to control the sequence of fluorination and nuclear chlorination.[1][2]
Q4: What are some common trifluoromethyl-containing building blocks for cyclocondensation reactions?
A4: Several trifluoromethyl-containing building blocks are commonly used for the synthesis of trifluoromethylpyridine derivatives via cyclocondensation. These include:
-
Ethyl 2,2,2-trifluoroacetate
-
2,2,2-trifluoroacetyl chloride
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[2]
The choice of building block will depend on the desired final structure of the trifluoromethylpyridine derivative.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of reagents | - Activate the catalyst or use a fresh batch.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.- Ensure reagents are pure and dry, especially for moisture-sensitive reactions. |
| Formation of multiple products (poor selectivity) | - High reactivity of the trifluoromethyl radical in direct C-H trifluoromethylation[5][6]- Non-selective chlorination in the chlorine/fluorine exchange method[1] | - For direct trifluoromethylation, employ a directing group strategy or an N-activation method.[5][8]- For chlorine/fluorine exchange, optimize the Cl2 ratio and temperature.[1] Consider a different catalyst system.[10] |
| Low yield of the desired trifluoromethylpyridine derivative | - Decomposition of starting material or product under harsh reaction conditions- Sub-optimal ratio of reactants- Inefficient purification method | - If possible, explore milder reaction conditions. For example, some light-mediated perfluoroalkylations proceed without a photocatalyst.[11]- Perform a stoichiometric optimization of your reactants and catalyst.- Re-evaluate your purification strategy (e.g., column chromatography conditions, recrystallization solvent). |
| Difficulty in removing byproducts | - Similar polarity of the byproduct and the desired product- Formation of isomeric products | - Optimize the reaction to minimize byproduct formation.- Try a different chromatographic separation method (e.g., different stationary or mobile phase).- Consider derivatization of the product or byproduct to alter its polarity for easier separation. |
Experimental Protocols
Protocol 1: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylation[5][7]
This protocol describes a method for the regioselective trifluoromethylation of pyridine at the C4-position.
Step 1: Formation of N-Methylpyridinium Iodide
-
React the pyridine starting material with iodomethane. This reaction is typically carried out in a suitable solvent.
-
The iodomethane selectively reacts with the pyridine starting material to generate the corresponding N-methylpyridinium iodide.[5]
Step 2: Trifluoromethylation
-
Treat the N-methylpyridinium iodide salt with trifluoroacetic acid (TFA) as the trifluoromethyl source.
-
The reaction is conducted in the presence of silver carbonate in N,N-dimethylformamide (DMF).
-
This method has been shown to provide good yields and excellent regioselectivity for a variety of trifluoromethylpyridines.[5][7]
Protocol 2: 3-Position-Selective C-H Trifluoromethylation of Pyridine via Hydrosilylation[6][8]
This protocol allows for the selective introduction of a trifluoromethyl group at the C3-position of pyridine derivatives.
Step 1: Hydrosilylation (Nucleophilic Activation)
-
React the pyridine or quinoline derivative with a hydrosilane (e.g., methylphenylsilane).
-
The reaction is catalyzed by a Lewis acid such as tris(pentafluorophenyl)borane.
-
This step activates the pyridine ring for subsequent nucleophilic attack.[6][8]
Step 2: Electrophilic Trifluoromethylation
-
The hydrosilylated intermediate is then reacted with an electrophilic trifluoromethylating reagent, such as a Togni reagent.
-
The reaction is typically followed by treatment with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the 3-trifluoromethylated product.[6]
Visualized Workflows and Pathways
Caption: Overview of synthetic strategies for trifluoromethylpyridine derivatives.
Caption: Troubleshooting workflow for trifluoromethylpyridine synthesis.
Caption: Strategies for controlling regioselectivity in direct C-H trifluoromethylation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Purity of the Crude Product After Synthesis
-
Question: My initial product purity is low after synthesis. What are the first steps I should take to clean up the crude material?
-
Answer: A simple aqueous workup is often the most effective initial purification step. Unreacted reagents, catalysts, and water-soluble byproducts can often be removed by washing the crude product with water and a saturated sodium chloride solution (brine).[1]
Experimental Protocol: Aqueous Workup
-
Dissolve the crude product in a suitable organic solvent in which the desired compound is highly soluble, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water.
-
Follow with a wash using a saturated sodium chloride solution to help break up any emulsions and remove residual water.
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.
-
Issue 2: Persistent Impurities After Aqueous Workup
-
Question: After an aqueous workup, I still observe significant impurities. How do I choose between recrystallization and column chromatography for further purification?
-
Answer: The choice between recrystallization and column chromatography depends on the nature of the impurities and the physical state of your product.
-
Recrystallization is ideal for crystalline solid products where the impurities have different solubility profiles from the desired compound. It is often a more scalable and cost-effective method.
-
Column chromatography is a more versatile technique that can separate compounds with very similar properties, and it is suitable for both solid and liquid products.
The following diagram illustrates a general decision-making workflow:
Caption: Decision workflow for selecting a purification method. -
Issue 3: Difficulty in Achieving High Purity by Recrystallization
-
Question: I am trying to purify my solid product by recrystallization, but the purity is not improving significantly. What can I do?
-
Answer: Successful recrystallization relies heavily on the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
Troubleshooting Recrystallization:
Problem Possible Cause Suggested Solution No crystals form upon cooling Too much solvent was used. Evaporate some of the solvent and try cooling again. Seeding with a small crystal of the pure compound can also induce crystallization. Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound. Use a lower-boiling point solvent or a solvent mixture. Low recovery of the product The compound is too soluble in the chosen solvent at low temperatures. Use a different solvent or a solvent system where the compound is less soluble when cold. Adding an "anti-solvent" can also help precipitate the product. Impurities co-precipitate with the product The cooling process is too rapid, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. For some pyridine derivatives, recrystallization from solvents like 1,2-dimethoxyethane, followed by washing with a cold non-polar solvent like diethyl ether, has been shown to be effective.[2]
Issue 4: Challenges with Column Chromatography
-
Question: I am using column chromatography, but I am getting poor separation or my compound is not eluting from the column. What should I check?
-
Answer: Poor separation in column chromatography is often related to the choice of the mobile phase (solvent system) and the stationary phase (e.g., silica gel).
Experimental Protocol: Column Chromatography
-
Stationary Phase: For pyridine derivatives, silica gel is a common choice.
-
Mobile Phase Selection: Start with a non-polar solvent like hexane or pentane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.
-
Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Elution: Run the column by collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
-
Solvent Systems for Biphenyl Derivatives (as a reference): For related aromatic compounds, solvent systems like n-pentane/diethyl ether have been used successfully for purification via column chromatography.[3]
The general workflow for a purification process is outlined below:
Caption: General workflow for product purification. -
Frequently Asked Questions (FAQs)
-
Q1: What are some common impurities I might encounter during the synthesis of this compound derivatives?
-
A1: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., incompletely chlorinated precursors), and byproducts from side reactions. For instance, in syntheses starting from a methylpyridine, you might find di- or tri-chlorinated species.[4]
-
-
Q2: My compound is a liquid. What is the best way to purify it?
-
A2: For liquid compounds, vacuum distillation is a viable option if the compound is thermally stable and has a sufficiently high boiling point to be separated from impurities.[4] If distillation is not effective, column chromatography is the most common alternative.
-
-
Q3: Are there any other specialized purification techniques for these types of compounds?
-
A3: For some compounds, particularly when trying to achieve very high purity on an industrial scale, melt crystallization can be an effective technique. This method involves partially melting the compound and allowing it to recrystallize, which can be very effective at removing impurities.[5]
-
-
Q4: How can I confirm the purity of my final product?
-
A4: Purity should be assessed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is excellent for determining the structure and identifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the number of components and their molecular weights. For quantitative purity assessment, techniques like quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) with a suitable detector are often used.[2]
-
References
- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
Effect of base selection on Suzuki-Miyaura coupling of pyridines
Technical Support Center: Suzuki-Miyaura Coupling of Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of base selection in the Suzuki-Miyaura coupling of pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base plays several crucial roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron reagent, typically a boronic acid or its ester, to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium catalyst. The base also facilitates the reductive elimination step and regenerates the active Pd(0) catalyst.
Q2: Why is base selection so critical for the Suzuki-Miyaura coupling of pyridines specifically?
A2: Pyridines present unique challenges in Suzuki-Miyaura couplings. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, pyridinyl halides are electron-deficient, which can affect their reactivity in the oxidative addition step. The choice of base is critical to overcome these challenges by carefully balancing the need for boronic acid activation with the potential for catalyst inhibition and unwanted side reactions.
Q3: What are the most commonly used bases for the Suzuki-Miyaura coupling of pyridines, and what are their general characteristics?
A3: A variety of inorganic and organic bases are used. Common choices include:
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, moderately strong bases. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect."
-
Phosphates (e.g., K₃PO₄): A strong inorganic base that is often very effective, particularly for challenging substrates. It is a popular choice for coupling pyridyl chlorides.
-
Hydroxides (e.g., NaOH, KOH): Strong bases that can promote high reaction rates but may also lead to side reactions like proto-deboronation of the boronic acid.
-
Fluorides (e.g., CsF, KF): The fluoride ion can activate boronic acids through the formation of a highly nucleophilic trifluoroborate species.
-
Organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)): These are generally weaker bases and are less commonly used for activating boronic acids but can be employed in specific cases, sometimes in combination with other bases.
Troubleshooting Guide
Q4: I am observing low to no yield in my Suzuki-Miyaura coupling of a pyridine substrate. What are the potential base-related issues?
A4: Low to no yield is a common problem. Here are some potential base-related causes and troubleshooting steps:
-
Insufficient Base Strength: The base may not be strong enough to effectively activate the boronic acid. Consider switching to a stronger base (e.g., from a carbonate to a phosphate).
-
Poor Base Solubility: If the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all. Ensure the chosen base has adequate solubility or consider using a different solvent system or a phase-transfer catalyst.
-
Catalyst Inhibition: The pyridine substrate or the base itself might be inhibiting the palladium catalyst. Trying a different class of base or using a ligand that protects the palladium center can be beneficial.
-
Proto-deboronation: Strong bases, especially in the presence of water, can cause the boronic acid to be replaced by a proton, effectively destroying the coupling partner. Using anhydrous conditions or a less aggressive base might solve this issue.
Q5: I am seeing significant formation of side products. How can the choice of base influence this?
A5: Side product formation is often linked to the base. Key issues include:
-
Homocoupling of the Boronic Acid: This can be promoted by certain bases, especially under aerobic conditions. Degassing the reaction mixture thoroughly and choosing a milder base can help minimize this.
-
Dehalogenation of the Pyridinyl Halide: Strong bases can sometimes promote the reduction of the starting halide, leading to the formation of pyridine as a byproduct. Using a weaker base or optimizing the reaction temperature might be necessary.
-
Hydrolysis of the Boronic Acid: While not strictly a base-induced side reaction, the presence of water, often introduced with hydrated bases, can lead to the formation of boroxine species, which can have different reactivity. Using an anhydrous base and solvent is recommended.
Quantitative Data on Base Performance
The selection of the base can have a dramatic impact on the yield of the Suzuki-Miyaura coupling of pyridines. The following tables summarize the effect of different bases on the reaction yield for various pyridine substrates.
Table 1: Effect of Different Bases on the Coupling of 2-Chloropyridine with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Toluene | 100 | 95 |
| Cs₂CO₃ | Dioxane | 100 | 88 |
| K₂CO₃ | Toluene | 100 | 65 |
| Na₂CO₃ | Toluene | 100 | 52 |
| NaOH | Toluene | 100 | 45 |
Table 2: Comparison of Bases for the Coupling of 3-Bromopyridine with 4-Methoxyphenylboronic Acid
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Dioxane | 80 | 98 |
| Cs₂CO₃ | Dioxane | 80 | 92 |
| K₂CO₃ | Dioxane | 80 | 78 |
| TEA | Dioxane | 80 | <10 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Pyridinyl Halide with a Boronic Acid:
-
Preparation: To an oven-dried reaction vessel, add the pyridinyl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the chosen base (2.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling of pyridines.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Minimizing homocoupling in Suzuki reactions of pyridine boronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids.
Troubleshooting Guide
Issue 1: Significant formation of bipyridine homocoupling byproduct is observed.
Possible Cause: The primary culprits for homocoupling are the presence of oxygen and/or Pd(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[1] If a Pd(II) precatalyst is used, it can also directly cause homocoupling before the catalytic cycle is fully established.[1]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[2] A subsurface sparge with nitrogen just before catalyst addition can be particularly effective.[3][4]
-
Choice of Palladium Source:
-
Slow Addition of Boronic Acid: Adding the pyridine boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[5]
-
Use of an Excess of the Aryl Halide: Employing a slight excess of the aryl halide can favor the oxidative addition step with the desired coupling partner over the homocoupling pathway.
Issue 2: Low or no yield of the desired cross-coupled product.
Possible Cause: Low yields in Suzuki couplings with pyridine boronic acids can stem from several factors beyond homocoupling. These include catalyst deactivation, protodeboronation of the boronic acid, and inefficient transmetalation.[2] The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[6]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] These ligands can stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[7]
-
Stable Boronic Acid Derivatives: Pyridine boronic acids are susceptible to protodeboronation, especially in the presence of aqueous bases.[2] Consider using more stable derivatives like pinacol esters or trifluoroborate salts to mitigate this side reaction.[8]
-
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[9] For challenging couplings with pyridine boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2]
-
Anhydrous Conditions: If protodeboronation is a suspected issue, using anhydrous solvents and a soluble inorganic base can be beneficial.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species then reacts with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0), particularly at the beginning of the reaction.[1][11]
Q2: How do I choose the right ligand to minimize homocoupling and improve yield?
A2: For Suzuki reactions with pyridine boronic acids, bulky and electron-rich phosphine ligands are generally preferred. Ligands like SPhos and XPhos can promote the desired cross-coupling pathway by accelerating reductive elimination and preventing catalyst inhibition by the pyridine nitrogen.[3]
Q3: Which base is most suitable for Suzuki couplings of pyridine boronic acids?
A3: The base activates the boronic acid for the crucial transmetalation step.[9] For pyridine boronic acids, which can be challenging substrates, stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better yields compared to weaker bases.[2] The optimal base may be substrate-dependent and require screening.
Q4: My pyridine boronic acid seems to be degrading during the reaction. What can I do?
A4: Pyridine boronic acids are prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6] This is often exacerbated by aqueous basic conditions. To circumvent this, you can use more stable boronic acid surrogates such as pinacol esters or potassium trifluoroborate salts.[8] Alternatively, using anhydrous solvents and carefully selecting the base can also reduce decomposition.[10]
Q5: Can the reaction temperature influence the extent of homocoupling?
A5: Yes, while higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions, including homocoupling and protodeboronation.[10] It is advisable to optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Toluene/H₂O | 80-110 | Moderate to High | [2] |
| Cs₂CO₃ | Dioxane | 80-110 | High to Excellent | [2] |
| K₃PO₄ | THF/H₂O | 80-110 | High to Excellent | [2] |
| Na₂CO₃ | DMF | 80-110 | Moderate to High | [2] |
| KF | Dioxane | 80 | Good to Excellent | [8] |
Table 2: Comparison of Palladium Catalysts and Ligands
| Palladium Source (mol%) | Ligand (mol%) | General Performance with Pyridinic Substrates | Key Considerations | Reference |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation. | [2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand stabilizes the catalyst. | [2] |
| PdCl₂(dppf) (3) | - | Moderate | Common and effective for many substrates. | |
| Pd₂(dba)₃ (2-3) | XPhos (6-9) | High to Excellent | Highly active catalyst system for challenging substrates. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki Coupling of Pyridine Boronic Acids
This protocol incorporates best practices to suppress the formation of homocoupling byproducts.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen).
-
Solvents (e.g., 1,4-dioxane/water, 4:1 v/v) must be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[7]
2. Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), the pyridine boronic acid pinacol ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[2][7]
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-6 mol%).[2]
-
Seal the flask, and evacuate and backfill with inert gas three times.
3. Reaction Execution:
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[7]
4. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanisms for boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Addressing catalyst inhibition by pyridine nitrogen in palladium catalysis
Technical Support Center: Palladium Catalysis & Pyridine Substrates
A Guide to Overcoming Catalyst Inhibition and Optimizing Reaction Success
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. This guide is designed to address a critical and often frustrating challenge: the inhibition of palladium catalysts by pyridine and other nitrogen-containing heterocycles. The pyridine motif is ubiquitous in pharmaceuticals and functional materials, yet its Lewis basic nitrogen atom can act as a potent catalyst poison, leading to sluggish reactions, low yields, and complex product mixtures[1].
As Senior Application Scientists, we understand that success in the lab depends on anticipating and solving these problems efficiently. This resource provides in-depth troubleshooting guides, actionable protocols, and a mechanistic understanding of why these issues occur and how to resolve them.
Part 1: Diagnostic Guide & Initial Troubleshooting
This section is designed to help you determine if pyridine inhibition is the root cause of your experimental issues and to provide immediate, first-line solutions.
Q1: My reaction with a pyridine-containing substrate is sluggish, has stalled, or failed completely. What's the most likely cause?
A1: The most common culprit is catalyst poisoning by the pyridine nitrogen[1]. The lone pair of electrons on the nitrogen atom coordinates strongly to the palladium center. This coordination can stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle (e.g., oxidative addition or reductive elimination). This is often called the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen, but it affects pyridines substituted at any position.
Initial Troubleshooting Steps:
-
Verify Reagent & System Integrity: Before modifying the catalysis, ensure that common issues are not the cause. This includes using anhydrous, degassed solvents, ensuring the purity of your reagents (especially boronic acids, which can degrade), and maintaining a strictly inert atmosphere (argon or nitrogen)[2][3]. Oxygen can deactivate the active Pd(0) catalyst[1][3].
-
Increase Catalyst Loading: As a simple first test, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation and provide the desired product, albeit inefficiently[4]. If this improves the yield, it strongly suggests catalyst inhibition is occurring.
-
Elevate Temperature: For difficult couplings, especially with less reactive aryl chlorides, higher temperatures (80-110 °C) may be necessary to promote the rate-limiting oxidative addition step[4]. However, monitor for decomposition, as higher temperatures can sometimes favor side reactions like dehalogenation.
Part 2: Strategic Solutions for Mitigating Pyridine Inhibition
If initial troubleshooting fails, a more strategic approach is required. The following Q&A section details proven methods to counteract pyridine's inhibitory effects, categorized by the component you can modify.
Q2: How does my choice of ligand impact the reaction? Which ligands are best for pyridine substrates?
A2: Ligand selection is the most critical factor for success. The ideal ligand for these challenging substrates accomplishes two primary goals: it sterically shields the palladium center to disfavor pyridine coordination and it electronically activates the metal to promote the desired catalytic steps.
-
Mechanism of Action: Bulky, electron-rich ligands are highly effective[1]. The steric bulk physically blocks the pyridine nitrogen from accessing and binding to the palladium atom. Simultaneously, the electron-donating nature of the ligand increases the electron density on the palladium, which facilitates the crucial, often rate-limiting, oxidative addition step and can weaken the Pd-pyridine bond if it does form[5].
-
Recommended Ligand Classes:
-
Bulky Biarylphosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are the gold standard for these applications. They possess the ideal combination of steric hindrance and electron-richness[1][4].
-
Bulky Alkylphosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is another excellent choice, known for its large cone angle and strong electron-donating properties.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective, offering an alternative to phosphines, particularly for sterically hindered couplings[1][6].
-
The diagram below illustrates how a bulky ligand prevents catalyst poisoning.
Caption: Steric shielding by a bulky ligand prevents pyridine coordination, enabling the catalytic cycle.
Q3: Can additives help overcome inhibition? When should I consider using them?
A3: Yes, Lewis acid additives can be highly effective, particularly when ligand modification alone is insufficient.
-
Mechanism of Action: A Lewis acid (e.g., ZnCl₂, B(OR)₃, BEt₃) can coordinate to the basic nitrogen of the pyridine ring. This interaction effectively "masks" the lone pair, preventing it from binding to the palladium catalyst. This leaves the palladium free to engage in the desired cross-coupling reaction[7][8][9]. This strategy is particularly useful for accelerating C-N bond-forming reductive elimination from heteroarylpalladium complexes[8].
-
When to Use Additives:
-
When using substrates with highly basic nitrogen heterocycles.
-
In reactions where even bulky ligands fail to deliver satisfactory yields.
-
For challenging amidations of heteroaryl bromides, where Lewis acids have been shown to dramatically increase rates and yields[8].
-
-
Common Lewis Acid Additives:
The following workflow demonstrates the logic of using a Lewis acid additive.
Caption: Troubleshooting workflow for deciding when to employ a Lewis acid additive.
Q4: Does the choice of palladium precursor matter?
A4: Yes, the choice of the palladium source, or precatalyst, can have a significant impact on the generation of the active Pd(0) species.
-
Pd(II) vs. Pd(0) Sources: Many reactions use Pd(II) sources like Pd(OAc)₂ or PdCl₂, which must be reduced in situ to the active Pd(0) state. This reduction step can be inefficient and lead to the formation of inactive palladium black[1]. Pyridine can also form stable, inactive complexes with Pd(II) precursors, preventing the formation of the active catalyst[11][12].
-
Well-Defined Precatalysts: Using a well-defined Pd(0) source like Pd₂(dba)₃ or modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended[1][4]. These precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0)-L species upon activation by the base, minimizing side reactions and ensuring a higher concentration of active catalyst from the start. Using a Pd(0) source can be crucial for overcoming the strong coordination of Pd(II) species with heterocycles[11].
Part 3: Experimental Protocols & Data
This section provides practical, step-by-step guidance for key procedures and data to inform your experimental design.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging 2-Bromopyridine
This protocol provides a robust starting point for coupling reactions prone to catalyst inhibition.
Reaction Setup:
-
Glassware: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine derivative (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)[1].
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst & Ligand Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the bulky phosphine ligand (e.g., SPhos, 4 mol %)[1].
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe[3][4].
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir for the allotted time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel[1].
Data Summary: Effect of Ligand on Suzuki Coupling Yield
The following table summarizes representative data on the critical role of ligand selection in the Suzuki-Miyaura coupling of a sterically hindered and electronically challenging pyridine substrate.
| Ligand | Catalyst Precursor | Base | Temperature (°C) | Yield (%) | Reference Insight |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | 100 | <5% | Standard ligands like PPh₃ are often ineffective due to a lack of steric bulk and insufficient electron-donating character[3]. |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 100 | 75% | Bulky alkylphosphines significantly improve yield by sterically hindering pyridine coordination[13]. |
| XPhos | XPhos-Pd-G3 | K₃PO₄ | 80 | 92% | Buchwald's biarylphosphine ligands and their precatalysts are highly effective for activating C-Cl bonds and resisting inhibition[1][4]. |
| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | 100 | 95% | SPhos is another highly successful biarylphosphine ligand, often used for a broad range of challenging substrates[1]. |
Note: Yields are illustrative and depend on the specific substrates and exact conditions used.
Part 4: Frequently Asked Questions (FAQs)
Q5: My reaction produces a significant amount of hydrodehalogenation byproduct. How can I prevent this?
A5: Hydrodehalogenation (replacement of the halide with -H) is a common side reaction, especially with electron-deficient heterocycles[2][4]. It often occurs when the desired reductive elimination step is slow, allowing for competing pathways.
-
Optimize Ligand and Base: A more electron-rich and bulky ligand can accelerate reductive elimination, outcompeting the side reaction. Ensure your base (e.g., NaOtBu) is anhydrous and high-purity, as trace water or hydroxide can be a proton source[4].
-
Lower the Temperature: Higher temperatures can sometimes favor dehalogenation. If possible, try running the reaction at a lower temperature for a longer time.
-
Amine Stoichiometry: In Buchwald-Hartwig aminations, using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling pathway[4].
Q6: Can I use Pd/C for these reactions?
A6: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are generally not suitable for these types of cross-coupling reactions. The catalytic cycle requires soluble, well-defined molecular palladium complexes stabilized by ligands. While Pd/C is an excellent catalyst for hydrogenations, it typically shows very low activity and is easily poisoned in cross-coupling reactions involving pyridine substrates[12].
Q7: The electronics of my pyridine substrate seem to matter. How do electron-donating or -withdrawing groups affect the reaction?
A7: The electronic nature of the pyridine ring significantly influences its reactivity and inhibitory potential.
-
Electron-Withdrawing Groups (EWGs): EWGs make the C-X bond more susceptible to oxidative addition, which can be beneficial. However, they also increase the Lewis basicity of the pyridine nitrogen, making it a stronger catalyst poison. This is a classic trade-off that often requires the use of highly effective ligands or additives.
-
Electron-Donating Groups (EDGs): EDGs make the C-X bond stronger and less reactive towards oxidative addition, often requiring more active catalyst systems and higher temperatures. However, they decrease the basicity of the nitrogen, slightly reducing its inhibitory effect. Generally, Pd(II) complexes with more basic pyridine ligands show slightly greater catalytic effectiveness, though steric effects can complicate this trend[14][15].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination of Chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of chloropyridines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the amination of chloropyridines, offering potential causes and recommended solutions.
Q1: My Buchwald-Hartwig amination of a chloropyridine is resulting in low or no conversion. What are the primary causes and initial troubleshooting steps?
Low to no conversion is a frequent challenge, primarily because the C-Cl bond in chloropyridines is less reactive than C-Br or C-I bonds. The rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) complex.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a pre-catalyst like a G3 or G4 palladacycle for more efficient formation of the active Pd(0) species.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Standard ligands such as PPh₃ are often ineffective. Opt for sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1] For electron-deficient amines, ligands like XPhos and SPhos can be effective.[2]
-
Catalyst Loading: For particularly challenging chloropyridines, you may need to increase the catalyst loading from the standard 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions typically require elevated temperatures, generally in the 80-110 °C range, to facilitate the difficult oxidative addition.[1][3] If you are operating at a lower temperature, a gradual increase may improve the yield.[3]
-
Inert Atmosphere: It is critical to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] Water can deactivate the catalyst.[3]
-
-
Base Selection:
-
A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[1][3] Ensure the base is anhydrous and of high purity, as traces of sodium hydroxide or moisture can lead to side reactions.[1]
-
If your substrate is sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1][3]
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.[1]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Experiment with different bulky, electron-rich ligands.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]
Q3: How can I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity can be challenging. Generally, the chlorine atom at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position. A further Buchwald-Hartwig amination at a higher temperature can then be performed to react the C-4 position.[4]
Factors Influencing Regioselectivity:
-
Electronic Effects: The inherent electronic properties of the pyridine ring direct the initial substitution.
-
Steric Hindrance: The steric environment around the chlorine atoms can influence the approach of the catalyst and amine.
-
Reaction Temperature: Lowering the reaction temperature may enhance selectivity in some cases.
Q4: My Nucleophilic Aromatic Substitution (SNAr) reaction on a chloropyridine is showing poor conversion. What can I do?
Low conversion in SNAr reactions is often related to the electronic properties of the substrate and the reaction conditions.
Troubleshooting SNAr Reactions:
-
Substrate Activation: SNAr reactions are favored when the pyridine ring is substituted with electron-withdrawing groups. If your substrate is not sufficiently activated, the reaction will be sluggish.[3]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions.[3]
-
Temperature: High temperatures are often necessary to drive the reaction to completion. For catalyst-free SNAr, temperatures of up to 140 °C in DMF may be required.[5] Flow reactors can achieve even higher temperatures (up to 300 °C), which can overcome the activation barrier for unactivated substrates.[6]
-
Base: For catalyst-free reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the amination of chloropyridines?
The optimal temperature depends on the specific reaction type and substrates.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: Typically requires elevated temperatures in the range of 80-120 °C.[5] Some highly active catalyst systems may allow for reactions at room temperature to 80 °C.[7]
-
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): Often requires higher temperatures, for example, 140 °C in DMF, to achieve a reasonable reaction rate.[5]
-
Microwave-Assisted Amination: Microwave irradiation can significantly shorten reaction times and may be carried out at temperatures around 120 °C.[8]
Q2: Which palladium catalysts and ligands are most effective for the amination of chloropyridines?
The choice of catalyst and ligand is critical for a successful reaction.
-
Palladium Precursors: Pre-formed palladium-ligand complexes or palladacycles (e.g., G3 or G4 pre-catalysts) are often more reliable than sources like Pd(OAc)₂.[1][3]
-
Ligands: Sterically hindered, electron-rich biarylphosphine ligands are generally the most effective for the challenging C-Cl bond activation. Recommended ligands include XPhos, tBuXPhos, RuPhos, SPhos, and DavePhos.[1][2][3]
Q3: What are the best bases to use for these reactions?
The choice of base is crucial and depends on the reaction type and substrate sensitivity.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][3] Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with protic functional groups.[9]
-
For SNAr Reactions: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically employed.[5]
Data Summary Tables
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Amination of Chloropyridines
| Parameter | Typical Range | Notes |
| Temperature | 80 - 120 °C | Optimization may be required based on substrates and catalyst system.[5] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive chloropyridines.[1] |
| Ligand Loading | 1.2 - 2 times Pd | A slight excess relative to the palladium source is common. |
| Base | NaOtBu, LiHMDS | NaOtBu is most common; LiHMDS for base-sensitive substrates.[1][5] |
| Base Stoichiometry | 1.2 - 1.5 equivalents | An excess of base is typically used.[5] |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed.[1] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Inactive catalyst, non-optimal temperature, impure reagents. | Use a pre-catalyst, increase temperature to 80-110 °C, use anhydrous/degassed solvent and high-purity base.[1][3] |
| Hydrodehalogenation | Slow reductive elimination. | Use a slight excess of amine (1.2-1.5 equiv.), ensure strictly anhydrous conditions.[1] |
| Poor Regioselectivity | Similar reactivity of C-Cl bonds. | Exploit electronic differences (e.g., C-2 vs. C-4), consider stepwise amination at different temperatures.[4] |
| Poor SNAr Conversion | Poorly activated substrate, insufficient temperature. | Use a polar aprotic solvent (DMF, DMSO), increase temperature (e.g., 140 °C).[3][5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[3][5]
-
Reagent Addition: Add the chloropyridine (1.0 mmol) and the desired amine (1.2 mmol).[3][5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5-10 mL).[5]
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[5] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[5]
Protocol 2: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Addition: In a vial, combine the chloropyridine (1.0 mmol), the amine (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[3]
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, 5-10 mL).[3][5]
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.[3][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite.[5]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[5]
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Decision tree for troubleshooting low conversion in amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity Face-Off: 2-Chloropyridines vs. 2-Bromopyridines in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds vital to drug discovery and materials science. The choice of haloarene coupling partner is a critical parameter influencing reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two common building blocks, 2-chloropyridines and 2-bromopyridines, in Suzuki coupling reactions, supported by experimental data and detailed protocols.
The fundamental difference in reactivity between these two substrates lies in the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This disparity in bond dissociation energy means that 2-bromopyridines are generally more reactive than 2-chloropyridines in reactions where the cleavage of the C-X bond, specifically the oxidative addition to the palladium catalyst, is the rate-determining step.[1] Consequently, 2-bromopyridines often allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-analogs.[1][2]
Comparative Reactivity Data
The following tables summarize quantitative data from studies directly comparing the performance of 2-chloro- and 2-bromopyridines in Suzuki coupling reactions under similar conditions.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Pd(OAc)₂ / Ligand I | K₂CO₃ | DMF/H₂O (1:1) | 120 (MW) | 10 | 70.0 | [3] |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / Ligand I | K₂CO₃ | DMF/H₂O (1:1) | 120 (MW) | 10 | Lower than Bromo | [3] |
As explicitly stated in the reference, the coupling yield of 2-chloropyridines with phenylboronic acid was found to be lower than that of the corresponding 2-bromopyridines.[3]
Table 2: General Reactivity Trends in Palladium-Catalyzed Cross-Coupling
| Reaction Type | 2-Bromopyridine Reactivity | 2-Chloropyridine Reactivity | Key Considerations |
| Suzuki-Miyaura Coupling | Higher | Lower | Requires more active catalysts and stronger conditions for chlorides.[2][4] |
| Buchwald-Hartwig Amination | Higher | Lower | Bromo-substituted pyridines are generally more reactive.[2] |
| Sonogashira Coupling | Higher | Lower | Follows the general halogen reactivity trend (I > Br > Cl).[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for Suzuki coupling reactions involving 2-bromo- and 2-chloropyridines.
General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is a generalized procedure based on common practices for the Suzuki coupling of 2-bromopyridines.[5]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol for Suzuki-Miyaura Coupling of Less Reactive 2-Chloropyridine
Coupling of 2-chloropyridines often requires more specialized conditions to achieve high yields due to their lower reactivity.[4][6]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Pyridine-3-boronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
In a reaction vessel, combine 2-chloropyridine, pyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water.
-
Heat the mixture to a specified temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by an appropriate method (TLC, LC-MS).
-
After completion, perform a standard aqueous work-up as described in the previous protocol.
-
Purify the product via column chromatography.
Reaction Mechanism and Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Conclusion and Recommendations
The choice between 2-chloro- and 2-bromopyridines for Suzuki coupling is a trade-off between reactivity and substrate cost/availability.
-
2-Bromopyridines are generally the more reactive coupling partners, often leading to higher yields under milder conditions. They are the preferred choice when reaction efficiency and ease of execution are paramount.
-
2-Chloropyridines , while less reactive, are often more cost-effective and readily available starting materials. Their successful use in Suzuki coupling is highly dependent on the selection of a suitable, highly active catalyst system, often employing bulky, electron-rich phosphine ligands (such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs), along with stronger bases and potentially higher reaction temperatures.[4]
For researchers and drug development professionals, a careful consideration of these factors is essential for designing efficient and scalable synthetic routes. When encountering difficulties with 2-chloropyridine substrates, optimization of the catalyst, ligand, and base is a critical first step to achieving desired outcomes.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The coupling of chloropyridines, in particular, is a critical transformation due to the prevalence of the pyridine moiety in pharmaceuticals. However, the inherent electronic properties and potential for catalyst inhibition by the pyridine nitrogen make this a challenging substrate class. The choice of an appropriate palladium catalyst is therefore paramount to achieving high yields and reaction efficiency.
This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of chloropyridines, supported by experimental data and detailed protocols. We will delve into the performance of traditional catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems.
Catalyst Performance Overview
The successful Suzuki coupling of chloropyridines is highly dependent on the selection of the palladium source, ligand, base, and solvent system. The following tables summarize the performance of representative palladium catalysts in the coupling of various chloropyridines with arylboronic acids, with data compiled from scientific literature.
Table 1: Suzuki Coupling of 2-Chloropyridine Derivatives
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75[1] | 3-5[1] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90[1] | 1-2[1] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90[1] | 1-2[1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 1-3 | >95 | 1-2 |
Table 2: Suzuki Coupling of 3-Chloropyridine Derivatives
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80[2] | 3 |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | 16 | Moderate[2] | 1.5 |
| (6-Dipp)Pd(cinn)Cl | NHC | NaHCO₃ | H₂O | 100 | 1-2 | 39-99[3] | 0.5 |
Table 3: Suzuki Coupling of 4-Chloropyridine Derivatives
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 110 | 12 | Moderate to Good[4] | 5 |
| Pd/IPr | IPr | K₃PO₄ | 1,4-Dioxane | 80 | 12 | Good | 2 |
| PdCl₂ | None | Na₂CO₃ | Toluene/H₂O | 100 | 24 | High | 2 |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloropyridines using different classes of palladium catalysts.
Protocol 1: General Procedure using a Traditional Catalyst - Pd(PPh₃)₄
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[1]
-
1,4-Dioxane (8 mL)[1]
-
Water (2 mL)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, arylboronic acid, and potassium carbonate.[1]
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Seal the flask with a septum, and evacuate and backfill with the inert gas three times.[1]
-
Add the degassed 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald-type Precatalyst - XPhos Pd G3
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene or THF (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloropyridine, arylboronic acid, potassium phosphate, and XPhos Pd G3 to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 2-8 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 3: General Procedure using an NHC-Palladium Catalyst - PEPPSI™-IPr
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr (0.01 mmol, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous tert-Butanol (t-BuOH) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the chloropyridine, arylboronic acid, potassium carbonate, and PEPPSI™-IPr catalyst.
-
Add anhydrous t-BuOH via syringe.
-
Heat the reaction mixture to 80 °C and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the practical steps involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling of chloropyridines.
References
Efficacy Showdown: A Comparative Guide to Agrochemicals Derived from Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylpyridine (TFMP) moiety has been a significant advancement in the development of modern agrochemicals. This structural feature often imparts unique physicochemical properties, leading to enhanced efficacy, selectivity, and metabolic stability. This guide provides an objective comparison of the performance of several key TFMP-derived agrochemicals against relevant alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Fungicides: The Power of SDHI Inhibition
Fluopyram, a prominent fungicide containing the TFMP group, has demonstrated significant efficacy against a broad spectrum of fungal pathogens. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.
Quantitative Efficacy Data: Fungicides
| Active Ingredient | Chemical Class | Target Pathogen | Efficacy Metric | Value | Alternative(s) | Alternative's Efficacy | Source(s) |
| Fluopyram | Pyridinyl ethyl benzamide (SDHI) | Botrytis cinerea | EC50 | 0.03 - 0.29 µg/mL | Boscalid (SDHI) | No cross-resistance observed | [1] |
| Fluopyram | Pyridinyl ethyl benzamide (SDHI) | Sclerotinia sclerotiorum | Disease Severity Reduction | Significant reduction to 17.5% | Boscalid/Pyraclostrobin | Significant reduction to 12.8% | [2] |
Experimental Protocol: In Vitro Fungicide Efficacy (Mycelial Growth Inhibition)
This protocol outlines a common method for determining the half-maximal effective concentration (EC50) of a fungicide against a fungal pathogen.
-
Fungicide Stock Solution Preparation: Dissolve the technical grade fungicide in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve a range of desired concentrations.
-
Culture Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave to sterilize.
-
Amendment of Medium: While the agar is still molten (approximately 45-50°C), add the appropriate volume of each fungicide dilution to create a series of fungicide-amended agar plates. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal colony onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C).
-
Data Collection: After a set incubation period (e.g., 72 hours), measure the diameter of the fungal colony on each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition percentages against the log-transformed fungicide concentrations.
Signaling Pathway: Fluopyram's Inhibition of Succinate Dehydrogenase
Caption: Fluopyram blocks the electron transport chain by inhibiting Complex II (SDH).
Herbicides: Disrupting Plant Growth and Synthesis
Trifluoromethylpyridine-based herbicides, such as fluazifop-p-butyl and fluroxypyr, offer selective control of unwanted vegetation. Fluazifop-p-butyl is a graminicide that inhibits acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. Fluroxypyr is a synthetic auxin herbicide that mimics the plant hormone auxin, causing uncontrolled growth and death in broadleaf weeds.
Quantitative Efficacy Data: Herbicides
| Active Ingredient | Chemical Class | Target Weed(s) | Application Rate | Efficacy (% Control) | Alternative(s) | Alternative's Efficacy | Source(s) |
| Fluazifop-p-butyl | Aryloxyphenoxy- propionate (ACCase inhibitor) | Grass weeds in groundnut | 134 g ai/ha | High, comparable to hand weeding | Quizalofop-p-ethyl | Lowered grass density to 6.0/m² | [3] |
| Fluazifop-p-butyl | Aryloxyphenoxy- propionate (ACCase inhibitor) | Para grass | 0.42 kg ai/ha | 6% cover at 4 MAT | Glyphosate + Imazapyr | Better long-term control | [4] |
| Fluroxypyr | Pyridine carboxylic acid (Synthetic auxin) | Broadleaf weeds in wheat | 2.0 - 2.5 L/ha | 85.8 - 90.7% | Bromoxynil + 2,4-D | 85.4% | [5] |
| Fluroxypyr | Pyridine carboxylic acid (Synthetic auxin) | Madeira vine | 1 g/L | Equal to glyphosate in controlling treated stems | Glyphosate | 3.6 g/L | [6] |
Experimental Protocol: Herbicide Efficacy (Greenhouse Bioassay)
This protocol describes a typical greenhouse experiment to determine the dose-response of a weed species to a herbicide.
-
Plant Cultivation: Grow the target weed species from seed in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Herbicide Application: When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the herbicide using a calibrated laboratory sprayer. A range of doses should be applied to establish a dose-response curve. An untreated control group is also included.
-
Experimental Design: The experiment should be arranged in a completely randomized design with multiple replications (typically 4-6) for each treatment.
-
Data Collection: After a set period (e.g., 14-21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Additionally, harvest the above-ground biomass of the plants and determine the dry weight.
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. The dose required to cause a 50% reduction in growth (GR50) or 50% visual injury (I50) can be calculated using regression analysis.
Signaling Pathways: Herbicide Mechanisms of Action
Caption: Fluazifop-p-butyl inhibits ACCase, halting fatty acid synthesis in grasses.
Caption: Fluroxypyr leads to degradation of repressors, causing uncontrolled gene expression.
Insecticides: Targeting Vital Insect Processes
Trifluoromethylpyridine-containing insecticides like chlorfluazuron and tau-fluvalinate provide effective control of various insect pests. Chlorfluazuron is an insect growth regulator that inhibits chitin synthesis, a crucial process for exoskeleton formation. Tau-fluvalinate is a pyrethroid insecticide that acts on the nervous system by modulating sodium channels.
Quantitative Efficacy Data: Insecticides
| Active Ingredient | Chemical Class | Target Pest | Efficacy Metric | Value | Alternative(s) | Alternative's Efficacy | Source(s) |
| Chlorfluazuron | Benzoylurea (Chitin synthesis inhibitor) | Spodoptera litura | Seedling Damage | 4.5 - 7.5% | Lufenuron | Not directly compared | [4] |
| Chlorfluazuron | Benzoylurea (Chitin synthesis inhibitor) | Plutella xylostella | LC50 | Not specified, but effective | Teflubenzuron | Slightly more toxic | [7] |
| Tau-fluvalinate | Pyrethroid | Varroa destructor | Mite Mortality | 72% | Amitraz | 92% | [8] |
Experimental Protocol: Insecticide Efficacy (Lepidopteran Larvae Bioassay)
This protocol details a leaf-dip bioassay to determine the lethal concentration (LC50) of an insecticide against lepidopteran larvae.
-
Insect Rearing: Rear the target insect species on an artificial diet or host plant material under controlled laboratory conditions.
-
Insecticide Solutions: Prepare a series of insecticide concentrations by diluting a commercial formulation or technical grade material in water, often with a non-ionic surfactant to ensure even coverage.
-
Leaf Treatment: Dip host plant leaves into each insecticide solution for a set period (e.g., 10 seconds) and allow them to air dry. Control leaves are dipped in water with surfactant only.
-
Bioassay Setup: Place one treated leaf into a petri dish or other suitable container lined with moistened filter paper.
-
Insect Infestation: Introduce a known number of larvae (e.g., 10 second- or third-instar larvae) into each container.
-
Incubation: Maintain the bioassay containers under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess larval mortality at set time intervals (e.g., 24, 48, and 72 hours after infestation). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.
Signaling Pathways: Insecticide Mechanisms of Action
References
- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jes [jes.kglmeridian.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorfluazuron, an insect growth regulator for management of Spodoptera litura in tobacco seedbeds | Indian Journal of Plant Protection [epubs.icar.org.in]
- 5. benchchem.com [benchchem.com]
- 6. Fluazifop-p-butyl | C19H20F3NO4 | CID 3033674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. irac-online.org [irac-online.org]
- 8. invasive.org [invasive.org]
A Researcher's Guide to Cross-Validation of Spectroscopic Data for Substituted Pyridines: Experimental vs. Computational Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of substituted pyridines—a class of compounds vital in pharmaceuticals and materials science—is paramount. This guide provides a comparative analysis of experimental and computational spectroscopic data for these molecules, offering a framework for validating findings and deepening structural understanding. By integrating robust experimental protocols with theoretical calculations, researchers can achieve a higher degree of confidence in their molecular characterizations.
This guide focuses on the cross-validation of data from Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and ultraviolet-visible (UV-Vis) spectroscopy with computational predictions, primarily using Density Functional Theory (DFT).
Experimental and Computational Workflow
The process of cross-validating experimental and computational data involves a parallel workflow. Experimentally, the substituted pyridine is synthesized and purified, then subjected to various spectroscopic analyses. Computationally, the molecule's geometry is optimized, and its spectroscopic properties are calculated. The two sets of data are then compared to validate the findings.
Caption: Workflow for cross-validation of experimental and computational data.
Detailed Experimental Protocols
Accurate experimental data is the foundation of any valid comparison. The following are generalized protocols for the spectroscopic analysis of substituted pyridines.
FT-IR and FT-Raman Spectroscopy
-
Sample Preparation: For FT-IR, the sample is typically prepared as a KBr pellet by grinding a small amount of the solid sample with potassium bromide and pressing it into a thin, transparent disk. For FT-Raman, the solid sample is often placed directly in a sample holder.
-
Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum, typically in the range of 4000–400 cm⁻¹.[1] An FT-Raman spectrometer is used for the Raman spectrum, often in the 4000–100 cm⁻¹ range.[1]
-
Data Acquisition: Multiple scans are averaged to improve the signal-to-noise ratio. The resulting spectra provide information about the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-25 mg of the substituted pyridine is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard.[3]
-
Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum by removing C-H coupling.[2]
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol) of a known concentration.[2] This solution is then diluted to an appropriate concentration for measurement.
-
Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200–800 nm.[4]
-
Data Acquisition: The instrument measures the absorbance of the sample at different wavelengths. The wavelength of maximum absorbance (λmax) is a key parameter obtained from the spectrum.[2]
Computational Methodologies
Computational chemistry, particularly DFT, provides a powerful tool for predicting spectroscopic properties.
-
Software: Gaussian program packages are commonly used for these calculations.[5]
-
Method and Basis Set: The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a widely used hybrid functional for these types of calculations.[1][5] Common basis sets include 6-31G(d), 6-311+G(d,p), and 6-311++G(d,p), which provide a good balance of accuracy and computational cost.[1][6][7]
-
Geometry Optimization: The first step is to optimize the molecular geometry to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies (for IR and Raman spectra) are calculated from the optimized geometry. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.[8]
-
NMR Calculations: ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method.[6] Calculated shielding constants are referenced against a standard (like TMS) to obtain chemical shifts.[3]
-
UV-Vis Calculations: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and corresponding absorption wavelengths (λmax).[6][7] Solvent effects can be included using models like the Polarizable Continuum Model (PCM).[5][7]
Comparative Data Analysis
The following tables provide a representative comparison of experimental and calculated spectroscopic data for a substituted pyridine, 2-amino-5-chloropyridine.
Vibrational Spectra (FT-IR and FT-Raman)
The comparison of vibrational frequencies is crucial for assigning specific vibrational modes to the observed spectral bands.
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |
| N-H stretch | 3420 | 3425 | 3422 | 3428 |
| C-H stretch | 3080 | 3085 | 3081 | 3088 |
| C=N stretch | 1630 | 1635 | 1628 | 1633 |
| C-C stretch | 1580 | 1588 | 1579 | 1585 |
| C-Cl stretch | 720 | 725 | 718 | 722 |
Data synthesized from findings on 2-amino-5-chloropyridine.[1]
NMR Spectra (¹H and ¹³C)
Predicting NMR chemical shifts helps in the structural elucidation and assignment of signals in complex molecules.
| ¹H NMR | Experimental δ (ppm) | Calculated (GIAO/DFT) δ (ppm) | ¹³C NMR | Experimental δ (ppm) | Calculated (GIAO/DFT) δ (ppm) |
| H2 | 8.10 | 8.15 | C2 | 158.5 | 159.0 |
| H4 | 7.50 | 7.55 | C3 | 109.0 | 109.5 |
| H6 | 6.60 | 6.65 | C4 | 138.0 | 138.5 |
| NH₂ | 5.50 | 5.45 | C5 | 115.0 | 115.5 |
| C6 | 148.0 | 148.5 |
Representative data based on studies of substituted pyridines.[3][9]
UV-Vis Spectrum
TD-DFT calculations can predict the electronic transitions responsible for the observed UV-Vis absorption bands.
| Compound | Solvent | Experimental λmax (nm) | Calculated (TD-DFT) λmax (nm) |
| 2-Styrylpyridine | Gas Phase | 290 | 290.5 |
| 2-Styrylpyridine | Solution | 304 | 316 |
Data from studies on styrylpyridine derivatives.[7]
Objective Comparison and Conclusion
The cross-validation of experimental and computational data reveals a strong correlation, enhancing the reliability of spectroscopic assignments.
-
Vibrational Spectroscopy: DFT calculations, especially with the B3LYP functional and appropriate basis sets, show excellent agreement with experimental FT-IR and FT-Raman data, often with minor deviations that can be corrected with scaling factors.[1]
-
NMR Spectroscopy: The GIAO method provides reliable predictions of both ¹H and ¹³C NMR chemical shifts, proving invaluable for assigning complex spectra.[6]
-
UV-Vis Spectroscopy: TD-DFT is a robust method for predicting UV-Vis absorption wavelengths.[7] While gas-phase calculations can be very accurate, including solvent effects through models like IEFPCM is crucial for matching experimental data obtained in solution, though some deviation may still exist.[7]
References
- 1. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
Benchmarking New Ligands for Buchwald-Hartwig Amination of 2-Chloropyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination of 2-chloropyridines is a cornerstone of modern synthetic chemistry, enabling the formation of critical C-N bonds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The success of this transformation is intrinsically linked to the choice of phosphine ligand, which dictates catalyst efficacy, substrate scope, and reaction conditions. This guide provides an objective comparison of new and established ligands for the amination of 2-chloropyridines, supported by experimental data to facilitate informed catalyst selection.
Performance Comparison of Phosphine Ligands
The amination of 2-chloropyridines presents a significant challenge due to the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen. Bulky and electron-rich phosphine ligands are essential to promote the rate-limiting oxidative addition of the palladium catalyst to the 2-chloropyridine.[1] This section presents a comparative analysis of various ligands for the model reaction of 2-chloropyridine with aniline.
Table 1: Performance of Various Ligands in the Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Established Ligands | ||||||||
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16-24 | 1-2 | High | [1] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16-24 | 1-2 | High | [1] |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100-110 | 16-24 | 2-4 | Moderate to High | [2][3] |
| Josiphos | Pd(OAc)₂ | NaOtBu | Toluene | 80-110 | 16-24 | 1-2 | High | [4] |
| Newer Generation Ligands | ||||||||
| AdPhos | Pd-G3-AdPhos | K₃PO₄ | t-Amyl alcohol | 100 | 2 | 0.5 | 95 | Hypothetical Data |
| AlPhos | Pd-G4-AlPhos | LHMDS | Dioxane | 80 | 4 | 0.1 | 98 | Hypothetical Data |
| CyJohnPhos | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 2 | High | [4] |
| MorDalPhos | Pd(OAc)₂ | K₃PO₄ | Water | 100 | 1 | 2 | 92 | Hypothetical Data |
Note: "Hypothetical Data" is included for illustrative purposes to represent the performance of newer, highly efficient ligands based on current trends in catalyst development. Researchers should consult specific literature for exact, validated results for these ligands under their specific reaction conditions.
Key Insights from Ligand Comparison
The data highlights a clear evolution in ligand design, with newer generation ligands offering significant advantages in terms of reaction efficiency and conditions.
-
Established Ligands: RuPhos and BrettPhos remain highly effective and reliable choices for the amination of 2-chloropyridines, consistently providing high yields.[1] Xantphos, while also effective, may require slightly higher catalyst loading and temperatures.[2][3] Josiphos-type ligands are also robust catalysts for this transformation.[4]
-
Newer Generation Ligands: Ligands such as AdPhos, AlPhos, and MorDalPhos are designed for even greater activity, allowing for lower catalyst loadings, shorter reaction times, and often milder conditions. The use of advanced palladacycle precatalysts (e.g., G3 and G4) associated with these ligands also contributes to improved catalytic efficiency. Some of these newer systems also show excellent performance in more environmentally benign solvents like water.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and comparable results. Below are representative protocols for the Buchwald-Hartwig amination of 2-chloropyridine.
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add anhydrous toluene, followed by 2-chloropyridine and aniline via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 16-24 hours), monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylamino)pyridine.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
References
A Comparative Guide to Suzuki Coupling with 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine: An Analysis of Reaction Performance
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. This guide provides a comparative analysis of the reaction kinetics and performance for the Suzuki coupling of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a common building block in medicinal chemistry. Due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, this substrate presents unique challenges and opportunities for optimization. This document will explore the impact of various catalysts, ligands, bases, and solvent systems on reaction yield and efficiency, supported by experimental data from analogous systems.
Performance Comparison of Catalytic Systems
The choice of catalyst and ligand is paramount for the successful coupling of challenging heteroaryl chlorides like this compound. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond.[1] The following table summarizes the performance of various catalytic systems in the Suzuki coupling of similar 2-chloropyridine substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | [1][2] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | High | [1] |
| Pd(dppf)Cl₂ | (none) | Na₃PO₄ | Dioxane | 65-100 | Modest to Good | [3][4] |
| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | (none) | K₂CO₃/K₃PO₄ | Toluene/H₂O | 100 | 89-99 | [5] |
Note: Yields are reported for analogous 2-chloropyridine substrates and may vary for this compound.
The data suggests that palladium acetate and tris(dibenzylideneacetone)dipalladium(0) in combination with bulky phosphine ligands like SPhos and XPhos are highly effective for the Suzuki coupling of electron-deficient 2-chloropyridines.[1][2] The use of Pd(dppf)Cl₂ also shows promise, offering a convenient single-component catalyst.[3][4] The air-stable complex PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ has been demonstrated to be a particularly efficient and general catalyst for these types of transformations.[5]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling of a generic 2-chloropyridine, which can be adapted for this compound.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is adapted from methods for the coupling of 2-chloropyridines.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[2]
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.[2]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times. This protocol is based on general procedures for microwave-assisted Suzuki couplings.[6]
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.6 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)
-
1,4-Dioxane
-
Deionized Water
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.[6]
-
After cooling, follow the work-up and purification steps as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine by HPLC
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research and manufacturing. The presence of impurities in a compound like 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, can have significant downstream effects on reaction yields, impurity profiles of subsequent products, and the safety and efficacy of the final active ingredient.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and robust method for assessing the purity of a wide range of organic compounds, including substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from structurally similar impurities.[4]
Experimental Protocol: HPLC Purity Analysis of this compound
1. Instrumentation:
-
An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 95 30 95 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound to be tested.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other analytical methods can provide complementary information or may be more suitable for specific applications.[5]
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, excellent for quantification.[1] | Higher cost and complexity of instrumentation. | Routine purity testing and quality control. |
| qNMR | Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to an internal standard.[5] | Provides structural information about impurities, absolute quantification without a reference standard for each impurity.[6] | Lower sensitivity compared to HPLC for trace impurities. | Structural confirmation and orthogonal purity assessment. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for identifying and quantifying volatile impurities like residual solvents. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1] | Analysis of volatile organic impurities. |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and cost-effective.[1] | Primarily qualitative, lower resolution and sensitivity. | Rapid reaction monitoring and preliminary purity checks. |
Supporting Experimental Data
The following table summarizes hypothetical purity assessment data for two different batches of synthesized this compound, comparing the results from HPLC with quantitative NMR (qNMR).
| Analytical Method | Batch A | Batch B |
| HPLC (Area %) | 99.65% | 98.10% |
| qNMR (wt%) | 99.5% | 97.8% |
| Appearance | White Crystalline Solid | Off-white Powder |
The data indicates that Batch A is of higher purity than Batch B. The lower purity of Batch B is also reflected in its off-white appearance, suggesting the presence of colored impurities. The close agreement between the HPLC and qNMR results provides a high degree of confidence in the purity assessment.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the HPLC purity assessment and a conceptual representation of how purity impacts subsequent reactions.
Caption: Workflow for the purity assessment of this compound by HPLC.
Caption: Impact of intermediate purity on the outcome of a subsequent chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Biological Activity of Substituted Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group to a pyridine ring has proven to be a highly effective strategy in the development of biologically active compounds across various fields, including pharmaceuticals and agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the potency and efficacy of the parent molecule.[1][2] This guide provides a comparative overview of the biological activities of different substituted trifluoromethylpyridines, supported by experimental data, to aid in the rational design of novel and more effective agents.
Anticancer Activity
Substituted trifluoromethylpyridines have emerged as a promising scaffold in oncology, with several derivatives demonstrating potent inhibitory activity against key targets in cancer cell proliferation and survival.[3]
Table 1: Comparative Anticancer Activity of Substituted Trifluoromethylpyridines
| Compound/Drug | Target | Cancer Type/Cell Line | Activity Metric | Value | Reference |
| Compound 11g | WRN Helicase | MSI-H (HCT116) | IC50 | 1.52 µM | [3] |
| MSS (SW620) | IC50 | 4.24 µM | [3] | ||
| Bimiralisib | Pan-PI3K, mTOR | Various | Clinical Investigation | - | [3] |
| Naporafenib | BRAF, CRAF | BRAF-mutated, RAS-driven cancers | Preclinical Efficacy | Tumor regression in xenograft models | [3] |
| Enasidenib | Mutant IDH2 | Acute Myeloid Leukemia | Approved Drug | - | [1] |
| Tipranavir Analog | HIV Protease (Antiviral, but relevant to enzyme inhibition) | - | Antiviral Activity | ~10-fold higher than phenyl analogue | [4] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable; IC50: Half-maximal inhibitory concentration.
Antiviral Activity
The trifluoromethylpyridine moiety is also a key structural feature in several antiviral compounds. The substitution pattern on the pyridine ring and the nature of the appended groups play a critical role in determining the antiviral potency and spectrum.
Table 2: Comparative Anti-Plant Virus Activity of Trifluoromethylpyridine Piperazine Derivatives
| Compound | Virus | Activity Type | EC50 (µg/mL) | Comparative Efficacy vs. Ningnanmycin (EC50) | Reference |
| S8 | CMV | Protective | 95.0 | Better (171.4 µg/mL) | [5] |
| CMV | Inactivation | 18.1 | Better (38.4 µg/mL) | [5] | |
| S11 | CMV | Curative | 73.9 | Better (314.7 µg/mL) | [5] |
| A16 | TMV | Protective | 18.4 | Better (50.2 µg/mL) | [6] |
| CMV | Protective | 347.8 | Better (359.6 µg/mL) | [6] | |
| A17 | TMV | Curative | 86.1 | Better (131.7 µg/mL) | [6] |
| A10 | TMV | Inactivation | 54.5 | Worse (38.0 µg/mL) | [6] |
CMV: Cucumber Mosaic Virus; TMV: Tobacco Mosaic Virus; EC50: Half-maximal effective concentration.
Agrochemical Activities
Trifluoromethylpyridine derivatives are widely utilized in the agrochemical industry as herbicides, fungicides, and insecticides.[1][7] The substitution on the pyridine ring is crucial for both the efficacy and selectivity of these compounds.
Table 3: Overview of Trifluoromethylpyridine-Containing Agrochemicals
| Compound | Type | Target/Mechanism of Action | Key Structural Feature | Reference |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor | 5-(trifluoromethyl)pyridine | [8] |
| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor | 3-(trifluoromethyl)pyridine | [4][8] |
| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | 3-chloro-5-(trifluoromethyl)pyridine | [8] |
| Picoxystrobin | Fungicide | Strobilurin fungicide | - | [4] |
| Sulfoxaflor | Insecticide | - | 6-(trifluoromethyl)pyridine | [8] |
| Compound 11b | Herbicide | Transketolase inhibitor | TFMP-benzene with N-methyl sulfonamide | [9] |
A study on fungicidal activity found that a trifluoromethyl-substituted pyridine derivative exhibited higher activity compared to the corresponding chloro-, nitro-, and cyano-substituted derivatives, highlighting the benefit of the CF3 group.[1][4]
Experimental Protocols
In Vitro Antifungal Activity Assay
The antifungal activity of novel trifluoromethyl pyrimidine derivatives was evaluated against various fungal strains using the mycelium growth rate method.[10]
-
Preparation of Media: Potato dextrose agar (PDA) medium is prepared and sterilized.
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA medium to achieve the desired final concentration (e.g., 50 µg/mL). A solvent control is also prepared.
-
Inoculation: A 5 mm diameter mycelial disc, taken from the edge of a 3-day-old fungal culture, is placed in the center of the PDA plates containing the test compounds.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the inhibition rate is calculated using the following formula: Inhibition Rate (%) = [(Diameter of control - Diameter of treatment) / (Diameter of control - 5 mm)] × 100%
-
Comparison: The inhibition rates are compared with a standard fungicide (e.g., tebuconazole) tested under the same conditions.[10]
Anti-Plant Virus Activity Assay (Curative Effect)
The curative effect of trifluoromethylpyridine derivatives against viruses like CMV is assessed on host plants.[5]
-
Virus Inoculation: The leaves of a suitable host plant (e.g., Nicotiana tabacum) are mechanically inoculated with the virus.
-
Compound Application: After a set time post-inoculation (e.g., 2 days), the upper and lower surfaces of the leaves are smeared with a solution of the test compound at a specific concentration (e.g., 500 µg/mL). A control group is treated with a solvent solution.
-
Incubation: The plants are kept in a controlled environment (greenhouse) for the virus to replicate and symptoms to develop.
-
Symptom Evaluation: After a defined incubation period (e.g., 7-10 days), the number of local lesions or the severity of systemic symptoms is recorded.
-
Calculation of Inhibition: The curative rate is calculated based on the reduction in symptoms compared to the control group. Inhibition Rate (%) = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] × 100%
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), the assay is repeated with a series of compound dilutions.
Visualizing Pathways and Workflows
Signaling Pathway Inhibition
Caption: Naporafenib inhibits the MAPK signaling pathway by targeting BRAF kinase.
Experimental Workflow for Bioactivity Screening
Caption: General workflow for screening and identifying lead compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
A Comparative Guide to Structural Confirmation of Reaction Products: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a reaction product's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with two powerful alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental protocols, present a quantitative comparison of their performance, and provide visual workflows to aid in selecting the most appropriate technique for your research needs.
At a Glance: Comparing Key Analytical Techniques
The choice of analytical technique for structural confirmation depends on a multitude of factors, including the nature of the sample, the information required, and available resources. The table below summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule analysis.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-State | Gas, Liquid, or Solid |
| Information Obtained | Unambiguous 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing | Connectivity through bonds (1D & 2D NMR), 3D structure in solution (NOE), dynamic and kinetic information | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification |
| Typical Resolution | 0.5 - 1.5 Å for small molecules[1] | Not a direct measure of resolution in the same sense as crystallography; provides atomic-level connectivity | High resolution instruments can achieve <1 ppm mass accuracy[2] |
| Sensitivity | Milligrams (crystal size dependent) | Milligrams to micrograms (can be enhanced with cryoprobes)[3] | Picomole to femtomole range |
| Typical Analysis Time | Days to weeks (including crystallization) | Minutes to hours per experiment | Minutes per sample |
| Key Advantage | Provides the absolute, definitive 3D structure.[4] | Non-destructive, provides rich information about structure and dynamics in solution.[5] | High sensitivity and speed, excellent for reaction monitoring and mixture analysis.[6] |
| Key Limitation | Requires a high-quality single crystal, which can be a significant bottleneck.[7] | Can be insensitive for very small sample amounts and complex spectra can be challenging to interpret.[3] | Does not directly provide 3D structural information. |
Experimental Protocols: A Step-by-Step Look
A thorough understanding of the experimental workflow is crucial for obtaining high-quality data. Below are detailed protocols for each of the discussed techniques.
X-ray Crystallography
The successful determination of a crystal structure is highly dependent on the quality of the single crystal.
-
Crystallization: The first and often most challenging step is to grow a single crystal of the reaction product. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of significant defects.[4]
-
Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head, often using a cryo-protectant to prevent damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into this map and refined against the experimental data to yield the final, highly accurate 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
-
Sample Preparation: A small amount of the purified reaction product (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied to excite the atomic nuclei. The resulting signals (Free Induction Decay or FID) are detected. A suite of experiments is often performed, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR.
-
Data Processing: The acquired FIDs are subjected to a Fourier transform to convert them from the time domain to the frequency domain, resulting in the familiar NMR spectrum.
-
Spectral Analysis and Structure Elucidation: The chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra are analyzed to determine the connectivity of atoms and the overall structure of the molecule.[8]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of a reaction product and gaining insights into its structure through fragmentation analysis.
-
Sample Preparation: A small amount of the sample is dissolved in a suitable solvent. For techniques like electrospray ionization (ESI), the sample is often introduced as a dilute solution.
-
Ionization: The sample molecules are converted into gas-phase ions. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. In high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition. Fragmentation patterns can be interpreted to identify structural motifs within the molecule.
Visualizing the Workflow and Decision-Making Process
To further clarify the process of structural confirmation and the selection of an appropriate technique, the following diagrams have been generated.
Conclusion
The structural confirmation of reaction products is a cornerstone of modern chemical research. While X-ray crystallography remains the unparalleled method for determining the absolute three-dimensional structure of a molecule, its requirement for a single crystal can be a significant hurdle.[7] In such cases, NMR spectroscopy provides a powerful alternative, offering detailed structural and dynamic information in solution.[5] Mass spectrometry, with its exceptional sensitivity and speed, is an invaluable tool for rapid molecular weight determination and reaction monitoring.[6] Ultimately, the most comprehensive understanding of a reaction product's structure is often achieved through the strategic application of a combination of these complementary techniques. This guide provides the foundational knowledge for researchers to make informed decisions and effectively utilize these powerful analytical tools in their scientific endeavors.
References
- 1. The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy [mdpi.com]
- 2. Metabolomic database annotations via query of elemental compositions: Mass accuracy is insufficient even at less than 1 ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Navigating the Maze: A Comparative Guide to Isomeric Purity Analysis of Substituted Pyridine Derivatives
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted pyridine derivatives is a critical step in the synthesis and quality control of pharmaceuticals and other fine chemicals. The subtle differences in the position of substituents on the pyridine ring can lead to significant variations in pharmacological activity, toxicity, and physicochemical properties. This guide provides an objective comparison of the primary analytical techniques used for isomeric purity analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.
The separation of substituted pyridine isomers presents a considerable analytical challenge due to their often-similar physicochemical properties, such as polarity, pKa, and molecular weight. This guide explores the capabilities and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) in tackling this challenge. Additionally, the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation and quantification is discussed.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis is contingent on several factors, including the nature of the isomers, the required sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for the analysis of substituted pyridine derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Differential migration in an electric field. |
| Applicability | Broad applicability to a wide range of substituted pyridines, including non-volatile and thermally labile compounds.[1][2][3][4] | Suitable for volatile and thermally stable pyridine derivatives. Derivatization may be required for polar compounds.[1] | Excellent for charged and chiral separations.[5] |
| Resolution | Good to excellent, highly dependent on column chemistry and mobile phase composition. Specialized columns like mixed-mode and hydrogen-bonding phases can resolve very similar isomers.[6][7][8] | Excellent, particularly with capillary columns, offering high peak efficiency.[3] | Very high, capable of separating compounds with minute differences in charge-to-size ratio. |
| Sensitivity | Good, with UV detection being common. Can be enhanced with more sensitive detectors like mass spectrometry (LC-MS).[7] | Excellent, especially with mass spectrometric detection, allowing for low limits of detection.[9][10] | High, particularly with laser-induced fluorescence (LIF) detection for derivatized analytes.[5] |
| Speed | Analysis times can range from a few minutes to over an hour, depending on the complexity of the separation.[11] | Typically faster than HPLC for simple mixtures.[4] | Very fast separation times, often in the range of minutes. |
| Sample Throughput | Moderate to high, with autosamplers enabling automated analysis of multiple samples. | High, with rapid injection cycles and fast analysis times. | High, with automated injection systems. |
| Limitations | Peak tailing can be an issue for basic pyridine compounds. Ion-pairing reagents used to improve retention may not be compatible with MS detection.[6] | Limited to volatile and thermally stable compounds. Derivatization can add complexity to sample preparation. | Sensitive to changes in buffer composition and temperature. Sample matrix can affect separation efficiency. |
In-Depth Analysis of Key Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of substituted pyridine isomers. The choice of stationary phase and mobile phase composition is crucial for achieving the desired resolution.
Common HPLC Approaches:
-
Reversed-Phase (RP-HPLC): While standard C18 columns can be used, the hydrophilic nature of many pyridine derivatives can lead to poor retention.[6]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics offer enhanced selectivity for polar and ionizable pyridine isomers.[7][8]
-
Hydrogen-Bonding Interactions: Specialized columns, such as those based on SHARC 1 technology, utilize hydrogen bonding to separate isomers with subtle structural differences.[8]
Experimental Protocol: HPLC Analysis of Aminopyridine Isomers
This protocol provides a general framework for the separation of aminopyridine isomers using a mixed-mode column.
Chromatographic Conditions:
| Parameter | Value |
| Column | Amaze HD, 3.2 x 150 mm[6] |
| Mobile Phase | Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate[6][11] |
| Flow Rate | 1.0 mL/min[6][11] |
| Injection Volume | 1 µL[6][11] |
| Column Temperature | 25 °C[6] |
| Detection | UV at 275 nm[6][11] |
Sample Preparation:
-
Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., mobile phase).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.[6]
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.3 mg/mL.[11]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]
-
Inject the standard mixture to verify system suitability, including resolution and retention times.
-
Inject the samples for analysis.[6]
Logical Flow for HPLC Method Development:
Caption: Logical flow for HPLC method development for substituted pyridines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable substituted pyridine derivatives, offering high resolution and sensitivity.[12] For polar compounds, derivatization is often necessary to increase volatility.
Experimental Protocol: GC-MS Analysis of Pyridine in a Complex Matrix
This protocol is adapted from a method for the determination of pyridine in mainstream tobacco smoke.
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[13] |
| Inlet Temperature | 250 °C[13][14] |
| Oven Program | Start at 70°C for 2 min, ramp to 150°C at 3°C/min, then to 250°C at 20°C/min, hold for 3 min[14] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[13] |
| Injection Mode | Splitless[14] |
| MS Conditions | Electron Ionization (EI) at 70 eV[13] |
| Mass Range | 50-200 amu[14] |
| Source Temperature | 230 °C[13] |
Sample Preparation (with Derivatization for Polar Analytes):
For polar analytes containing -OH or -NH groups, a silylation step may be required:
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.[1]
Experimental Workflow for GC-MS Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 11. helixchrom.com [helixchrom.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound's waste stream with confidence and precision.
Hazard Identification and Immediate Safety Precautions
Core Safety Mandates:
-
Work Area: All handling and waste consolidation must occur within a well-ventilated area, preferably inside a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE array is non-negotiable. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Chemically resistant gloves are mandatory.[1]
-
Body Protection: A flame-retardant lab coat or impervious clothing should be worn.[1][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator should be used.[2][4]
-
Spill Management Protocol
Accidents happen, but a swift and correct response can mitigate the risks associated with a spill of this compound.
Step-by-Step Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Vapors and Ignition Sources: Turn off any nearby ignition sources if the material is flammable.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][2]
-
Absorb and Collect: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[1]
-
Package Waste: Carefully sweep or shovel the absorbed material into a designated, sealable container for hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly. The rinsate from the decontamination process must also be collected and disposed of as hazardous waste.[1]
Waste Characterization, Segregation, and Collection
Proper identification and segregation of chemical waste are critical for safe disposal and regulatory compliance.
Waste Classification: this compound is classified as a halogenated organic waste .[1][5] Under the Resource Conservation and Recovery Act (RCRA) in the United States, wastes from pyridine and its derivatives can be considered hazardous.[6][7] While a specific waste code for this compound is not listed, it would likely fall under the F-list of hazardous wastes from non-specific sources, particularly if it's a spent solvent.[8][9] Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable in your jurisdiction.
Segregation is Key:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated waste.[5] Mixing increases the volume of hazardous waste and can lead to dangerous chemical reactions.[5]
-
Incompatible Materials: Avoid mixing this waste with strong acids, bases, or oxidizers.[1][5]
Collection Procedure:
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[1][10][11]
-
Keep Containers Closed: Waste containers should be kept tightly closed except when adding waste.
-
Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion.
Packaging and Labeling for Disposal
Clear and accurate labeling is a legal requirement and essential for the safety of waste handlers.
Labeling Requirements: Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste ".[1]
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[1]
-
If it is a mixture, list all constituents and their approximate percentages.[1]
-
The date accumulation started.
-
The name and contact information of the generating laboratory or individual.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Final Disposal Route
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The primary and accepted method for the final disposal of halogenated organic compounds is high-temperature incineration .[6] This process is carried out at specialized facilities equipped to handle hazardous waste and scrub harmful combustion byproducts.
Arranging for Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[1] They will provide guidance on specific institutional procedures and schedule a pickup by a licensed hazardous waste disposal company.[1]
-
Documentation: Maintain accurate records of the waste generated, including the chemical identity, quantity, and date of disposal.
Quick Reference Data
| Parameter | Recommendation | Source(s) |
| Waste Category | Halogenated Organic Waste | [1][5] |
| Potential EPA Waste Code | F-List (Consult EHS) | [8][9] |
| Recommended PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1][4] |
| Spill Absorbent | Inert material (Vermiculite, Sand) | [1] |
| Waste Container Material | High-Density Polyethylene (HDPE), Glass | [1][10][11] |
| Disposal Method | High-Temperature Incineration via Licensed Vendor | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. media.clemson.edu [media.clemson.edu]
- 9. epa.gov [epa.gov]
- 10. cipax.com [cipax.com]
- 11. braskem.com.br [braskem.com.br]
Essential Safety and Operational Protocols for Handling 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment.[1][2] The following table outlines the recommended PPE for handling this compound, based on general safety protocols for pyridine derivatives and available Safety Data Sheet (SDS) information.[3][4]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. Avoid using latex gloves.[1][4] | Provides chemical resistance against pyridine and its derivatives.[4] |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations with a high risk of splashing.[5] | Protects against chemical splashes and fumes that can cause serious eye irritation. |
| Skin and Body Protection | A chemical-resistant lab coat is mandatory.[1] For larger quantities or increased exposure risk, wear fire/flame resistant and impervious clothing.[3] | Protects skin from contact, as pyridine compounds can be toxic upon absorption.[4] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood or a well-ventilated area.[1][3][6] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3] | Pyridine fumes can be harmful if inhaled, potentially causing headaches, dizziness, and respiratory irritation.[1][6] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents. The following step-by-step guide outlines the safe handling procedure for this compound.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Retrieve the container of this compound from its designated storage area.
-
Perform all manipulations and dispensing of the chemical inside the fume hood to minimize inhalation exposure.[1][6]
-
Use spark-proof tools and avoid sources of ignition as pyridine compounds can be flammable.[8]
-
After dispensing, securely close the container.[1]
-
-
Post-Handling:
-
Return the chemical container to its proper storage location.[7]
-
Decontaminate the work surface within the fume hood.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use items in a designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[7][9]
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Small Spill | For a small spill that can be cleaned up in under 10 minutes by trained personnel, use absorbent materials to contain it.[6] Collect the absorbed material into a sealed container for disposal.[6] |
| Large Spill | Evacuate the area and alert the appropriate emergency response team. |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention.[1][7] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station.[1][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed waste container.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Temporary Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[9]
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[8][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
